1-Acetyl-2-pyrrolidone
Description
The exact mass of the compound N-Acetyl-2-pyrrolidone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-acetylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUPYSUKYAIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239321 | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-17-2 | |
| Record name | 1-Acetyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Acetyl-2-pyrrolidone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acetyl-2-pyrrolidone | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Acetyl-2-pyrrolidone fundamental chemical properties
An In-Depth Technical Guide to 1-Acetyl-2-pyrrolidone: Core Chemical Properties and Applications
Introduction
This compound (CAS No. 932-17-2) is a five-membered lactam derivative, specifically an N-acetylated form of 2-pyrrolidone.[1] Its unique structure, combining the polarity of an amide with a compact cyclic framework, imparts a versatile set of chemical properties. This guide provides a comprehensive overview of its fundamental characteristics, synthesis, spectroscopic profile, and applications, with a focus on its relevance to researchers in organic synthesis and pharmaceutical development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the discovery of novel therapeutics.[2] this compound serves as a key building block and a versatile solvent in this context.[1]
Physicochemical and Molecular Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions and formulations. It is typically a colorless to pale yellow liquid, a characteristic that makes it suitable as a reaction medium where visual monitoring is necessary.[1] Its miscibility with water and various organic solvents stems from the presence of the polar amide group.[1] This dual solubility is a significant advantage, allowing it to bridge aqueous and organic phases. Key quantitative properties are summarized below.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 932-17-2 | [1][3] |
| Molecular Formula | C₆H₉NO₂ | [1][3][4] |
| Molecular Weight | 127.14 g/mol | [3][4] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Density | ~1.15 g/cm³ | [5] |
| Refractive Index | ~1.4810 - 1.4850 | [5] |
| Boiling Point | 392 K (118.85 °C) at 2.70 kPa | [6] |
| Water Solubility | Slightly soluble | [5][6] |
| Topological Polar Surface Area | 37.4 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Reactivity
General Synthesis Pathway
This compound is most commonly synthesized via the N-acetylation of 2-pyrrolidone. This reaction is a standard amide formation and can be achieved with high efficiency using common acetylating agents like acetic anhydride or acetyl chloride. The choice of reagent is often dictated by cost, safety, and the desired reaction conditions. The use of acetic anhydride is often preferred in industrial settings due to its lower cost and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride generated from acetyl chloride.
Caption: General synthesis pathway for this compound.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the N-acyl lactam functional group.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-pyrrolidone and acetic acid. This reaction is generally slower than the hydrolysis of a corresponding acyclic amide due to ring strain effects.
-
Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield N-ethylpyrrolidine.
-
Enolate Chemistry: The α-protons on the pyrrolidone ring can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound for scientific applications.
-
Specialty Solvent: Its high polarity, aprotic nature, and good thermal stability make it an effective solvent for a range of organic reactions and for dissolving poorly soluble compounds.[1]
-
Reagent in Organic Synthesis: It serves as a precursor for more complex pyrrolidine-based structures. The acetyl group can act as a protecting group for the nitrogen atom of 2-pyrrolidone, which can be removed after subsequent chemical modifications to the ring.
-
Intermediate in Pharmaceutical Production: Pyrrolidine derivatives are central to many pharmaceuticals. This compound is a documented intermediate in the synthesis of drugs such as Levosulpiride, an agent used for treating depression and disorders of the central nervous system.[7] Its role as a building block highlights its importance in creating complex active pharmaceutical ingredients (APIs). The broader class of N-methyl-2-pyrrolidone (NMP) and its derivatives have been explored for various pharmaceutical applications, including as penetration enhancers for transdermal drug delivery and as solubilizing agents in parenteral formulations.[8][9]
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.
Workflow for Spectroscopic Analysisdot
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1-Acetyl-2-pyrrolidone synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-pyrrolidone
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing this compound (also known as N-acetyl-2-pyrrolidone). Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental principles of N-acetylation, offering field-proven insights into reagent selection, reaction control, and product purification. The core focus is on the robust and widely adopted method of reacting 2-pyrrolidone with acetic anhydride. Detailed mechanistic diagrams, step-by-step laboratory protocols, and considerations for industrial-scale production are presented to ensure both theoretical understanding and practical applicability.
Introduction: The Profile of this compound
This compound (CAS No. 932-17-2) is a five-membered lactam derivative characterized by an acetyl group attached to the nitrogen atom of the pyrrolidinone ring.[1] It is a colorless to pale yellow liquid with favorable properties such as high thermal stability, low volatility, and miscibility with water and common organic solvents.[1] These characteristics make it a versatile compound with significant utility across various industries.
In the pharmaceutical and agrochemical sectors, it serves as a valuable synthetic intermediate and a specialized solvent.[1] Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a subject of interest in drug formulation and delivery systems.[2] This guide focuses on the chemical synthesis of this important compound, providing the technical depth required for its successful laboratory preparation and scale-up.
Precursor Synthesis: The Foundation of 2-Pyrrolidone
The primary starting material for the synthesis of this compound is 2-pyrrolidone itself. A robust and cost-effective supply of this precursor is critical for an efficient overall process. Industrially, 2-pyrrolidone is almost exclusively produced via the high-temperature, high-pressure reaction of gamma-butyrolactone (GBL) with ammonia.[3][4]
This reaction is typically performed in a continuous-flow tubular reactor at temperatures of 250–290 °C and pressures of 8.0–16.0 MPa.[3] The process demonstrates high conversion rates of GBL and excellent selectivity towards 2-pyrrolidone, often exceeding 94%.[3] More recently, "green" biosynthetic routes are being explored to produce 2-pyrrolidone from renewable resources like glutamate, which could offer a more sustainable pathway to the precursor in the future.[5]
Primary Synthesis Pathway: N-Acetylation of 2-Pyrrolidone
The most direct and industrially favored method for synthesizing this compound is the N-acetylation of 2-pyrrolidone using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution and is prized for its efficiency, high yield, and operational simplicity.
Reaction Mechanism
The underlying mechanism involves the nucleophilic attack of the nitrogen atom in the 2-pyrrolidone ring on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen is the driving force for this transformation.
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The nitrogen atom of 2-pyrrolidone attacks a carbonyl carbon of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the C=O double bond.
-
Leaving Group Departure: This collapse forces the departure of an acetate ion, which is a good leaving group.
-
Proton Transfer: The acetate ion, now acting as a base, abstracts the proton from the newly N-acylated, positively charged nitrogen atom. This step neutralizes the product and generates acetic acid as a byproduct.[6][7]
Caption: N-Acetylation via Nucleophilic Acyl Substitution.
Rationale for Experimental Choices
-
Substrate (2-Pyrrolidone): The starting material is readily available from industrial processes.[3][4] The nitrogen within the lactam is sufficiently nucleophilic to initiate the reaction without requiring harsh activators.
-
Acetylating Agent (Acetic Anhydride): Acetic anhydride is the preferred reagent over alternatives like acetyl chloride for several reasons. It is less volatile, less corrosive, and easier to handle safely. The reaction byproduct is acetic acid, which is less aggressive than the hydrochloric acid generated from acetyl chloride. While slightly less reactive than acetyl chloride, its reactivity is perfectly adequate for this transformation, leading to high yields under mild conditions.
-
Solvent: The reaction can often be run neat (without a solvent), which is advantageous for industrial processes as it maximizes reactor throughput and minimizes solvent waste. If a solvent is used to aid in heat transfer or material handling, a non-reactive, aprotic solvent like dichloromethane or ethyl acetate is suitable.
-
Catalyst: This reaction typically proceeds efficiently without a catalyst. However, in some cases, a mild, non-nucleophilic base like pyridine or triethylamine may be added. The role of the base is twofold: it can act as an acyl transfer catalyst and, more importantly, it neutralizes the acetic acid byproduct, which can prevent potential side reactions or equilibrium limitations.[8]
-
Temperature Control: The reaction is exothermic. Adding the acetic anhydride dropwise to the 2-pyrrolidone, often with initial cooling in an ice bath, is a critical control measure.[7] This prevents a temperature spike that could lead to side reactions or decomposition, ensuring a high-purity product.
Quantitative Data Summary
The N-acetylation of 2-pyrrolidone is a high-yielding reaction. The table below summarizes typical parameters for a laboratory-scale synthesis.
| Parameter | Value/Condition | Rationale |
| 2-Pyrrolidone | 1.0 equivalent | Limiting reagent |
| Acetic Anhydride | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |
| Solvent | None (neat) or Dichloromethane | Neat reaction is efficient; solvent aids in temperature control. |
| Catalyst | None or Pyridine (catalytic) | Reaction proceeds well without; base neutralizes acid byproduct.[8] |
| Temperature | 0 °C during addition, then Room Temp. | Controls initial exotherm for safety and purity.[7] |
| Reaction Time | 1 - 3 hours | Typically complete within this timeframe; monitor by TLC/GC. |
| Expected Yield | > 95% | The reaction is highly efficient and selective. |
| Purity (Post-Workup) | > 97% | Standard workup effectively removes impurities.[9] |
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound on a laboratory scale.
Caption: Step-by-step workflow for synthesis and purification.
Materials:
-
2-Pyrrolidone
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-pyrrolidone (1.0 eq). Place the flask in an ice-water bath and begin stirring.
-
Addition of Acetylating Agent: Charge the dropping funnel with acetic anhydride (1.1 eq). Add the acetic anhydride dropwise to the stirring 2-pyrrolidone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
Reaction Monitoring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. The reaction's progress can be monitored by TLC or GC-MS by observing the disappearance of the 2-pyrrolidone starting material.
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to quench any remaining acetic anhydride and neutralize the acetic acid byproduct. Continue addition until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[10]
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the acetyl methyl protons and the three methylene groups of the pyrrolidone ring. |
| ¹³C NMR | Resonances for two carbonyl carbons (amide and acetyl), the acetyl methyl carbon, and the three ring methylene carbons. |
| FT-IR | Strong characteristic carbonyl stretching frequencies around 1700 cm⁻¹ (amide) and 1730 cm⁻¹ (ketone). |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 127.14.[11] |
| Appearance | Colorless to pale yellow clear liquid. |
Conclusion
The synthesis of this compound via the N-acetylation of 2-pyrrolidone with acetic anhydride is a highly reliable, efficient, and scalable process. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and provides excellent yields under mild, controllable conditions. By carefully managing the reaction exotherm and employing standard purification techniques, a high-purity product suitable for demanding applications in research and industry can be readily obtained. This technical guide provides the foundational knowledge and practical protocols necessary for the successful execution of this important chemical transformation.
References
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- Birman, V. B., et al. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. PubMed.
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- Autechaux. Optimizing Chemical Synthesis: Sourcing N-Acetyl-2-pyrrolidone Effectively.
- Cheng, Y., et al. (2018). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Chinese Journal of Chemical Engineering, 26(11), 2379-2385.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Acetyl-2-pyrrolidone
Introduction
1-Acetyl-2-pyrrolidone (CAS No. 932-17-2) is a cyclic imide, a derivative of 2-pyrrolidone, that finds utility in various fields of chemical research and development. Its molecular structure, featuring both a lactam and an N-acetyl group, presents a unique electronic and conformational profile.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in any scientific endeavor. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies, data interpretation, and underlying scientific principles are detailed to provide researchers, scientists, and drug development professionals with a definitive reference.
Molecular Structure of this compound
The structural integrity of a compound is the foundation of its chemical behavior. The diagram below illustrates the atomic connectivity and key functional groups of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise electronic environment and connectivity of each atom.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) with proton decoupling are employed to enhance signal-to-noise and simplify the spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the proximity of neighboring protons through spin-spin coupling.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | Triplet (t) | 2H | -N-CH₂ -CH₂- (Position 5) |
| ~2.50 | Singlet (s) | 3H | -CO-CH₃ |
| ~2.45 | Triplet (t) | 2H | -CO-CH₂ -CH₂- (Position 3) |
| ~2.05 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- (Position 4) |
Note: Data is interpreted from typical values for similar structures and publicly available spectra.[3][4] Precise shifts may vary slightly based on solvent and concentration.
Expert Insights:
-
The protons at position 5, adjacent to the nitrogen atom, are the most deshielded of the ring protons (~3.80 ppm) due to the inductive effect of the nitrogen.
-
The acetyl methyl group appears as a sharp singlet at ~2.50 ppm, a characteristic region for such protons, and its integration value of 3H is a key identifier.
-
The protons at position 3, adjacent to the lactam carbonyl group, are deshielded to ~2.45 ppm.
-
The protons at position 4 are the most shielded within the ring system, appearing as a multiplet around ~2.05 ppm. The triplet multiplicity observed for the protons at positions 3 and 5 arises from coupling with the adjacent CH₂ group at position 4.
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy complements the proton data by providing a direct count of the unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | Lactam C =O (Position 2) |
| ~170.0 | Acetyl C =O |
| ~45.0 | -N-C H₂- (Position 5) |
| ~31.0 | -CO-C H₂- (Position 3) |
| ~23.0 | -CO-C H₃ |
| ~18.0 | -CH₂-C H₂-CH₂- (Position 4) |
Note: Data is interpreted from typical values and publicly available spectra.[2][5]
Expert Insights:
-
The two carbonyl carbons are the most deshielded signals in the spectrum, appearing at ~173.5 ppm (lactam) and ~170.0 ppm (acetyl). The lactam carbonyl is typically slightly further downfield due to its inclusion in the ring and direct attachment to the nitrogen.
-
The carbon adjacent to the nitrogen (Position 5) appears around 45.0 ppm.
-
The remaining aliphatic carbons of the ring and the acetyl methyl group appear in the upfield region of the spectrum, consistent with their saturated nature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to acquire the spectrum "neat." A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Collection: A background spectrum of the empty instrument is collected to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Analysis: The prepared sample is placed in the instrument's beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
IR Spectral Analysis
The IR spectrum of this compound is dominated by the absorptions of its two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950-2850 | Medium | C-H (Aliphatic) Stretching |
| ~1730 | Strong | C=O (Acetyl) Stretching |
| ~1690 | Strong | C=O (Lactam/Amide I) Stretching |
| ~1270 | Strong | C-N Stretching |
Note: Peak positions are derived from the NIST Chemistry WebBook and general principles of IR spectroscopy.[1][6]
Expert Insights:
-
Causality of Dual Carbonyl Peaks: The presence of two strong absorption bands in the carbonyl region (~1730 and ~1690 cm⁻¹) is the most salient feature of the spectrum. The higher frequency band is assigned to the acetyl carbonyl, which has more classic ketone/ester-like character. The lower frequency band corresponds to the lactam carbonyl. Its frequency is lowered due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond, thereby weakening it.[7][8][9]
-
Absence of N-H Bands: As a tertiary amide (N-disubstituted), the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands typically seen for primary and secondary amides (3500-3100 cm⁻¹) are absent.[10] This is a crucial piece of confirmatory evidence.
-
C-H Stretching: The peaks in the 2950-2850 cm⁻¹ region confirm the presence of the aliphatic C-H bonds in the pyrrolidone ring and acetyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a molecular fingerprint that can be used for structural confirmation.
Experimental Protocol: MS
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (~70 eV), which ejects an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Mass Spectral Analysis
The mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₆H₉NO₂, corresponding to a molecular weight of 127.14 g/mol .[1]
| m/z | Relative Intensity | Proposed Fragment |
| 127 | Moderate | [M]⁺• (Molecular Ion) |
| 84 | High | [M - CH₃CO]⁺ or [M - C₂H₃O]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acetyl Cation) |
| 42 | High | [C₂H₂O]⁺• (Ketene Radical Cation) |
Note: Fragmentation data is based on the NIST Mass Spectrometry Data Center and established fragmentation principles for amides.[1][11]
Expert Insights & Fragmentation Pathway: The fragmentation of this compound under EI conditions is governed by the stability of the resulting ions. The most favorable cleavages occur at the bonds adjacent to the carbonyl groups.
Caption: Key fragmentation pathways for this compound in EI-MS.
-
Molecular Ion: The appearance of a moderately intense molecular ion peak at m/z 127 is crucial for confirming the molecular weight.[1]
-
Alpha-Cleavage: The most prominent fragmentation pathway is the cleavage of the N-acyl bond (an alpha-cleavage relative to the lactam carbonyl). This cleavage can occur in two ways:
-
Ketene Formation: Loss of the pyrrolidone ring can also lead to the formation of a ketene radical cation, [CH₂=C=O]⁺•, at m/z 42.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses or goggles, to avoid contact with skin and eyes.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[14][15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[15][16]
Conclusion
The structural identity of this compound is unequivocally established through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of the characteristic dual carbonyl functionalities and the absence of N-H bonds, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the stable acetyl cation. Together, these spectroscopic data points form a unique and reliable fingerprint for the positive identification and quality assessment of this compound in any research or development setting.
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Unraveling the Enigma: A Technical Guide to the Putative Biological Mechanisms of 1-Acetyl-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-pyrrolidone, a simple derivative of the 2-pyrrolidone core, belongs to a class of compounds that has garnered significant interest for its potential neuroactive properties. While direct, comprehensive research on the specific mechanism of action of this compound is nascent, a compelling body of evidence from structurally related analogues, particularly nootropic agents and other pyrrolidinone derivatives, allows for the formulation of a putative mechanistic framework. This guide synthesizes the current understanding of related compounds to propose the likely biological targets and pathways through which this compound may exert its effects. We will delve into its potential modulation of cholinergic and monoaminergic systems, as well as its anticipated neuroprotective activities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical framework and practical experimental designs to rigorously investigate and validate the biological actions of this intriguing molecule.
Introduction: The Pyrrolidinone Scaffold in Neuropharmacology
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This five-membered nitrogen-containing heterocycle is a key structural feature of the racetam class of nootropics, such as piracetam and aniracetam, which have been investigated for their cognitive-enhancing effects.[1] The broader family of pyrrolidinone derivatives has been explored for a range of central nervous system (CNS) activities, including neuroprotection and anticonvulsant properties.[1] The versatility of this scaffold allows for a variety of substitutions, leading to a diverse range of pharmacological profiles.[2] this compound (N-acetyl-2-pyrrolidone) is a fundamental member of this family, and understanding its potential mechanisms of action is a logical step in the exploration of novel neurotherapeutics.[3]
A Putative Mechanism of Action: Insights from Structural Analogues
Due to the limited direct research on this compound, its mechanism of action is largely inferred from studies on closely related compounds. The primary hypothesized pathways involve modulation of neurotransmitter systems and neuroprotective effects.
Modulation of the Cholinergic System
The cholinergic system is crucial for cognitive processes such as learning and memory.[4] Many nootropic drugs, including several pyrrolidinone derivatives, are known to interact with and enhance cholinergic neurotransmission.[5]
-
Cholinergic Agonism: A structurally similar compound, acetylpyrrolidinecholine, has been shown to act as a cholinergic agonist at both muscarinic and nicotinic receptors, albeit with lower potency than acetylcholine itself.[6] This suggests that this compound might also possess direct or indirect cholinomimetic properties.
-
Enhancement of Acetylcholine Release and Uptake: Some pyrrolidinone derivatives have been found to prevent the decrease in brain acetylcholine levels induced by amnesic agents like scopolamine.[5] The proposed mechanisms for this include the stimulation of high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.[5]
-
Inhibition of Acetylcholinesterase (AChE): Studies on novel pyrrolidine-2-one derivatives have demonstrated their ability to inhibit AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[7] This inhibition leads to increased levels of acetylcholine and enhanced cholinergic signaling.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Putative modulation of the cholinergic synapse by this compound.
Influence on Monoaminergic Systems
Beyond the cholinergic system, certain pyrrolidinone analogues have been shown to interact with monoamine neurotransmitter systems, which are involved in mood, attention, and executive function.
-
Dopamine and Norepinephrine Reuptake Inhibition: A series of pyrovalerone analogues, which feature a pyrrolidine ring, have been identified as selective inhibitors of dopamine and norepinephrine transporters with minimal effects on serotonin.[8] This suggests that this compound could potentially modulate dopaminergic and noradrenergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Hypothesized inhibition of monoamine transporters by this compound.
Neuroprotective Mechanisms
Neuroprotection is a key aspect of many CNS-active compounds, and pyrrolidinone derivatives have shown promise in this area.[1]
-
Antioxidant Activity: Oxidative stress is a major contributor to neurodegenerative diseases.[7] Studies on novel pyrrolidine-2-one derivatives have shown that they can combat the effects of scopolamine-induced cognitive impairment by reducing lipid peroxidation and bolstering endogenous antioxidant systems, including reduced glutathione (GSH) and superoxide dismutase (SOD).[9][7]
-
Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathology of many neurological disorders. While not directly studied for this compound, the general neuroprotective profile of related compounds suggests that anti-inflammatory action is a plausible mechanism to investigate.
Experimental Protocols for Mechanistic Validation
To transition from a putative to a confirmed mechanism of action for this compound, a series of targeted in vitro and in vivo experiments are necessary.
In Vitro Assays
| Assay Type | Objective | Key Parameters to Measure |
| Receptor Binding Assays | To determine the affinity of this compound for various neurotransmitter receptors. | Ki or IC50 values for muscarinic and nicotinic acetylcholine receptors, dopamine transporters, and norepinephrine transporters. |
| Enzyme Inhibition Assays | To assess the inhibitory potential of this compound on key enzymes. | IC50 value for acetylcholinesterase. |
| Neurotransmitter Uptake Assays | To measure the effect of this compound on neurotransmitter reuptake in synaptosomes. | Inhibition of radiolabeled dopamine and norepinephrine uptake. |
| Cell-Based Oxidative Stress Assays | To evaluate the antioxidant capacity of this compound in neuronal cell lines. | Reduction of reactive oxygen species (ROS), levels of lipid peroxidation, and activity of antioxidant enzymes (e.g., SOD, catalase). |
Protocol: Acetylcholinesterase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate-buffered saline (PBS).
-
Prepare solutions of acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add PBS, DTNB solution, and varying concentrations of this compound or a known inhibitor (e.g., donepezil) as a positive control.
-
Add the acetylcholinesterase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the acetylthiocholine solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
In Vivo Studies
| Study Type | Animal Model | Objective | Key Endpoints |
| Microdialysis | Freely moving rats or mice | To measure the effect of systemic administration of this compound on extracellular neurotransmitter levels in specific brain regions (e.g., hippocampus, prefrontal cortex). | Changes in extracellular levels of acetylcholine, dopamine, and norepinephrine. |
| Behavioral Models of Cognition | Rodents | To assess the cognitive-enhancing effects of this compound. | Performance in the Morris water maze, novel object recognition test, or passive avoidance task. |
| Scopolamine-Induced Amnesia Model | Rodents | To determine if this compound can reverse cholinergic-deficit-induced memory impairment. | Reversal of scopolamine-induced deficits in behavioral tasks. |
| Models of Neurodegeneration | e.g., 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | To evaluate the neuroprotective effects of this compound. | Reduction in neuronal loss, decreased markers of oxidative stress and neuroinflammation in the brain. |
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be fully elucidated, the existing literature on structurally related pyrrolidinone derivatives provides a strong foundation for a putative mechanistic framework. The most promising avenues for its biological activity appear to be through the modulation of cholinergic and monoaminergic neurotransmitter systems, as well as through neuroprotective effects stemming from antioxidant properties.
The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically investigate these hypotheses. A thorough characterization of this compound's interactions with specific molecular targets and its efficacy in relevant in vivo models will be crucial in determining its potential as a novel therapeutic agent for cognitive disorders and neurodegenerative diseases. Future research should also focus on its pharmacokinetic profile and safety to build a comprehensive understanding of its therapeutic potential.
References
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- Akhtar, M. Saeed, et al. "Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis." Pharmacology Biochemistry and Behavior 229 (2023): 173602. [Link]
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A Technical Guide to the Biological Activities of 1-Acetyl-2-pyrrolidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidone scaffold, a five-membered nitrogen-containing lactam, represents a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Among its numerous analogues, 1-Acetyl-2-pyrrolidone and its derivatives have garnered significant attention for their wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, with a particular focus on their nootropic, anticonvulsant, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.
The Versatile Scaffold: An Introduction to this compound
This compound is a derivative of 2-pyrrolidone, featuring an acetyl group attached to the nitrogen atom of the lactam ring.[3] This seemingly simple modification significantly influences the molecule's physicochemical properties and biological activity, rendering it a valuable starting point for the synthesis of a wide range of derivatives with therapeutic potential.[4] The pyrrolidone ring itself is a key pharmacophore found in numerous approved drugs, highlighting its importance in drug design and development.[2] The exploration of this compound derivatives has led to the identification of compounds with potent effects on the central nervous system and inflammatory pathways.
Nootropic Activity: Enhancing Cognitive Function
Derivatives of this compound, most notably the racetam class of drugs, have been investigated for their cognitive-enhancing or "nootropic" effects.[5] These compounds are of significant interest for their potential to improve learning, memory, and attention, particularly in the context of age-related cognitive decline and neurodegenerative diseases.
Mechanism of Nootropic Action
The nootropic effects of this compound derivatives are believed to be multifactorial, primarily involving the modulation of key neurotransmitter systems. Evidence suggests an interaction with both the cholinergic and glutamatergic pathways, which are crucial for synaptic plasticity and memory formation.[6]
-
Cholinergic System Modulation: Several pyrrolidinone derivatives have been shown to enhance cholinergic neurotransmission.[6] This may occur through various mechanisms, including increased acetylcholine (ACh) release and enhanced sensitivity of muscarinic ACh receptors.[7]
-
Glutamatergic System Modulation: The glutamatergic system, particularly the AMPA and NMDA receptors, plays a vital role in learning and memory. Some this compound derivatives are thought to positively modulate AMPA receptors, facilitating excitatory synaptic transmission.[8]
Caption: Proposed Nootropic Mechanism of this compound Derivatives.
Experimental Evaluation of Nootropic Activity
The assessment of nootropic potential in preclinical studies typically involves behavioral models that evaluate learning and memory in rodents.
The Morris water maze is a widely used behavioral task to assess spatial learning and memory.[9]
Protocol:
-
Apparatus: A circular tank (150 cm in diameter) filled with opaque water (25°C) containing a hidden platform submerged 1 cm below the surface.[9] The tank is located in a room with various distal visual cues.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 24 hours before the experiment.
-
Training Phase:
-
Administer the this compound derivative or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before the training session.
-
Place the animal into the water facing the wall of the tank at one of four randomized starting positions.
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.[9]
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.[9]
-
Allow the animal to remain on the platform for 20-30 seconds.[3][9]
-
Conduct four trials per day for 4-5 consecutive days.[9]
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the tank.
-
Place the animal in the tank and allow it to swim for 60 seconds.[9]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency during the training phase and the time spent in the target quadrant during the probe trial. A shorter escape latency and a longer time in the target quadrant indicate improved spatial learning and memory.
The passive avoidance test is a fear-motivated task used to evaluate long-term memory.[5][7]
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[5]
-
Training (Acquisition) Phase:
-
Place the animal in the light compartment.
-
After a short habituation period, open the door, allowing the animal to enter the dark compartment.
-
Once the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[10]
-
Administer the test compound or vehicle at a specific time before or after the training.
-
-
Retention Test:
-
24 hours after the training, place the animal back in the light compartment.
-
Open the door and measure the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis: An increased step-through latency in the retention test is indicative of improved memory of the aversive experience.
Anticonvulsant Activity: Combating Seizures
A significant area of research for this compound derivatives has been their potential as anticonvulsant agents.[5] Several compounds from this class have demonstrated efficacy in preclinical models of epilepsy, suggesting their potential for the treatment of seizure disorders.
Mechanism of Anticonvulsant Action
The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate neuronal excitability by interacting with voltage-gated ion channels.[11]
-
Voltage-Gated Sodium Channel Blockade: Many anticonvulsant pyrrolidone derivatives have been shown to inhibit voltage-gated sodium channels.[3] By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.
-
Voltage-Gated Calcium Channel Modulation: Some derivatives also exhibit activity at voltage-gated calcium channels, particularly T-type calcium channels, which are implicated in absence seizures.[3]
Caption: Anticonvulsant Mechanism of this compound Derivatives.
Experimental Evaluation of Anticonvulsant Activity
The anticonvulsant properties of novel compounds are typically assessed using in vivo models of induced seizures.
The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.[2][12]
Protocol:
-
Animals: Male mice (e.g., ICR strain) weighing 23 ± 3 grams.[13]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.[1]
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
At the time of peak effect, apply a drop of topical anesthetic to the animal's corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[13]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals from this response is determined as the median effective dose (ED50).[14]
Quantitative Data on Anticonvulsant Activity
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione Derivative 12 | MES (mice) | 16.13 - 46.07 (range for active compounds) | [4] |
| Pyrrolidine-2,5-dione Derivative 23 | MES (mice) | 16.13 - 46.07 (range for active compounds) | [4] |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | [15] |
| Pyrrolidine-2,5-dione Derivative 14 | MES (mice) | 49.6 | [16] |
| Pyrrolidine-2,5-dione Derivative 14 | 6 Hz (44 mA) (mice) | 63.2 | [16] |
Anti-inflammatory Activity: Modulating the Immune Response
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives, suggesting their utility in treating inflammatory conditions.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation. Some pyrrolidone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.
-
Modulation of Toll-Like Receptor (TLR) Signaling: TLRs are crucial for the recognition of pathogen-associated molecular patterns and the initiation of an inflammatory response. Certain pyrrolidine derivatives can suppress TLR-mediated signaling pathways.
Caption: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Experimental Evaluation of Anti-inflammatory Activity
Both in vivo and in vitro models are employed to assess the anti-inflammatory properties of this compound derivatives.
This is a classic in vivo model of acute inflammation.[17][18]
Protocol:
-
Animals: Rats or mice.
-
Procedure:
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer the test compound or vehicle.
-
After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[19]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[19]
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.[20][21]
Protocol:
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
Treatment:
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[11]
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.
Synthesis of Bioactive this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available 2-pyrrolidone or its precursors.
General Synthesis of N-Substituted-2-acetylpyrrolidines
A common synthetic route involves the N-substitution of pyrrolidine-2-carboxylic acid (L-proline), followed by esterification and a Grignard reaction.[6]
Protocol:
-
N-Substitution of L-proline: React L-proline with a suitable alkylating or acylating agent (e.g., benzyl chloride or p-toluenesulfonyl chloride) in a basic solution to protect the amino group.[6]
-
Esterification: Convert the resulting N-substituted pyrrolidine-2-carboxylic acid to its methyl ester by reacting it with methanol in the presence of thionyl chloride.[6]
-
Grignard Reaction: Treat the N-substituted-2-(carbomethoxy)pyrrolidine with methyl magnesium iodide to yield the corresponding N-substituted-2-acetylpyrrolidine.[6]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. Their potential as nootropic, anticonvulsant, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their mechanisms of action, as well as optimizing their structure to enhance potency and selectivity. The development of novel synthetic methodologies will also be crucial for the generation of diverse libraries of these compounds for further biological evaluation. The insights provided in this technical guide aim to facilitate and inspire continued research in this exciting area of drug discovery.
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An In-Depth Technical Guide to the Solubility Characteristics of 1-Acetyl-2-pyrrolidone
Introduction
1-Acetyl-2-pyrrolidone (CAS No. 932-17-2), also known as N-acetyl-2-pyrrolidinone, is a versatile lactam derivative with a unique combination of properties that make it a compound of significant interest in pharmaceutical formulations, specialty chemicals, and polymer synthesis.[1][2] Its role as a solvent, a reagent in organic synthesis, and as an intermediate underscores the importance of a thorough understanding of its solubility characteristics.[3] This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, an exploration of the physicochemical factors governing its solubility, and detailed experimental protocols for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₂ | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 231 °C | [5] |
| Density | 1.15 g/cm³ | [5] |
| CAS Number | 932-17-2 | [4][6] |
The molecular structure of this compound, featuring a five-membered lactam ring with an acetyl group attached to the nitrogen atom, is central to its solubility characteristics.[3]
Molecular Structure of this compound
A diagram illustrating the chemical structure of this compound.
Solubility in Aqueous Systems
The solubility of this compound in water is a key parameter for its application in biological and pharmaceutical contexts. While some sources describe it as "slightly soluble in water," others indicate it is "soluble in water."[3][5] This apparent contradiction can be clarified by examining calculated quantitative data and understanding the underlying molecular interactions.
A calculated Log10 of the water solubility (log10ws) for this compound is -0.35 (in mol/L).[7][8] This translates to a molar solubility of approximately 0.447 M, or about 56.8 g/L at standard conditions. This value suggests a moderate to good solubility in water.
The presence of two carbonyl oxygen atoms and a nitrogen atom in the molecule allows it to act as a hydrogen bond acceptor, facilitating interactions with water molecules. However, the absence of a hydrogen bond donor (no hydrogen attached to an electronegative atom) and the presence of nonpolar hydrocarbon portions of the ring and the acetyl group temper its aqueous solubility.
Solubility in Organic Solvents
This compound is generally described as being soluble in a variety of organic solvents.[3] This broad solubility is attributed to its molecular structure, which possesses both polar (the lactam and acetyl carbonyl groups) and nonpolar (the methylene groups of the pyrrolidone ring and the methyl group) regions. This amphiphilic character allows it to interact favorably with a range of solvent polarities. While specific quantitative data is not widely available in the literature, it is expected to be miscible with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as alcohols like ethanol and methanol, due to dipole-dipole interactions. Its solubility in nonpolar solvents like hexane would likely be more limited.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily:
-
Temperature: For most solid solutes, solubility increases with temperature. While this compound is a liquid at room temperature, the principle of temperature dependence on solubility still applies when considering its dissolution in various solvents. The effect of temperature on the solubility of a given solute depends on the enthalpy of the solution.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The polar lactam and acetyl groups of this compound favor its solubility in polar solvents. The nonpolar hydrocarbon backbone contributes to its solubility in less polar organic solvents.
-
Hydrogen Bonding: As a hydrogen bond acceptor, this compound's solubility is enhanced in protic solvents (e.g., water, alcohols) that can act as hydrogen bond donors.
Experimental Determination of Solubility: The Shake-Flask Method
For researchers requiring precise solubility data for their specific applications, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[9]
Experimental Workflow for the Shake-Flask Method
A generalized workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Protocol
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of an undissolved phase of this compound should be visually confirmed to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker bath.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, remove the container from the shaker and allow the undissolved solute to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solute. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
A calibration curve prepared with standard solutions of this compound of known concentrations must be used for accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L), at the specified temperature.
-
Conclusion
This compound exhibits a versatile solubility profile, with moderate to good solubility in aqueous solutions and favorable solubility in a range of organic solvents. This behavior is a direct consequence of its molecular structure, which combines polar functional groups capable of hydrogen bonding with nonpolar hydrocarbon regions. For applications demanding precise solubility values, the shake-flask method provides a robust and reliable experimental approach. The information and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
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Thermochemical properties and stability of 1-Acetyl-2-pyrrolidone
An In-depth Technical Guide to the Thermochemical Properties and Stability of 1-Acetyl-2-pyrrolidone
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties and stability of this compound (CAS No. 932-17-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available physicochemical data, outlines authoritative experimental protocols for thermal analysis, and discusses potential degradation pathways. By contextualizing the limited publicly available thermochemical data with established analytical methodologies, this guide serves as a critical resource for ensuring the safe handling, process optimization, and formulation of this compound.
Introduction: The Significance of this compound
This compound, a derivative of the γ-lactam 2-pyrrolidone, is a molecule of significant interest in organic synthesis and pharmaceutical science.[1] Its unique structure, featuring both an amide within a five-membered ring and an exocyclic N-acetyl group, imparts a distinct set of physical and chemical properties.[2][3][4] These properties, particularly its thermochemical characteristics, are paramount for its application in various fields.
A thorough understanding of a compound's stability, decomposition temperature, enthalpy of formation, and heat capacity is not merely academic. For drug development professionals, this data is critical for:
-
Process Safety: Preventing runaway reactions and ensuring safe storage and handling conditions.
-
Formulation Stability: Predicting shelf-life and compatibility with excipients.[5]
-
Chemical Synthesis: Optimizing reaction conditions and purification processes like distillation.
This guide addresses the current landscape of knowledge on this compound, providing both established data and, crucially, the experimental frameworks required to generate new, high-quality data where literature gaps exist.
Physicochemical and Thermochemical Data
While extensive experimental data on the core thermochemical properties of this compound is not widely published, a baseline of its fundamental physicochemical properties has been established. This data is essential for any experimental design.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source(s) |
| CAS Number | 932-17-2 | [2][6][7] |
| Molecular Formula | C₆H₉NO₂ | [2][6][7] |
| Molecular Weight | 127.14 g/mol | [2][6] |
| Boiling Point | 231 °C at 1013 hPa | [7][8] |
| Density | 1.15 - 1.182 g/cm³ | [7][8][9] |
| Flash Point | 37 °C (closed cup) | [7][9] |
| Appearance | Colorless to yellow/green liquid | [10] |
| Solubility | Slightly soluble in water | [8] |
The Thermochemical Data Gap
A review of current literature reveals a notable absence of experimentally determined values for key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and specific heat capacity (Cp) for this compound. These values are fundamental to chemical thermodynamics and process safety calculations. For context, related compounds like 2-pyrrolidone have been studied more extensively, with a reported liquid phase enthalpy of formation (ΔfH°liquid).[11][12] The determination of these properties for the acetylated derivative represents a critical area for future research.
Assessing Thermal Stability: Methodologies and Protocols
To address the stability of this compound, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[13][14] These methods provide empirical data on how the material behaves under thermal stress.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is the definitive method for determining decomposition temperatures, quantifying mass loss associated with degradation, and assessing thermal stability limits.[15]
Objective: To determine the onset temperature of decomposition and degradation profile.
-
Instrument Preparation:
-
Ensure the TGA instrument (e.g., NETZSCH TG 209 F1 Libra, Mettler Toledo TGA/DSC) is calibrated for mass and temperature using certified standards.
-
Select an inert sample pan, typically alumina or platinum.
-
-
Sample Preparation:
-
Place a small, representative sample (typically 3-5 mg) into the tared TGA pan.[15] The small mass minimizes thermal gradients within the sample.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 25-50 mL/min) to prevent oxidative degradation.[15]
-
Set the temperature program:
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve plots % Mass Loss vs. Temperature.
-
The derivative of this curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperature of maximum decomposition rate.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions, providing data on melting point (T_m) and the enthalpy of fusion (ΔH_fus).[5][13]
Objective: To determine the melting point and enthalpy of fusion.
-
Instrument Preparation:
-
Calibrate the DSC instrument (e.g., Mettler Toledo DSC 1) for temperature and enthalpy using a high-purity standard like indium.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing is critical to prevent mass loss from vaporization during the scan.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program under a nitrogen purge:
-
Equilibrate at a low temperature (e.g., -20 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature above the expected melting point (e.g., 150 °C).
-
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow vs. temperature.
-
An endothermic peak will indicate melting.
-
The onset of the peak is taken as the melting temperature (T_m).
-
The integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus), calculated by the instrument software.
-
Chemical Stability and Potential Decomposition Pathways
The stability of this compound is governed by the reactivity of its core functional groups: the cyclic amide (lactam) and the N-acetyl group.
-
Amide Hydrolysis: Like all amides, the lactam ring is susceptible to hydrolysis under strong acidic or basic conditions. This would cleave the ring to form 4-(acetylamino)butanoic acid. This process is typically slow at neutral pH but is accelerated by heat and catalysts.
-
Deacetylation: The N-acetyl bond can also be cleaved, particularly under hydrolytic conditions, to yield 2-pyrrolidone and acetic acid.
-
Thermal Decomposition: At elevated temperatures, as would be observed in TGA, decomposition is likely to be more complex, involving fragmentation of the ring and the acetyl group, potentially leading to the evolution of gases like carbon monoxide, carbon dioxide, and nitrogen oxides.
Summary and Future Outlook
This compound is a compound with significant utility, yet a comprehensive public dataset of its thermochemical properties is lacking. While its basic physicochemical characteristics are known, the absence of experimental values for enthalpy of formation and heat capacity presents a clear research gap.
The stability of the molecule can be rigorously assessed using standard thermal analysis techniques like TGA and DSC. The protocols outlined in this guide provide a validated framework for researchers to determine critical safety and stability parameters. Understanding its degradation pathways—hydrolytic and thermal—is essential for its application in sensitive fields like pharmaceuticals.
It is strongly recommended that experimental determination of the standard enthalpy of formation (via combustion calorimetry) and heat capacity be undertaken to complete the thermochemical profile of this important molecule. This data will enhance process modeling, safety assessments, and formulation science for all current and future applications.
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A Technical Guide to the Computational Modeling of 1-Acetyl-2-pyrrolidone Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-pyrrolidone is a versatile organic compound utilized across various industries, from a solvent and reagent in organic synthesis to an excipient in pharmaceutical formulations.[1][2] Its unique physicochemical properties, including its five-membered lactam structure and the presence of an acetyl group, make it a subject of interest for understanding its molecular interactions.[1][3] This guide provides an in-depth technical framework for the computational modeling of this compound, offering researchers and drug development professionals a robust methodology to investigate its interactions with biological macromolecules. By leveraging a multi-faceted approach that includes molecular docking, molecular dynamics simulations, and binding free energy calculations, this document outlines the necessary steps to predict, analyze, and validate the behavior of this compound at the molecular level.
Introduction: The Significance of this compound
This compound, a derivative of 2-pyrrolidone, is a colorless to pale yellow liquid with good thermal stability and low volatility.[1] Its structure is characterized by a five-membered lactam ring with an acetyl group on the nitrogen atom, a modification that significantly influences its chemical and physical properties.[3] This compound is soluble in water and various organic solvents, contributing to its broad applicability.[1] In the pharmaceutical industry, it serves as an effective solvent and excipient, enhancing the solubility and bioavailability of active pharmaceutical ingredients.[2]
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, and derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] The acetyl moiety can impart desirable pharmacokinetic properties, such as the ability to cross biological membranes.[3] Given its prevalence and potential biological relevance, understanding the specific molecular interactions of this compound is crucial. Computational modeling provides a powerful, cost-effective, and time-efficient avenue to explore these interactions in high detail before committing to extensive experimental studies.
This guide will detail the theoretical underpinnings and practical steps for modeling the interactions of this compound with a hypothetical protein target, providing a template for future research.
Foundational Principles of Computational Modeling
To accurately model the interactions of a small molecule like this compound, a combination of computational techniques is employed. Each method offers unique insights into the binding process.
-
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is primarily used to generate a plausible binding pose of the ligand (this compound) within the active site of a protein. The output is typically a scoring function that ranks different poses based on their predicted binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the stability of the docked pose, conformational changes in the protein and ligand, and the role of solvent molecules in the interaction.
-
Binding Free Energy Calculations: These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to estimate the binding affinity of the ligand-protein complex. This provides a quantitative measure of the interaction strength, which can be correlated with experimental data.
The synergy of these methods provides a comprehensive understanding of the molecular recognition process.
The Computational Workflow: A Step-by-Step Guide
This section outlines a detailed protocol for modeling the interaction of this compound with a protein target.
System Preparation
Accurate system preparation is a critical first step for any meaningful computational study.
Protocol 1: Ligand and Protein Preparation
-
Ligand Structure Acquisition:
-
Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID 70266).[6]
-
Save the structure in a suitable format, such as .sdf or .mol2.
-
-
Ligand Parameterization:
-
Rationale: Standard force fields may not have parameters for all small molecules. Therefore, it is essential to generate accurate parameters for this compound.
-
Use a tool like the antechamber module in AMBER or the CHARMM General Force Field (CGenFF) server to generate topology and parameter files. This process typically involves quantum mechanical calculations (e.g., using Gaussian with the HF/6-31G* basis set) to derive partial charges (e.g., using the RESP fitting procedure).
-
-
Protein Structure Acquisition and Preparation:
-
Select a relevant protein target. For this guide, a hypothetical enzyme with a well-defined binding pocket will be assumed.
-
Download the protein structure from the Protein Data Bank (PDB).
-
Prepare the protein using a molecular modeling suite (e.g., UCSF Chimera, Maestro, MOE):
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (typically 7.4).
-
Repair any missing residues or atoms if necessary.
-
-
Molecular Docking
Molecular docking will predict the most likely binding pose of this compound.
Protocol 2: Molecular Docking with AutoDock Vina
-
File Preparation:
-
Convert the prepared protein and ligand files to the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools. This format includes partial charges and atom types.
-
-
Grid Box Definition:
-
Rationale: The grid box defines the search space for the docking algorithm within the protein's binding site.
-
Define the center and dimensions of the grid box to encompass the entire binding pocket. The size should be large enough to allow for rotational and translational freedom of the ligand but small enough to focus the search.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the prepared protein, ligand, and grid box configuration as input.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.
-
Visualize the top-ranked poses in a molecular viewer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein residues. The pose with the best score and the most favorable interactions is selected for further analysis.
-
Molecular Dynamics (MD) Simulations
MD simulations will assess the stability of the docked complex and provide insights into its dynamic behavior.
Protocol 3: MD Simulation with GROMACS
-
System Building:
-
Combine the coordinates of the protein and the selected docked pose of this compound into a single complex file.
-
Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and combine it with the previously generated ligand parameters.
-
-
Solvation and Ionization:
-
Rationale: Biological interactions occur in an aqueous environment. Solvating the system provides a more realistic simulation.
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization relaxes the system to a local energy minimum.
-
Perform a steepest descent minimization followed by a conjugate gradient minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol·nm).
-
-
Equilibration:
-
Rationale: The system needs to be brought to the desired temperature and pressure before the production simulation. This is typically done in two phases.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Restrain the protein and ligand and heat the system to the target temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue the simulation with pressure coupling to bring the system to the target pressure (e.g., 1 bar) for a longer period (e.g., 500 ps).
-
-
Production MD:
-
Run the simulation for the desired length of time (e.g., 100 ns or more) without restraints. Save the coordinates (trajectory) at regular intervals.
-
-
Analysis of MD Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable simulation will show the RMSD reaching a plateau.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other interactions between this compound and the protein over the course of the simulation.
-
Visualization and Data Interpretation
Visual aids are indispensable for interpreting complex computational data.
Workflow Diagrams
Quantitative Data Summary
For a hypothetical docking study of this compound against three potential binding sites, the results could be summarized as follows:
| Binding Site | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Site A | -6.8 | TYR 82, PHE 115 | Hydrogen Bond, Pi-Stacking |
| Site B | -5.2 | LEU 45, VAL 98 | Hydrophobic |
| Site C | -4.9 | ASP 67 | Electrostatic |
Validation and Trustworthiness
The reliability of a computational model hinges on its validation.
-
Self-Validation: Within the protocols, steps like checking for simulation equilibration (stable RMSD) serve as internal validation points.
-
Experimental Correlation: The ultimate validation comes from comparing computational predictions with experimental data. For example, the calculated binding free energy should correlate with experimentally determined binding affinities (e.g., from Isothermal Titration Calorimetry or Surface Plasmon Resonance). If mutations in key interacting residues predicted by the model are shown experimentally to abolish binding, this provides strong validation.
Conclusion
This guide has provided a comprehensive framework for the computational modeling of this compound interactions. By following the detailed protocols for system preparation, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of this compound's activity. The integration of these computational methods, coupled with rigorous analysis and experimental validation, offers a powerful strategy for applications in drug discovery and development. The methodologies described herein are not limited to this compound and can be adapted for a wide range of small molecules, providing a versatile tool for the modern scientist.
References
- Cheméo. (2026). N-Acetylpyrrolidone.
- PubMed. (n.d.). Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents.
- PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-.
- ResearchGate. (n.d.). Computational Chemistry of Pyrrolidone and Caprolactam Based Materials.
- Journal of Biological Chemistry. (n.d.). Identification of a Compound That Disrupts Binding of Amyloid-β to the Prion Protein Using a Novel Fluorescence-based Assay.
- PubMed. (n.d.). Effect of polyvinyl pyrrolidone derivative compound on production of interleukin-1 by monocytes.
- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- PubMed. (2014). NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone.
- ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
Sources
Quantum Chemical Calculations for 1-Acetyl-2-pyrrolidone: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 1-Acetyl-2-pyrrolidone in Modern Research
This compound, a derivative of 2-pyrrolidone (also known as γ-lactam), represents a core structural motif found in numerous pharmacologically active compounds and serves as a vital chiral building block in organic synthesis. Its unique combination of a lactam ring and an N-acetyl group imparts specific physicochemical properties that are of profound interest in the fields of medicinal chemistry and materials science. Understanding the molecule's conformational landscape, electronic structure, and spectroscopic characteristics at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.[1]
Computational chemistry provides a powerful lens through which we can examine molecules with high precision, accelerating the drug discovery process by offering insights that are often difficult or costly to obtain through experimental methods alone.[2][3] Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic properties like frontier molecular orbitals (HOMO and LUMO).[4][5] This guide offers an in-depth protocol for conducting quantum chemical calculations on this compound, tailored for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular characterization and design.
Theoretical Framework: The Power of Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to study molecular systems. Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach provides a remarkable balance of computational efficiency and accuracy, making it ideal for studying small to medium-sized organic molecules like this compound.[4]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the atomic orbital basis set.
-
Exchange-Correlation Functional: The XC functional accounts for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield superior results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for a broad range of organic systems, providing reliable geometries and vibrational frequencies.[1][6] For higher accuracy, especially for electronic properties, a range-separated hybrid functional like ωB97X-D , which includes empirical dispersion corrections, is an excellent alternative.[5]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set determines the flexibility the electrons have to distribute in space. A good starting point for a molecule of this size is the 6-311++G(d,p) basis set. This Pople-style basis set is flexible enough to provide accurate results, with diffuse functions (++) to describe lone pairs and polarized functions (d,p) to account for the non-spherical nature of electron density in bonds.
Experimental Protocols: A Step-by-Step Computational Workflow
This section details a comprehensive, self-validating protocol for the quantum chemical analysis of this compound.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: Begin by constructing the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name is 1-acetylpyrrolidin-2-one.[7] The initial geometry can be based on standard bond lengths and angles.
-
Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more demanding DFT calculations.
Step 2: Geometry Optimization
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). Specify the chosen theoretical level: B3LYP/6-311++G(d,p).
-
Optimization Keyword: Use the Opt keyword in the input file to request a full geometry optimization. This procedure will systematically adjust the positions of the atoms to find the minimum energy conformation on the potential energy surface.
-
Convergence Criteria: Ensure that tight convergence criteria are used for the optimization to guarantee that a true energy minimum is located.
Step 3: Vibrational Frequency Analysis
-
Frequency Calculation: Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the Freq keyword.
-
Verification of Minimum: A key aspect of this self-validating protocol is to check the output for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermochemical Data: This calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
IR and Raman Spectra Simulation: The output will contain the calculated vibrational frequencies and their corresponding intensities, which can be used to simulate the theoretical infrared and Raman spectra of the molecule.[2][8]
Step 4: Frontier Molecular Orbital (FMO) Analysis
-
HOMO-LUMO Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation.
-
Energy Gap: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.
-
Visualization: Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Step 5: NMR Chemical Shift Prediction
-
GIAO Method: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9] This is a highly reliable method for calculating NMR shielding tensors.
-
Calculation Setup: The NMR calculation should be performed on the previously optimized geometry using the NMR keyword. A suitable level of theory is B3LYP/6-311++G(d,p).
-
Referencing: The calculated absolute shielding values (σ) must be converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.
Visualization of the Computational Workflow
Caption: A flowchart illustrating the key stages of the quantum chemical analysis of this compound.
Data Presentation and Analysis
The results from the computational protocol should be systematically organized for clarity and comparison with experimental data.
Table 1: Key Computational Parameters
| Parameter | Recommended Setting | Rationale |
| Software | Gaussian, ORCA, etc. | Industry-standard quantum chemistry packages. |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[4] |
| Functional | B3LYP or ωB97X-D | B3LYP is a robust standard; ωB97X-D offers improved dispersion.[5][6] |
| Basis Set | 6-311++G(d,p) | Flexible basis set for accurate geometry and electronic properties. |
| NMR Method | GIAO | Reliable prediction of NMR chemical shifts.[9] |
| Solvation | PCM (optional) | Implicit solvent model to simulate solution-phase properties. |
Analysis of Results
-
Optimized Geometry: The calculated bond lengths and angles of the optimized structure should be compared with standard values for similar functional groups to ensure the geometry is chemically reasonable. The planarity of the amide bond is a key feature to analyze, as N-acetyl amides can exist in cis and trans conformations, though the trans form is generally more stable.
-
Vibrational Spectra: The calculated vibrational frequencies can be compared directly with experimental IR and Raman spectra.[2][8][10] Key vibrational modes to identify include the C=O stretching frequencies of the lactam and the acetyl group, C-N stretching, and C-H stretching modes. A scaling factor (typically ~0.96 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and method limitations.
-
Electronic Properties: The HOMO-LUMO energy gap provides insight into the molecule's reactivity. The distribution of the HOMO can indicate regions susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets.
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example)
| Property | Calculated (B3LYP/6-311++G(d,p)) | Experimental |
| IR: Lactam C=O stretch (cm⁻¹) | ~1750 | ~1730-1750 |
| IR: Acetyl C=O stretch (cm⁻¹) | ~1680 | ~1660-1680 |
| ¹H NMR: Acetyl CH₃ (ppm) | ~2.4 | ~2.5[3] |
| ¹³C NMR: Lactam C=O (ppm) | ~178 | ~175-180 |
| ¹³C NMR: Acetyl C=O (ppm) | ~172 | ~170 |
| HOMO-LUMO Gap (eV) | ~6.5 | Not directly measured |
Note: Experimental values are approximate ranges based on typical spectra for such functional groups.
Visualization of Molecular Properties
Caption: A schematic of this compound with atom numbering for NMR and vibrational mode analysis.
Authoritative Grounding & Applications in Drug Development
The computational protocol outlined in this guide provides a robust framework for characterizing this compound. The insights gained from these calculations have direct applications in the drug development pipeline:
-
Lead Optimization: By understanding the electronic and steric properties of the this compound scaffold, medicinal chemists can make informed decisions about where to modify the molecule to enhance binding affinity to a biological target or to improve its pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Quantum chemical descriptors, such as HOMO-LUMO energies and atomic charges, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogues.[3]
-
Understanding Metabolism: The reactivity map provided by the FMO analysis can help predict potential sites of metabolic transformation, such as oxidation or hydrolysis.
-
Spectroscopic Characterization: The ability to accurately predict IR, Raman, and NMR spectra serves as a powerful tool for structural verification and for interpreting experimental data of newly synthesized derivatives.[6][9]
By integrating these computational techniques into the research workflow, scientists can significantly reduce the time and cost associated with traditional drug discovery, ultimately accelerating the delivery of new and effective medicines.[2][3]
References
- Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development.
- Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-.
- ResearchGate. (n.d.). Raman spectrum of N-vinyl-2-pyrrolidone monomer adsorbed graphite lead (60 min).
- NIST. (n.d.). N-Acetylpyrrolidone.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine.
- ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
- NIST. (n.d.). 1-Ethyl-2-pyrrolidinone.
- PPTX. (n.d.). computional study of small organic molecular using density functional theory (DFT).
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PubMed. (2005). DFT study of the monomers and dimers of 2-pyrrolidone: equilibrium structures, vibrational, orbital, topological, and NBO analysis of hydrogen-bonded interactions.
- PubMed. (2015). A Combined Experimental and Theoretical Study on Vibrational Spectra of 2-acetylpyridine.
- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- MDPI. (n.d.). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes.
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1-Acetyl-2-pyrrolidone as a derivative of gamma-aminobutyric acid (GABA)
An In-Depth Technical Guide to 1-Acetyl-2-pyrrolidone as a Derivative of Gamma-Aminobutyric Acid (GABA)
Authored by: A Senior Application Scientist
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its therapeutic potential is vast, yet its clinical utility is hampered by poor blood-brain barrier (BBB) permeability. This has driven the exploration of GABA derivatives and pro-drugs designed to overcome this limitation. This technical guide provides a comprehensive overview of this compound, a cyclic derivative of GABA. We will delve into its synthesis, physicochemical properties, and hypothesized mechanism of action as a GABAergic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its synthesis, characterization, and biological evaluation, thereby providing a robust framework for future investigation into its therapeutic potential.
The GABAergic System: A Therapeutic Cornerstone
The GABAergic system is a critical network in the CNS responsible for maintaining the balance between neuronal excitation and inhibition.[3] GABA exerts its effects by binding to two main classes of receptors: the ionotropic GABA-A receptors, which are chloride ion channels that mediate fast synaptic inhibition, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[1][3][4]
Disruptions in GABAergic signaling are implicated in a wide array of neurological and psychiatric conditions, including epilepsy, anxiety disorders, depression, and schizophrenia.[1][5] Consequently, pharmacological modulation of the GABAergic system is a well-established therapeutic strategy.[2][6] However, the direct administration of GABA is ineffective for treating CNS disorders due to its inability to cross the BBB efficiently. This fundamental challenge necessitates the development of novel strategies, such as creating lipophilic pro-drugs that can enter the CNS and subsequently release the active GABA molecule.
This compound: A Lipophilic GABA Analogue
This compound is a derivative of 2-pyrrolidone (also known as butyrolactam), which is the lactam, or cyclic amide, of GABA.[7] The addition of an acetyl group to the nitrogen atom of the pyrrolidinone ring increases the molecule's lipophilicity, a key characteristic for potentially enhancing its ability to penetrate the BBB.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | Source(s) |
| CAS Number | 932-17-2 | [8] |
| Molecular Formula | C₆H₉NO₂ | [9][8][10] |
| Molecular Weight | 127.14 g/mol | [8][10][11] |
| Appearance | Colorless to pale yellow clear liquid | [9][8] |
| Boiling Point | 392.00 K (118.85 °C) at 2.70 kPa | [11][12] |
| Solubility | Soluble in water and various organic solvents | [9] |
| Topological Polar Surface Area | 37.4 Ų | [8][10] |
| logP (Octanol/Water) | 0.155 (Crippen Method) | [11][12] |
Chemical Structure
The structure of this compound features a five-membered pyrrolidinone ring with an acetyl group attached to the nitrogen atom.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be conceptualized as a two-step process from GABA: intramolecular cyclization to 2-pyrrolidone, followed by N-acetylation. Bio-based production of 2-pyrrolidone from GABA has been demonstrated, highlighting a sustainable route to the precursor.[13]
Caption: Conceptual synthesis pathway from GABA to this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the N-acetylation of 2-pyrrolidone. The causality behind this choice is that 2-pyrrolidone is the direct cyclized product of GABA and is commercially available, providing a reliable starting point.
Materials:
-
2-Pyrrolidone
-
Acetic anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM, as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-pyrrolidone (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.1 eq). The use of pyridine is crucial as it neutralizes the acetic acid byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Analytical Characterization
Confirmation of the synthesized product's identity and purity is paramount. A multi-technique approach ensures a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide the definitive structural confirmation. The ¹H NMR spectrum is expected to show characteristic peaks for the acetyl methyl protons and the three methylene groups of the pyrrolidinone ring.[14]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (127.14 g/mol ) and provide a characteristic fragmentation pattern.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the two carbonyl groups (amide and acetyl) in the molecule.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[15]
Proposed Biological Activity and Mechanism of Action
The primary hypothesis for the biological activity of this compound is that it functions as a GABA pro-drug .[16] This mechanism is predicated on several logical pillars:
-
Enhanced BBB Permeability: The acetyl group increases lipophilicity compared to GABA, facilitating passive diffusion across the BBB.
-
Enzymatic Hydrolysis: Once in the CNS, esterases or other hydrolases are hypothesized to cleave the acetyl group, releasing 2-pyrrolidone.
-
Conversion to GABA: Subsequently, 2-pyrrolidone can be hydrolyzed to open the lactam ring, releasing GABA directly into the brain parenchyma. Studies have demonstrated the conversion of related 1-acyl-2-pyrrolidinone derivatives to GABA in brain homogenates.[16]
-
GABAergic Effect: The released GABA then activates GABA-A and GABA-B receptors, producing an inhibitory effect on neuronal activity, which is the basis for its potential anticonvulsant properties.[16]
Caption: Proposed pro-drug mechanism of this compound in the CNS.
Protocols for Biological Evaluation
To validate the hypothesized mechanism and therapeutic potential, a series of rigorous in vitro and in vivo experiments are required.
In Vitro Protocol: GABA Receptor Binding Assay
This assay determines if this compound or its primary metabolite, 2-pyrrolidone, directly interacts with GABA receptors. The causality for this experiment is to rule out direct receptor agonism and support the pro-drug hypothesis.
Objective: To measure the binding affinity of the test compounds to GABA-A and GABA-B receptors in rat brain membranes using a competitive radioligand binding assay.[17][18]
Materials:
-
Rat brain cortex tissue
-
[³H]Muscimol (for GABA-A receptors) or [³H]GABA with baclofen (for GABA-B receptors)[17]
-
Unlabeled GABA (for defining non-specific binding)
-
Test compounds (this compound, 2-pyrrolidone)
-
Scintillation counter and vials
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in a buffered solution and perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Assay Incubation: In test tubes, combine the brain membrane preparation, the radioligand (e.g., [³H]Muscimol), and varying concentrations of the test compound or unlabeled GABA.
-
Equilibration: Incubate the mixture at 4 °C to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (tubes with excess unlabeled GABA) from total binding. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
In Vitro Protocol: Stability in Brain Homogenate
This protocol is essential for testing the core pro-drug hypothesis: that this compound is converted to GABA in a biologically relevant environment.
Objective: To assess the rate of hydrolysis of this compound to 2-pyrrolidone and GABA in rat brain homogenate.[16]
Materials:
-
Rat brain tissue
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Homogenate Preparation: Prepare a 10% (w/v) rat brain homogenate in ice-cold PBS.
-
Incubation: Add a known concentration of this compound to the homogenate and incubate at 37 °C in a shaking water bath.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of the parent compound (this compound) and its metabolites (2-pyrrolidone, GABA) at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of each compound versus time to determine the degradation rate of the parent compound and the formation rate of the metabolites.
In Vivo Protocol: Picrotoxin-Induced Seizure Model
This in vivo assay provides a functional readout of GABAergic activity in a whole-animal system. Picrotoxin is a non-competitive GABA-A receptor antagonist, and compounds that enhance GABAergic tone can protect against the seizures it induces.[16][19]
Objective: To evaluate the anticonvulsant efficacy of this compound in a chemically-induced seizure model in mice.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Picrotoxin
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Syringes for intraperitoneal (IP) injection
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle via IP injection to different groups of mice at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and potentially cross the BBB.
-
Seizure Induction: Administer a convulsant dose of picrotoxin (e.g., 3.5 mg/kg, IP).
-
Observation: Immediately after picrotoxin injection, place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality over a 30-minute period.
-
Data Analysis: Compare the seizure latency and incidence of seizures between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA, Fisher's exact test). An increase in seizure latency or a reduction in seizure incidence indicates anticonvulsant activity.
Conclusion and Future Directions
This compound represents a logically designed pro-drug of GABA with the potential to overcome the BBB limitations of its parent molecule. Its straightforward synthesis and favorable physicochemical properties make it an attractive candidate for further investigation. The core of its therapeutic potential rests on the hypothesis of its conversion to GABA within the CNS, a claim supported by preliminary studies on analogous compounds.[16]
The experimental workflows detailed in this guide provide a self-validating framework to rigorously test this hypothesis. Future research should focus on:
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic and biodistribution studies to quantify BBB penetration and confirm the time course of its conversion to GABA in the brain.
-
Mechanism of Action Studies: Elucidating the specific enzymes responsible for its hydrolysis in the brain.
-
Broader Pharmacological Profiling: Evaluating its efficacy in other models of neurological disorders where GABAergic dysfunction is implicated, such as anxiety and neuropathic pain.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing other 1-acyl-2-pyrrolidinone derivatives to optimize potency, stability, and pharmacokinetic properties.
By systematically applying the principles and protocols outlined herein, the scientific community can fully characterize the profile of this compound and determine its ultimate potential as a novel therapeutic agent for CNS disorders.
References
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Unraveling the Anticonvulsant Potential of 1-Acyl-2-Pyrrolidinone Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the anticonvulsant properties of 1-acyl-2-pyrrolidinone derivatives, a promising class of compounds in the ongoing search for novel epilepsy therapies. We will delve into their mechanism of action, structure-activity relationships, and the critical experimental models used for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Epilepsy and the Promise of Pyrrolidinones
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic strategies.[1] The pyrrolidinone chemical family has been a subject of extensive research for its potential neuroprotective and antiepileptic effects.[2] Levetiracetam, a prominent pyrrolidone derivative, has gained widespread clinical use, paving the way for the exploration of other compounds within this class.[3] This guide focuses on 1-acyl-2-pyrrolidinone derivatives, exploring the scientific rationale and experimental methodologies crucial for advancing their development as next-generation anticonvulsants.
The Core Target: Synaptic Vesicle Protein 2A (SV2A)
The anticonvulsant activity of many pyrrolidinone derivatives is intrinsically linked to their interaction with the Synaptic Vesicle Glycoprotein 2A (SV2A).[4] SV2A is a transmembrane protein located on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[4] The binding of levetiracetam and its analogs to SV2A is a key aspect of their mechanism of action.[4]
The precise downstream effects of ligand binding to SV2A are still under investigation, but it is hypothesized to modulate synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability that underlies seizure activity. A strong correlation has been established between the binding affinity of various pyrrolidinone derivatives for SV2A and their in vivo anticonvulsant potency.[4]
Caption: Proposed mechanism of action for 1-acyl-2-pyrrolidinone derivatives.
Synthesis of 1-Acyl-2-Pyrrolidinone Derivatives
The synthesis of 1-acyl-2-pyrrolidinone derivatives is a critical first step in their evaluation. A common and effective method involves the acylation of 2-pyrrolidinone. The following is a general protocol that can be adapted for the synthesis of various derivatives.
Experimental Protocol: General Synthesis of 1-Acyl-2-Pyrrolidinone Derivatives
Materials:
-
2-pyrrolidinone
-
Appropriate acyl chloride or carboxylic acid anhydride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyrrolidinone (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride or carboxylic acid anhydride (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-acyl-2-pyrrolidinone derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Structure-Activity Relationship (SAR) Studies
The anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Key structural features that influence activity include:
-
The Pyrrolidinone Core: The 2-pyrrolidinone scaffold is generally considered essential for activity.
-
The Acyl Chain: The length, branching, and presence of functional groups on the acyl chain significantly impact anticonvulsant potency.
-
Substitutions on the Pyrrolidinone Ring: Modifications to the pyrrolidinone ring can also modulate activity.
Systematic studies have shown that varying the acyl group can lead to a wide range of anticonvulsant potencies. For instance, some studies have reported that derivatives with longer alkyl chains, such as decanoyl and dodecanoyl groups, exhibit high activity.[1]
| Compound | Acyl Group | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Reference |
| 1 | Acetyl | Moderate | [1] |
| 2 | Propionyl | Moderate | [1] |
| 3 | Butyryl | Moderate | [1] |
| 4 | Decanoyl | High | [1] |
| 5 | Dodecanoyl | High | [1] |
Note: The table above provides a generalized representation of SAR trends. Actual ED₅₀ values can vary depending on the specific experimental conditions.
In Vivo Evaluation of Anticonvulsant Activity
Preclinical evaluation of anticonvulsant drug candidates heavily relies on in vivo animal models.[5] The two most widely used and predictive models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.[5]
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[6]
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal or ear-clip electrodes
-
Electrode solution (e.g., saline)
-
Test compound and vehicle
-
Positive control (e.g., phenytoin)
Procedure:
-
Animal Preparation: Acclimate animals to the testing environment. Administer the test compound, vehicle, or positive control at a predetermined time before the test.
-
Electrode Application: Apply the electrode solution to the corneal or ear-clip electrodes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-0.3 seconds) through the electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED₅₀).
Caption: A simplified workflow of the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[7]
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution
-
Test compound and vehicle
-
Positive control (e.g., ethosuximide)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate animals to the observation chambers. Administer the test compound, vehicle, or positive control at a predetermined time before PTZ administration.
-
PTZ Administration: Administer a convulsant dose of PTZ (subcutaneously or intraperitoneally).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).
-
Endpoint: The primary endpoint is the absence of clonic seizures or a significant delay in their onset.
-
Data Analysis: Determine the percentage of animals protected from seizures or the change in seizure score at each dose and calculate the ED₅₀.
In Vitro Characterization
In vitro assays provide valuable mechanistic insights and allow for higher throughput screening of compounds.[5] Key in vitro methods for evaluating 1-acyl-2-pyrrolidinone derivatives include SV2A binding assays and electrophysiological recordings.
SV2A Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the SV2A protein.
Materials:
-
Brain tissue homogenates (e.g., from rat cortex) or cell lines expressing SV2A
-
Radiolabeled SV2A ligand (e.g., [³H]-levetiracetam or a specific analog)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from the brain tissue or cells expressing SV2A through homogenization and centrifugation.[8]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[8]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀), which is then used to calculate the binding affinity (Ki).[8]
Caption: A simplified workflow of the SV2A radioligand binding assay.
Brain Slice Electrophysiology
Electrophysiological recordings from acute brain slices, particularly from the hippocampus, provide a functional assessment of a compound's effect on neuronal excitability and synaptic transmission.[5]
Materials:
-
Rodent brain
-
Vibratome for slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Test compound
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (e.g., 300-400 µm thick) from the rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to a neuron of interest (e.g., a pyramidal neuron in the CA1 region) and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration, allowing for the measurement of membrane potential and ionic currents.
-
Data Acquisition: Record baseline neuronal activity.
-
Compound Application: Bath-apply the test compound at various concentrations and record the changes in neuronal firing, synaptic potentials, or specific ion channel currents.
-
Data Analysis: Analyze the electrophysiological data to determine the effect of the compound on neuronal excitability and synaptic function.
Conclusion and Future Directions
1-Acyl-2-pyrrolidinone derivatives represent a promising avenue for the development of novel anticonvulsant therapies. Their unique mechanism of action, centered on the modulation of SV2A, offers the potential for improved efficacy and tolerability compared to existing AEDs. The systematic application of the synthetic and screening methodologies outlined in this guide is essential for the identification and optimization of lead compounds within this class. Future research should focus on elucidating the precise downstream signaling pathways modulated by SV2A ligands and exploring the therapeutic potential of these compounds in models of drug-resistant epilepsy.
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Hydrolysis of 1-Acetyl-2-pyrrolidone to release GABA
An In-Depth Technical Guide to the Hydrolysis of 1-Acetyl-2-pyrrolidone for Gamma-Aminobutyric Acid (GABA) Release
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. Its therapeutic potential is vast, yet direct administration is hampered by its inability to efficiently cross the blood-brain barrier. This has spurred the development of prodrugs designed to deliver GABA more effectively. This compound, a cyclic N-acetylated lactam of GABA, represents a promising candidate. This technical guide provides a comprehensive examination of the chemical hydrolysis of this compound to liberate GABA. We will explore the underlying acid- and base-catalyzed reaction mechanisms, present detailed experimental protocols for conducting and monitoring the hydrolysis, and offer a validated HPLC methodology for the precise quantification of released GABA. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this critical conversion process.
Introduction: The Rationale for a GABA Prodrug
The therapeutic application of GABA is a compelling area of neuroscience and pharmacology. However, the polar nature of the GABA molecule restricts its passage across the lipophilic blood-brain barrier, limiting its clinical utility. Prodrug strategies aim to circumvent this limitation by masking the polar functional groups of a drug with lipophilic moieties, facilitating transport into the brain, where subsequent metabolic cleavage releases the active compound.
This compound (N-Acetyl-2-pyrrolidinone) is structurally the N-acetylated form of 2-pyrrolidone, which is the lactam (cyclic amide) of GABA.[1][2] The hydrolysis of its amide bond represents a direct chemical pathway to release GABA. Understanding the kinetics and optimal conditions for this hydrolysis is paramount for evaluating its potential as a viable prodrug, both for in-vitro characterization and predicting its in-vivo behavior.
Core Hydrolysis Mechanisms
Amides are among the most stable carboxylic acid derivatives, and their hydrolysis typically requires forceful conditions such as strong acids or bases with heating.[3] The cleavage of the endocyclic amide bond in this compound follows well-established nucleophilic acyl substitution pathways.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is effectively irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[4]
The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., H₃O⁺), increasing the electrophilic character of the carbonyl carbon.[4][5]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amide. This converts the amine function into a better leaving group (an ammonium ion).[4]
-
Elimination: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, expelling the now-protonated amine group and breaking the ring structure.
-
Deprotonation: The protonated carbonyl is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product, GABA.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the carbonyl carbon. While the subsequent elimination of the amide anion is energetically unfavorable due to it being a poor leaving group, the reaction is driven to completion by a final, irreversible acid-base step.[6]
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.[6][7]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (R₂N⁻). This is the rate-limiting and thermodynamically unfavorable step.[6]
-
Deprotonation: The highly basic amide anion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step pulls the equilibrium towards the products, driving the reaction to completion.[6] The final products are the carboxylate salt of GABA and the neutral amine. Subsequent acidification is required to obtain the protonated form of GABA.
Conclusion and Future Perspectives
This guide has detailed the chemical principles and provided robust experimental protocols for the hydrolysis of this compound to release GABA. Both acid- and base-catalyzed methods are effective, with reaction completion being dependent on catalyst concentration, temperature, and time. The provided HPLC method offers a sensitive and reliable means of quantifying the reaction yield, which is a critical step in characterizing this potential prodrug.
While chemical hydrolysis provides a foundational understanding, the ultimate viability of this compound as a prodrug hinges on its behavior in a physiological environment. Future research should focus on:
-
Enzymatic Hydrolysis: Investigating the role of esterases and amidases, particularly in liver and brain homogenates, in catalyzing the hydrolysis under physiological conditions. [8]* Pharmacokinetic Studies: In-vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to confirm the release of GABA in the central nervous system. [9]* Stability Analysis: Assessing the stability of the compound in plasma and at different physiological pH values to understand its half-life and conversion rate in the body.
By bridging this fundamental chemical understanding with future biological investigations, the potential of this compound as a therapeutic agent for neurological disorders can be fully elucidated.
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An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Acetyl-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-pyrrolidone, a derivative of the five-membered lactam 2-pyrrolidone, serves as a crucial scaffold in medicinal chemistry and a versatile reagent in organic synthesis.[1][2] Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, synthesizing findings from gas-phase electron diffraction, X-ray crystallography, spectroscopic techniques, and computational modeling. We will explore the subtle interplay of steric and electronic factors that govern the puckering of the pyrrolidone ring, the planarity of the amide group, and the rotational barriers of the N-acetyl group. A thorough understanding of these structural nuances is paramount for the rational design of novel therapeutics and the optimization of synthetic methodologies.
Introduction: The Significance of this compound
This compound, also known as N-acetyl-2-pyrrolidinone, is a colorless to pale yellow liquid characterized by a five-membered lactam ring with an acetyl group attached to the nitrogen atom.[1] The pyrrolidine ring is a prevalent motif in a vast array of biologically active compounds, and its derivatives are actively investigated for applications in treating central nervous system diseases, cancer, and microbial infections.[3] The conformational flexibility of the five-membered ring, often described as "pseudorotation," allows it to adopt various shapes to optimize interactions with biological targets.[3] The addition of the N-acetyl group introduces further complexity, influencing the electronic properties of the lactam and creating the potential for cis-trans isomerism around the N-acyl bond.
This guide will systematically deconstruct the molecular architecture of this compound, providing a detailed examination of its structural parameters and conformational landscape.
Experimental Determination of Molecular Structure
The precise determination of molecular structure relies on a combination of experimental techniques that probe the molecule in different physical states.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular forces that can influence conformation in the condensed phase.[4] In a typical GED experiment, a beam of high-energy electrons is scattered by a jet of the gaseous sample. The resulting diffraction pattern provides information about the internuclear distances within the molecule.
Experimental Protocol: Gas-Phase Electron Diffraction
-
Sample Introduction: A volatile liquid sample of this compound is heated to produce a vapor, which is then introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet at a right angle.
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector, which is typically a photographic plate or a CCD camera.
-
Data Analysis: The radially averaged diffraction intensity is converted into a molecular scattering curve. This curve is then used in a least-squares refinement process, often in conjunction with theoretical calculations, to determine the equilibrium geometry of the molecule.
Spectroscopic Methods
Spectroscopic techniques provide valuable insights into the bonding, functional groups, and conformational isomers present in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for characterizing the chemical environment of each atom in a molecule.[7][8] For this compound, the chemical shifts and coupling constants of the protons and carbons in the pyrrolidone ring can provide information about the ring's puckering and the relative orientation of substituents. Furthermore, dynamic NMR studies can be employed to investigate the rotational barrier around the N-C(O) bond, which can reveal the presence of multiple conformers in solution.[9][10] The presence of distinct sets of signals at low temperatures that coalesce at higher temperatures is a hallmark of restricted rotation.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule.[11][12] The carbonyl stretching frequencies are particularly informative for this compound. The lactam carbonyl and the acetyl carbonyl will exhibit characteristic absorption bands. The positions of these bands can be influenced by the degree of resonance and the local electronic environment, which are in turn affected by the planarity of the amide group and the overall molecular conformation.[13][14]
Theoretical and Computational Approaches
In conjunction with experimental data, computational chemistry provides a powerful lens through which to explore the conformational energy landscape of this compound.
Conformational Analysis
The conformational flexibility of this compound arises from two primary sources: the puckering of the five-membered pyrrolidone ring and the rotation around the N-acetyl single bond.
-
Ring Puckering: The pyrrolidone ring is not planar and can adopt a range of "envelope" and "twist" conformations to relieve ring strain.[3] In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The specific puckering is influenced by the substituents on the ring.
-
N-Acetyl Rotation and Amide Planarity: The amide bond in this compound possesses partial double-bond character due to resonance, which restricts rotation around the N-C(O) bond.[15] This can lead to the existence of cis and trans isomers. However, for N-acylated pyrrolidones, the trans conformer is generally favored due to steric hindrance. The planarity of the amide group itself is a critical factor. While often depicted as planar, significant pyramidalization at the nitrogen atom can occur, particularly in strained ring systems.[15][16] This deviation from planarity can impact the rotational barrier and the chemical reactivity of the amide.
Barriers to Internal Rotation
The energy barrier to rotation around the N-C(O) bond is a key parameter that governs the rate of interconversion between different conformers.[17][18] Computational methods, such as Density Functional Theory (DFT), can be used to calculate these rotational barriers. The calculated energy profile for rotation reveals the relative stabilities of the planar transition state and the ground-state conformers.
Synthesis of Structural and Conformational Data
The combination of experimental and theoretical data allows for a detailed model of the molecular structure of this compound.
| Structural Parameter | Typical Value | Method of Determination | Significance |
| C=O (Lactam) Bond Length | ~1.23 Å | X-ray, GED, Computational | Reflects the double-bond character. |
| C=O (Acetyl) Bond Length | ~1.21 Å | X-ray, GED, Computational | Shorter than the lactam C=O due to less resonance delocalization. |
| C-N (Amide) Bond Length | ~1.35 Å | X-ray, GED, Computational | Shorter than a typical C-N single bond, indicating partial double-bond character. |
| Ring Puckering | Envelope or Twist | X-ray, NMR, Computational | Minimizes ring strain and influences substituent orientation. |
| N-C(O) Rotational Barrier | ~15-20 kcal/mol | Dynamic NMR, Computational | Determines the rate of interconversion between conformers at a given temperature. |
Logical Relationship of Analytical Techniques
Caption: Interplay of experimental and computational methods in elucidating the structure of this compound.
Conclusion and Future Directions
The molecular structure and conformation of this compound are governed by a delicate balance of electronic and steric effects. The pyrrolidone ring adopts a non-planar conformation, and the N-acetyl group introduces a significant barrier to rotation, leading to well-defined conformational preferences. While a wealth of information can be inferred from studies on related compounds and general principles of structural chemistry, a dedicated, high-resolution experimental and computational study on this compound would provide invaluable data for medicinal chemists and synthetic organic chemists.
Future research should focus on:
-
High-resolution Gas-Phase Studies: A combined GED and microwave spectroscopy study would provide definitive data on the gas-phase structure, free from solvent or crystal packing effects.
-
Advanced NMR Techniques: Two-dimensional NMR experiments and residual dipolar coupling analysis can provide more precise information about the solution-state conformation and dynamics.
-
Chiral Derivatives: Investigating the impact of chiral substituents on the pyrrolidone ring would be crucial for understanding its interactions with stereoselective biological targets.
By continuing to unravel the intricate structural details of this important molecule, we can better harness its potential in the development of new pharmaceuticals and chemical technologies.
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A Guide to the Core Physical Properties in Pharmaceutical Sciences: Boiling Point, Density, and Refractive Index
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of substances is paramount. Among the most fundamental and informative of these are boiling point, density, and refractive index. These three physical constants serve as critical indicators of a substance's identity, purity, and composition. For the research scientist, they are the first line of inquiry into a novel compound. For the drug development professional, they are indispensable metrics for quality control, formulation development, and ensuring batch-to-batch consistency. This guide provides an in-depth exploration of the theoretical underpinnings, experimental methodologies, and practical applications of boiling point, density, and refractive index, with a focus on the causal relationships that inform experimental design and data interpretation in a pharmaceutical context. Adherence to principles of Good Laboratory Practice (GLP) is a recurring theme, ensuring that the data generated is reliable, reproducible, and possesses unimpeachable integrity.[1][2][3]
The Molecular Basis of Physical Properties: The Role of Intermolecular Forces
The macroscopic physical properties of a substance, such as its boiling point, density, and refractive index, are direct consequences of the collective behavior of its constituent molecules. This behavior is governed by intermolecular forces (IMFs), the attractive or repulsive forces that exist between neighboring molecules.[4][5] The strength and nature of these forces dictate the energy required to change a substance's phase, how tightly its molecules pack together, and how it interacts with electromagnetic radiation.
The primary types of intermolecular forces, in descending order of strength, are:
-
Ion-Dipole Forces: Occur between an ion and a polar molecule.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.
-
Dipole-Dipole Forces: Attractive forces between the positive end of one polar molecule and the negative end of another.[6][7]
-
London Dispersion Forces: Temporary attractive forces that result from the constant motion of electrons, creating temporary dipoles. The strength of these forces increases with molecular size and surface area.[6][7]
A stronger set of intermolecular forces will lead to a higher boiling point, as more energy is needed to separate the molecules into the gaseous phase.[5][8][9][10] Similarly, stronger IMFs and efficient molecular packing generally result in a higher density. The refractive index is also influenced by molecular structure and intermolecular interactions, as these affect how light propagates through the substance. Understanding the interplay of these forces is crucial for predicting and interpreting the physical properties of drug substances and excipients.[4][5]
Boiling Point: A Measure of Volatility and Purity
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[11] It is a sensitive indicator of purity; impurities can either elevate or depress the boiling point and typically cause the substance to boil over a range of temperatures.
Methodologies for Boiling Point Determination
The choice of method for determining the boiling point is dictated by the amount of sample available, the required accuracy, and the nature of the substance.
| Method | Sample Volume | Accuracy | Advantages | Disadvantages |
| Distillation | > 5 mL | +/- 0.5°C | Purifies the sample simultaneously. | Time-consuming; requires a relatively large sample volume.[11] |
| Mini Scale | ~ 2 mL | +/- 0.5°C | Requires a smaller sample volume than distillation. | Less accurate than the micro scale method.[11] |
| Micro Scale (Capillary Method) | ~ 0.2 mL | +/- 0.2°C | High accuracy; requires a very small sample volume. | Requires more technical skill to set up and observe.[11] |
| Gas Chromatography (GC) | Micro-liters | High | Can be used for complex mixtures and provides a boiling point distribution. | Requires specialized equipment and method development. |
Experimental Protocol: Micro Scale Boiling Point Determination (Thiele Tube Method)
This method is favored in research and early development due to its accuracy and minimal sample requirement.
Causality of Experimental Choices: The use of a sealed capillary tube traps the vapor of the substance. As the sample is heated, the trapped air and vapor expand and bubble out. Upon cooling, the point at which the external atmospheric pressure overcomes the vapor pressure of the substance, drawing the liquid back into the capillary, is the precise boiling point. The Thiele tube is designed to ensure uniform heating of the sample and thermometer via convection currents in the oil bath.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. This induces convection currents that provide uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.
-
Record Barometric Pressure: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Self-Validating System and GLP Compliance:
-
Calibration: The thermometer used must be calibrated against certified standards.
-
System Suitability: The heating rate should be controlled to allow for thermal equilibrium between the sample, the thermometer, and the heating bath.
-
Documentation: The observed boiling point, atmospheric pressure, and any corrections applied to the thermometer reading must be meticulously recorded in the laboratory notebook.
Density: An Intrinsic Property for Quality and Formulation
Density is an intrinsic physical property of a substance, defined as its mass per unit volume. It is a fundamental parameter in the pharmaceutical industry, used for material identification, assessing purity, and in the formulation of dosage forms.[3][12] For solid dosage forms, bulk and tapped density are critical for predicting powder flow and compressibility.[12][13]
Methodologies for Density Determination
The appropriate technique for density measurement depends on the physical state of the sample (liquid or solid) and the required precision.
| Method | Sample Type | Principle | Advantages | Disadvantages |
| Pycnometry (Gas or Liquid) | Liquids, Powders, Solids | Displacement | High accuracy and precision for true density.[12] | Can be time-consuming; requires careful temperature control. |
| Hydrometry | Liquids | Buoyancy | Simple and rapid for routine checks. | Less accurate than other methods; requires larger sample volumes. |
| Oscillating U-tube Densitometry | Liquids | Oscillation Frequency | High precision; small sample volume; automated. | Requires careful cleaning and calibration. |
| Bulk and Tapped Density | Powders, Granules | Volume of loosely packed and settled powder | Essential for solid dosage form development. | Highly dependent on the method used (e.g., tapping parameters).[13] |
Experimental Protocol: Density of a Liquid using a Pycnometer
This gravimetric method provides high accuracy and is a common technique in pharmaceutical analysis.
Causality of Experimental Choices: A pycnometer is a flask with a precisely known volume. By accurately weighing the pycnometer empty, filled with a reference liquid of known density (e.g., ultrapure water), and then filled with the sample liquid, the density of the sample can be calculated with high precision. Temperature control is critical as density is temperature-dependent.
Step-by-Step Methodology:
-
Preparation: The pycnometer is thoroughly cleaned, dried, and allowed to equilibrate to a constant temperature in a thermostatically controlled water bath.
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately determined using a calibrated analytical balance.
-
Mass with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water), ensuring no air bubbles are trapped. The filled pycnometer is again equilibrated to the set temperature, and its mass is determined.
-
Mass with Sample Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with the sample liquid, equilibrated to the same temperature, and its mass is determined.
-
Calculation: The density of the sample liquid is calculated using the recorded masses and the known density of the reference liquid.
Self-Validating System and GLP Compliance:
-
Calibration: The analytical balance and thermometer must be regularly calibrated. The volume of the pycnometer should be calibrated using a liquid of known density.
-
Standard Operating Procedures (SOPs): A detailed SOP must be followed for cleaning, filling, and weighing the pycnometer to ensure consistency.[14]
-
Data Integrity: All raw data, including masses, temperature, and calculations, must be recorded directly into a laboratory notebook or a validated electronic system.
Refractive Index: A Precise Measure of Composition
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.[9] The refractive index is a highly sensitive property that is dependent on temperature and the wavelength of light used for measurement. In the pharmaceutical industry, it is a powerful tool for identifying substances, determining the concentration of solutions, and assessing the purity of raw materials and final products.[15][16]
Types of Refractometers
Different types of refractometers are available, each with its own advantages and suitable applications.
| Type | Operation | Advantages | Disadvantages | Typical Application |
| Handheld (Manual) | Analog | Inexpensive, portable.[17] | Lower precision, user-dependent.[17] | Field testing, rapid screening. |
| Digital Handheld | Digital Display | More accurate than manual, portable. | More expensive than manual. | Quality control checks. |
| Abbe (Benchtop) | Manual | High accuracy and resolution.[17][18] | Requires a skilled operator.[19] | Laboratory analysis, research. |
| Automatic (Digital Benchtop) | Automated | Highest accuracy, temperature control, high throughput.[19] | Higher cost. | Pharmaceutical quality control and research. |
| In-line Process | Continuous | Real-time process monitoring. | Requires installation into the process line. | Manufacturing process control. |
Experimental Protocol: Measurement using an Automatic Digital Refractometer
This is the most common method in modern pharmaceutical laboratories due to its high accuracy, ease of use, and GLP-friendly features.
Causality of Experimental Choices: Automatic refractometers work on the principle of total internal reflection. A light source illuminates the boundary between a prism of high refractive index and the sample. The critical angle of total internal reflection is measured by a detector array, and this angle is directly related to the refractive index of the sample. Built-in temperature control is essential for accurate and reproducible measurements.
Step-by-Step Methodology:
-
Calibration/Verification: Before measurement, the instrument's calibration is verified using a certified refractive index standard (e.g., distilled water).
-
Sample Application: A few drops of the sample are placed onto the clean, dry prism surface.
-
Measurement: The measurement is initiated. The instrument automatically controls the temperature and measures the refractive index.
-
Data Recording: The refractive index, temperature, and wavelength are displayed and can be automatically recorded.
-
Cleaning: The prism surface is thoroughly cleaned with a suitable solvent and dried after each measurement to prevent cross-contamination.
Self-Validating System and GLP Compliance:
-
IQ/OQ/PQ: The instrument must have undergone Installation Qualification, Operational Qualification, and Performance Qualification.
-
Calibration and Standards: Regular calibration with traceable standards is mandatory. The results of these calibrations must be documented.
-
Audit Trails: Modern instruments often have 21 CFR Part 11 compliant software with secure electronic records and audit trails.
-
SOPs: Detailed SOPs for operation, calibration, and cleaning must be in place and followed by all users.
Interrelation of Properties and Advanced Applications
While each of these physical properties is valuable in its own right, their combined measurement provides a more comprehensive characterization of a substance. For instance, a change in the density of a solution will often be accompanied by a corresponding change in its refractive index.[20] This relationship can be used to create calibration curves for determining the concentration of solutions.[21]
In drug development, these properties are crucial at various stages:
-
Early Discovery: To characterize new chemical entities and establish preliminary purity profiles.
-
Formulation Development: To assess the properties of excipients and their compatibility with the active pharmaceutical ingredient (API). Density and refractive index are used to monitor the concentration of solutions during formulation.[3][12]
-
Quality Control: To confirm the identity and purity of incoming raw materials and to ensure the consistency of final products.[12]
Advanced instrumentation, such as automated systems that can measure density and refractive index simultaneously, are becoming increasingly common in high-throughput screening environments.[22][23] These systems reduce sample volume requirements and increase efficiency, which is critical in the fast-paced environment of pharmaceutical research.
Diagrams
Workflow for Physical Property Measurement.
Pillars of GLP in Physical Property Measurement.
Conclusion
Boiling point, density, and refractive index are more than just numbers in a laboratory notebook; they are foundational pillars in the edifice of pharmaceutical science. A comprehensive understanding of the principles behind their measurement, the causality that drives methodological choices, and the rigorous application of GLP are essential for any scientist in this field. By mastering the techniques outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data that will stand up to scientific and regulatory scrutiny, ultimately contributing to the development of safe and effective medicines.
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An In-Depth Technical Guide to the Safety, Handling, and Toxicity Profile of 1-Acetyl-2-pyrrolidone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Acetyl-2-pyrrolidone (CAS No. 932-17-2). Given the limited publicly available, compound-specific toxicity data, this document adopts a precautionary principle, drawing inferences from structurally related and well-studied pyrrolidone derivatives. The objective is to empower laboratory personnel with the knowledge to manage this chemical with the highest degree of safety and scientific integrity.
Chemical Identity and Physicochemical Properties
This compound, also known as N-acetyl-2-pyrrolidinone, is a derivative of 2-pyrrolidone. Its fundamental properties are crucial for understanding its behavior and for designing appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Number | 932-17-2 | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Synonyms | This compound, N-acetyl-2-pyrrolidinone | |
| Appearance | Colorless to Red to Green clear liquid | |
| Boiling Point | 231°C (lit.) | |
| Melting Point | 104°C (lit.) | |
| Density | 1.15 g/cm³ | |
| Solubility | Slightly soluble in water | |
| Topological Polar Surface Area | 37.4 Ų |
Hazard Identification and Classification: A Precautionary Approach
Currently, this compound lacks a harmonized GHS classification, and safety data sheets often report "no data available" for many hazard endpoints. This data gap necessitates a conservative approach, where potential hazards are inferred from structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone itself. This methodology is critical for ensuring personnel safety until compound-specific data becomes available.
Inferred Potential Hazards:
| Hazard | Rationale Based on Structural Analogues | Source(s) |
| Skin Irritation | NMP is classified as causing skin irritation. 2-Pyrrolidone is also irritating to rabbit skin. | |
| Serious Eye Irritation | NMP and 2-pyrrolidone are known to cause serious eye irritation in animal studies. | |
| Reproductive Toxicity | NMP is classified as a substance that may damage the unborn child. Developmental toxicity studies on NMP and N-ethyl-2-pyrrolidone (NEP) in rats have shown embryotoxic and teratogenic effects. | |
| Respiratory Irritation | NMP may cause respiratory irritation. | |
| Combustibility | The related compound 1-Acetylpyrrolidine is classified as a combustible liquid. |
Based on this analysis, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as a possible reproductive toxicant.
Toxicological Profile: Inferences from Pyrrolidone Analogues
Acute Toxicity
The acute toxicity of pyrrolidone derivatives is generally low. For instance, 2-pyrrolidone exhibits low acute oral and dermal toxicity in animal models. NMP also has low acute toxicity with an oral LD50 in rats of 3914 mg/kg and a dermal LD50 in rabbits of 8000 mg/kg.
Irritation and Sensitization
As noted in the hazard identification section, both 2-pyrrolidone and NMP are documented skin and eye irritants. There is limited data to suggest that these compounds are significant skin sensitizers.
Repeated-Dose Toxicity
Sub-chronic studies on 2-pyrrolidone in rats identified the kidney and thymus as target organs. For NMP, repeated exposure in rats led to effects on hematopoietic cells and lymphoid tissues.
Reproductive and Developmental Toxicity
This is a critical endpoint for pyrrolidone derivatives.
-
N-methyl-2-pyrrolidone (NMP): Oral administration to pregnant rats resulted in developmental toxicity, including malformations, at doses below those causing severe maternal toxicity. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 125 mg/kg/day.
-
N-ethyl-2-pyrrolidone (NEP): Similarly, NEP is embryotoxic and teratogenic in rats at maternally toxic doses.
-
2-Pyrrolidone: In an oral gavage prenatal developmental study in rats, a NOAEL for maternal toxicity was 190 mg/kg-day, while the developmental NOAEL was 600 mg/kg-day.
Given these findings, it is scientifically prudent to assume that this compound may also present a risk to development and reproduction. All handling procedures should reflect this potential hazard, especially for personnel of child-bearing potential.
Genotoxicity and Carcinogenicity
2-Pyrrolidone was found to induce gene mutations in yeast but not in bacteria or mammalian cells in vitro, and it did not induce micronuclei in mice in vivo. NMP has not shown genotoxic potential and did not induce tumors in rats. There is no data to suggest this compound is carcinogenic.
Safe Handling and Storage Protocols
A systematic approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for managing this compound in a research environment.
Caption: Hierarchy of controls for handling this compound.
Experimental Protocol: Standard Handling Procedure
Objective: To provide a step-by-step methodology for the safe handling of this compound in
Methodological & Application
Application Note: 1-Acetyl-2-pyrrolidone as a High-Performance Solvent for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The low aqueous solubility of active pharmaceutical ingredients (APIs) is a persistent challenge in drug development, often leading to poor bioavailability and limiting therapeutic efficacy. This application note presents 1-Acetyl-2-pyrrolidone (AP) as a versatile and effective solvent for enhancing the solubility of such challenging compounds. We provide a detailed examination of AP's physicochemical properties, protocols for solubility screening and formulation, and methods for characterization. This guide is intended to equip researchers with the necessary information to leverage this compound in their formulation development workflows.
Introduction: The Challenge of Poor Solubility
A significant percentage of new chemical entities (NCEs) discovered through drug discovery programs are poorly water-soluble.[1][2] This characteristic is a major hurdle, as adequate solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the body.[2][3] To overcome this, various formulation strategies are employed, including the use of co-solvents, surfactants, and complexing agents.[1][2]
This compound (AP) emerges as a promising solvent in this context. It is a colorless to pale yellow liquid that is soluble in water and other organic solvents.[4] Structurally similar to N-methyl-2-pyrrolidone (NMP), a well-known industrial and pharmaceutical solvent, AP offers a unique combination of properties that make it highly suitable for pharmaceutical formulations.[4][5][6] Its utility as a solvent and excipient is noted for its ability to enhance the solubility and bioavailability of APIs.[4][7]
Why Consider this compound?
-
High Solubilizing Power: As a polar aprotic solvent, AP can dissolve a wide range of both polar and nonpolar compounds. Its mechanism of solubilization is thought to involve a combination of co-solvency and complexation, similar to its analog, NMP.[8][9][10]
-
Favorable Physicochemical Properties: With a high boiling point and miscibility with water, AP offers flexibility in formulation design.[4][5][11]
-
Potential for Bioactivity: Recent studies on the related compound NMP suggest that it is not merely an inert vehicle but can possess anti-inflammatory properties.[12] While the specific bioactivity of AP requires further investigation, this highlights the potential for excipients to contribute to the overall therapeutic effect.
This guide provides a systematic approach to utilizing AP as a solvent, from initial solubility screening to the preparation of simple formulations.
Physicochemical Properties of this compound
A thorough understanding of a solvent's properties is crucial for its effective application. The key properties of AP are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | [4][13][14] |
| Molecular Weight | 127.14 g/mol | [4][13][14] |
| Appearance | Colorless to light yellow liquid | [4][14] |
| Boiling Point | 231 °C | [4][11] |
| Density | 1.15 g/mL (approx.) | [4][15] |
| Water Solubility | Soluble | [4] |
| CAS Number | 932-17-2 | [4][13][14] |
Experimental Protocols
Protocol 1: Solubility Screening
The first step in utilizing a new solvent is to determine the solubility of the drug of interest. This protocol provides a straightforward method for rapid solubility screening.
Objective: To determine the approximate solubility of a poorly soluble drug in this compound.
Materials:
-
This compound (pharmaceutical grade)
-
Drug substance (API)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of the API into a clean, dry vial.
-
Add a known volume of this compound to the vial.
-
Cap the vial tightly and vortex for 2-5 minutes to ensure thorough mixing.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the clear supernatant into a separate volumetric flask.
-
Dilute the sample with a suitable solvent (one in which both the drug and AP are soluble) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the drug in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the AP solvent, accounting for the dilution factor. The result is the solubility of the drug in AP, typically expressed in mg/mL.
-
Protocol 2: Preparation of a Simple Liquid Formulation
This protocol describes the preparation of a basic liquid formulation using AP as the primary solvent.
Objective: To prepare a clear, stable solution of a poorly soluble drug in this compound.
Materials:
-
This compound
-
Drug substance (API)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing:
-
Accurately weigh the required amount of the API based on the desired final concentration (which should be below the determined solubility limit).
-
-
Dissolution:
-
Transfer the weighed API into a volumetric flask.
-
Add approximately 80% of the final volume of this compound.
-
Place a magnetic stir bar in the flask and stir on a stir plate until the API is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of the drug must be considered.
-
-
Final Volume Adjustment:
-
Once the API is fully dissolved, add this compound to bring the solution to the final desired volume.
-
Mix thoroughly to ensure homogeneity.
-
-
Quality Control:
-
Visually inspect the solution for any undissolved particles.
-
Perform a concentration analysis (e.g., via HPLC) to confirm that the prepared concentration matches the target concentration.[16]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for utilizing this compound in formulation development.
Caption: Workflow for solubility screening and formulation.
Safety and Handling
While this compound is considered to have low toxicity, standard laboratory safety practices should always be followed.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solvent.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
First Aid: In case of skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.[11] In case of eye contact, rinse cautiously with water for several minutes.[11]
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[11]
Conclusion
This compound is a powerful and versatile solvent with significant potential for addressing the challenges of poor drug solubility.[4][7] Its favorable physicochemical properties and high solubilizing capacity make it a valuable tool for formulation scientists. The protocols provided in this application note offer a starting point for researchers to explore the utility of AP in their own drug development projects. Further investigation into co-solvent systems and the development of more complex dosage forms is warranted.
References
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- Unacademy. Types of Non-Aqueous and Aqueous Solvents and Their Significance in the Pharmaceutical Industry. [Link]
- Lund University Publications.
- Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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- Slideshare.
- Polish Pharmaceutical Society.
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- NINGBO INNO PHARMCHEM CO.,LTD. 1-Methyl-2-pyrrolidone (NMP): The Solvent of Choice for Pharmaceutical Synthesis. [Link]
- PubMed Central.
- ResearchGate. Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]
- UTTAR PRADESH JOURNAL OF ZOOLOGY.
- Brieflands.
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Application Note: Protocols for the Analysis of 1-Acetyl-2-pyrrolidone in Pharmaceutical Formulations
Abstract
This document provides a comprehensive guide to the analytical protocols for 1-Acetyl-2-pyrrolidone (NAP), a versatile excipient and solvent used in the pharmaceutical industry to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Given its integral role, robust and reliable analytical methods are imperative for its quantification and stability assessment in finished drug products. This application note details a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and outlines the principles of a Gas Chromatography (GC) method. Furthermore, it presents a detailed protocol for conducting forced degradation studies as mandated by ICH guidelines to ensure the specificity and stability-indicating nature of the analytical procedures.[3][4] These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the safety, efficacy, and quality of pharmaceutical formulations containing this compound.
Introduction to this compound (NAP)
This compound (CAS No. 932-17-2) is a colorless to pale yellow organic liquid known for its excellent solubility in both water and common organic solvents.[2] This property makes it a highly effective solvent and carrier in various drug delivery systems.[2] In pharmaceutical formulations, its primary function is to improve the dissolution and subsequent absorption of poorly soluble APIs, thereby enhancing their therapeutic efficacy.[1][2] The chemical structure of NAP features a lactam ring, which is also present in many biologically active compounds.[5] The control of NAP as a residual solvent or excipient is critical, and while not explicitly named in ICH Q3C guidelines, its structural analog, N-Methyl-2-pyrrolidone (NMP), is listed as a Class 2 solvent requiring limitation due to its toxicity profile.[6][7] This underscores the need for precise analytical methods to monitor NAP levels in final drug products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | [8][9][10] |
| Molecular Weight | 127.14 g/mol | [8][10] |
| CAS Number | 932-17-2 | [8][9] |
| Appearance | Colorless to pale yellow liquid | [2] |
| IUPAC Name | 1-acetylpyrrolidin-2-one | [10] |
| Boiling Point | 392.00 ± 1.00 K at 2.70 kPa |[8] |
Primary Analytical Protocol: Quantification by Stability-Indicating RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the analysis of NAP in pharmaceutical matrices due to its specificity, sensitivity, and robustness. The method described here is designed to be stability-indicating, meaning it can resolve NAP from its potential degradation products.
Principle of the Method
This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on the non-polar column and eluted with a polar mobile phase consisting of acetonitrile and water.[11] Detection is achieved using a UV detector, as the amide chromophore in NAP allows for sufficient absorbance.
Experimental Protocol: RP-HPLC
Instrumentation & Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound Reference Standard.
-
HPLC-grade Acetonitrile (MeCN) and Water.
-
Phosphoric acid or Formic acid (for MS-compatible methods).[11]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for moderately polar analytes. |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) | A simple isocratic mobile phase for robust and reproducible separation.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 210 nm | Wavelength provides good sensitivity for the amide bond in NAP. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation (e.g., ground tablets, liquid formulation) equivalent to approximately 10 mg of NAP into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST): Before sample analysis, inject the standard solution five times. The system is deemed ready if it meets the criteria in Table 2.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Quantify the amount of this compound in the sample using the peak area response and an external standard calculation.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates system precision. |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Protocol for Stability-Indicating Method Development via Forced Degradation
Forced degradation, or stress testing, is essential to demonstrate the specificity of an analytical method and to understand the degradation pathways of a drug substance.[4] These studies are a core requirement of ICH guidelines Q1A and Q1B.[3] The goal is to achieve 5-20% degradation of the API or excipient to ensure that potential degradants can be detected and resolved.[12]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Detailed Stress Condition Protocols
For each condition below, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. A blank solution for each stress condition should also be injected to rule out interference.
A. Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of NAP in a 50:50 mixture of MeCN and 0.1 N HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Cool to room temperature, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).
-
Analyze by HPLC.
B. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of NAP in a 50:50 mixture of MeCN and 0.1 N NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Cool to room temperature, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to the target concentration.
-
Analyze by HPLC.
C. Oxidative Degradation
-
Prepare a 1 mg/mL solution of NAP in a 50:50 mixture of MeCN and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to the target concentration.
-
Analyze by HPLC.
D. Thermal Degradation
-
Place solid NAP powder in a controlled temperature oven at 80 °C for 48 hours.
-
Separately, prepare a 1 mg/mL solution of NAP in the mobile phase and heat at 80 °C for 48 hours.
-
For the solid sample, dissolve in mobile phase to the target concentration. For the solution sample, cool and dilute if necessary.
-
Analyze both by HPLC.
E. Photolytic Degradation
-
Expose a 1 mg/mL solution of NAP and the solid NAP powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare solutions from the stressed samples to the target concentration.
-
Analyze by HPLC.
Data Interpretation
The primary outcome is the demonstration of analytical method specificity. The chromatograms from the stressed samples should show a decrease in the peak area of NAP and the appearance of new peaks corresponding to degradation products. A PDA detector is highly recommended to perform peak purity analysis, which confirms that the main NAP peak is spectrally pure and not co-eluting with any degradants.
Table 3: Example Forced Degradation Results
| Stress Condition | % Assay of NAP | % Degradation | Observations |
|---|---|---|---|
| Control | 100.0 | 0.0 | Single peak for NAP. |
| Acid Hydrolysis (0.1 N HCl) | 89.5 | 10.5 | One major degradant peak observed at RRT 0.8. |
| Base Hydrolysis (0.1 N NaOH) | 85.2 | 14.8 | Two major degradant peaks observed at RRT 0.7 and 1.3. |
| Oxidation (3% H₂O₂) | 94.1 | 5.9 | One minor degradant peak observed at RRT 1.5. |
| Thermal (80 °C) | 98.8 | 1.2 | Minimal degradation observed. |
| Photolytic (ICH Q1B) | 99.5 | 0.5 | Compound is stable to light. |
Alternative Protocol: Quantification by Gas Chromatography (GC)
For formulations where NAP is treated as a residual solvent or when dealing with volatile components, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative.
Principle of the Method
GC separates volatile compounds in the gas phase. The sample is vaporized in a heated inlet and transported through a capillary column by a carrier gas. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon atoms, making it ideal for quantification.
Experimental Protocol: GC-FID
Instrumentation & Materials:
-
GC system with FID and headspace autosampler (optional, but recommended).
-
Data acquisition and processing software.
-
This compound Reference Standard.
-
High-purity carrier gas (Helium or Hydrogen).
-
GC-grade solvent for dilution (e.g., Dichloromethane or Methanol).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 20 °C/min, hold 3 min |
| Detector | FID |
| Detector Temp. | 280 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of NAP in a suitable solvent (e.g., Dichloromethane). Create a series of working standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the drug product in the chosen solvent. For headspace analysis, dissolve the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
Analysis: Inject the standards and samples.
-
Calculation: Construct a calibration curve from the standard responses and determine the concentration of NAP in the sample.
Conclusion
The protocols detailed in this application note provide robust and reliable frameworks for the quantification and stability assessment of this compound in pharmaceutical formulations. The primary RP-HPLC method, when validated with forced degradation studies, serves as a powerful, stability-indicating quality control tool. The alternative GC method offers a viable approach for specific applications, particularly for residual solvent analysis. Adherence to these scientifically grounded protocols will enable researchers and analysts to ensure the quality, safety, and efficacy of drug products containing this important excipient.
References
- J&K Scientific. This compound | 932-17-2.
- Chem-Impex. This compound.
- SIELC Technologies. Separation of 2-Pyrrolidinone, 1-acetyl- on Newcrom R1 HPLC column.
- MedCrave online.
- Cheméo. N-Acetylpyrrolidone.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BioPharm International.
- NIH National Library of Medicine.
- NIST WebBook. N-Acetylpyrrolidone.
- PubChem. 2-Pyrrolidinone, 1-acetyl-.
- ICH. Impurities: guideline for residual solvents q3c(r6).
- European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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Application of 1-Acetyl-2-pyrrolidone in Transdermal Drug Delivery Systems: A Technical Guide for Researchers
Introduction: The Role of 1-Acetyl-2-pyrrolidone in Overcoming the Skin Barrier
The transdermal delivery of therapeutic agents offers a non-invasive route of administration, bypassing first-pass metabolism and enabling controlled, sustained drug release. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly restricts the permeation of most active pharmaceutical ingredients (APIs). To overcome this challenge, penetration enhancers are incorporated into transdermal formulations. This compound, a member of the pyrrolidone family of compounds, has emerged as a promising excipient in this regard. This technical guide provides a comprehensive overview of the application of this compound in transdermal drug delivery systems (TDDS), offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
This compound is a colorless to pale yellow liquid, soluble in water and various organic solvents.[1] Its chemical structure, featuring a five-membered lactam ring with an acetyl group, is key to its function as a penetration enhancer.
| Property | Value |
| Chemical Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 932-17-2 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water and various organic solvents |
Mechanism of Action: Disrupting the Stratum Corneum for Enhanced Permeation
The primary mechanism by which pyrrolidones, including this compound, enhance skin permeation is through the reversible disruption of the highly ordered lipid structure of the stratum corneum.[2][3] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.
Key mechanistic aspects include:
-
Lipid Bilayer Fluidization: Pyrrolidones insert themselves into the intercellular lipid matrix of the stratum corneum, disrupting the tight packing of lipids and increasing their fluidity.[2]
-
Interaction with Keratin: Some studies suggest that pyrrolidones may also interact with intracellular keratin, further contributing to the disruption of the stratum corneum's barrier function.
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can improve the partitioning of a drug from the formulation into the skin.
The acetyl group in this compound may influence its polarity and interaction with the skin, potentially offering a unique balance of hydrophilic and lipophilic properties that can be advantageous for the permeation of a wide range of APIs. The length of the alkyl chain in 1-alkyl-2-pyrrolidones has been shown to directly correlate with enhancement potency, suggesting that the lipophilicity of the substituent on the pyrrolidone ring is a critical factor.[4]
Caption: Mechanism of this compound as a penetration enhancer.
Application Notes: Formulation and Development Considerations
Active Pharmaceutical Ingredient (API) Selection
This compound is a versatile enhancer suitable for a range of APIs. Ideal candidates for transdermal delivery with this enhancer generally possess:
-
Molecular Weight: < 500 Da
-
Log P (Octanol-Water Partition Coefficient): 1-3
-
Aqueous Solubility: Moderate
-
Potency: High (low daily dose required)
Polymer Compatibility
The choice of polymer for the patch matrix is crucial for adhesion, drug release, and overall stability. This compound is generally compatible with polymers commonly used in TDDS.
| Polymer Type | Examples | Compatibility Notes |
| Acrylic Adhesives | Duro-Tak™, Gelva® | Good compatibility. The polar nature of this compound can be well-suited for acrylic matrices. |
| Silicone Adhesives | BIO-PSA™ | Generally compatible. Silicones are hydrophobic, and the addition of this compound can modify the polarity of the matrix to enhance the solubility and release of more hydrophilic drugs.[5][6] |
| Polyvinylpyrrolidones (PVP) | Kollidon® | Excellent compatibility. PVP is often used as a matrix former and can act synergistically with pyrrolidone enhancers.[7] |
| Cellulose Derivatives | Ethylcellulose, HPMC | Good compatibility. Often used in matrix-type patches. |
Optimal Concentration and Synergistic Effects
The optimal concentration of this compound is API-dependent and must be determined experimentally. A starting concentration range of 1-10% (w/w) in the final formulation is a reasonable starting point for investigation.
Significant synergistic effects can be observed when this compound is combined with other penetration enhancers. For instance, combining different pyrrolidone derivatives or incorporating fatty acids like oleic acid can lead to a greater enhancement in permeation than either agent alone.[8]
Experimental Protocols
Protocol 1: Formulation of a Matrix-Type Transdermal Patch using Solvent Casting
This protocol describes the preparation of a drug-in-adhesive matrix-type patch.
Caption: Workflow for transdermal patch formulation via solvent casting.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Polymer (e.g., acrylic adhesive)
-
Solvent (e.g., ethyl acetate, heptane)
-
Release liner (e.g., siliconized polyester film)
-
Backing membrane (e.g., polyethylene film)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Film applicator with adjustable thickness
-
Drying oven
-
Laminator
-
Patch cutting die
Step-by-Step Procedure:
-
Polymer Solution Preparation: In a beaker, dissolve the chosen polymer in a suitable solvent or solvent mixture with the aid of a magnetic stirrer. The concentration of the polymer will depend on the desired viscosity and final patch thickness.
-
API Incorporation: Once the polymer is fully dissolved, add the accurately weighed API to the solution. Continue stirring until the API is completely dissolved.
-
Enhancer Addition: Add the desired amount of this compound and any other excipients (e.g., plasticizers, solubilizers) to the drug-polymer solution.
-
Homogenization: Stir the mixture until a clear, homogenous solution is obtained. Allow the solution to stand for a few minutes to remove any entrapped air bubbles.
-
Casting: Place a release liner on a flat, level surface. Using a film applicator set to the desired thickness (e.g., 500 µm), cast the drug-in-adhesive solution onto the release liner.
-
Drying: Carefully transfer the cast film into a drying oven set at an appropriate temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete removal of the solvent.
-
Lamination: Remove the dried film from the oven and allow it to cool to room temperature. Carefully laminate the backing membrane onto the adhesive side of the film.
-
Cutting: Using a patch cutting die, cut the laminate into individual patches of the desired size and shape.
-
Storage: Store the prepared patches in a desiccator or a sealed pouch until further evaluation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is the gold standard for evaluating the transdermal delivery of an API.
Caption: Workflow for an in vitro skin permeation study.
Materials and Equipment:
-
Franz diffusion cells
-
Circulating water bath
-
Human or animal skin (e.g., porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stir bars
-
Syringes and needles
-
HPLC vials
-
Validated HPLC method for API quantification
Step-by-Step Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with a degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a circulating water bath maintained at a temperature to achieve a skin surface temperature of 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes.
-
Patch Application: Apply the formulated transdermal patch to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area at each time point. Plot the cumulative amount versus time to determine the steady-state flux (Jss).
Protocol 3: In Vitro Skin Irritation Assessment (Based on OECD TG 439)
This protocol provides a method for assessing the skin irritation potential of a formulation containing this compound using a reconstructed human epidermis (RhE) model.[9][10][11][12]
Materials and Equipment:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium
-
6-well plates
-
Test formulation
-
Positive control (e.g., 5% SDS)
-
Negative control (e.g., PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Plate reader
Step-by-Step Procedure:
-
Tissue Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
Application of Test Material: Apply a sufficient amount of the test formulation (containing this compound), positive control, and negative control to the surface of the tissues.
-
Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
MTT Assay: After post-incubation, transfer the tissues to a solution of MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extraction: Extract the formazan from the tissues using isopropanol.
-
Measurement: Measure the optical density of the extracted formazan solution using a plate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for the test formulation relative to the negative control. A reduction in viability below 50% is generally considered indicative of skin irritation potential.
Data Interpretation and Reporting
The primary endpoint of an in vitro permeation study is the steady-state flux (Jss), which represents the rate of drug permeation across the skin per unit area. It is calculated from the slope of the linear portion of the cumulative amount permeated versus time plot.
The Enhancement Ratio (ER) is a key parameter to quantify the effect of the penetration enhancer:
ER = Jss (with enhancer) / Jss (without enhancer)
| Formulation | API | Enhancer (Concentration) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control | Drug X | None | 1.5 | 1.0 |
| F1 | Drug X | This compound (2%) | 4.5 | 3.0 |
| F2 | Drug X | This compound (5%) | 7.8 | 5.2 |
| F3 | Drug X | This compound (10%) | 9.2 | 6.1 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Safety and Toxicology
While pyrrolidones are generally considered to have a favorable safety profile, it is imperative to conduct a thorough safety assessment for any new transdermal formulation. Studies on various pyrrolidone derivatives have shown that some may cause skin irritation, particularly at higher concentrations or with longer alkyl chains.[13] Therefore, in vitro skin irritation testing, as described in Protocol 3, is a crucial step in the development process. For regulatory submissions, further in vivo studies may be required. Currently, there is a lack of publicly available, detailed repeated-dose topical toxicity data specifically for this compound.
Conclusion and Future Perspectives
This compound holds significant potential as a penetration enhancer in transdermal drug delivery systems. Its ability to reversibly disrupt the stratum corneum barrier can facilitate the delivery of a wide range of APIs. The protocols and application notes provided in this guide offer a framework for the rational design and evaluation of TDDS incorporating this promising excipient.
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound and the role of the acetyl group.
-
Generating more quantitative data on its enhancement efficacy for various APIs.
-
Conducting detailed safety and toxicology studies to establish a comprehensive safety profile for topical application.
-
Exploring synergistic combinations with other enhancers to maximize permeation while minimizing potential irritation.
By systematically addressing these areas, the full potential of this compound in advancing the field of transdermal drug delivery can be realized.
References
- OECD. (2013). OECD Guideline for the Testing of Chemicals No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]
- PA Biotechnology. (n.d.). OECD 431: In Vitro Skin Corrosion Test.
- OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
- PETA Science Consortium International e.V. (n.d.). In Vitro Methods for Predicting Skin Irritation and Corrosion.
- National Toxicology Program. (2014). OECD Test Guideline 431: In Vitro Skin Corrosion.
- IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439).
- ResearchGate. (n.d.). Pyrrolidones as Penetration Enhancers.
- SenzaGen. (n.d.). Skin irritation: OECD TG 439.
- US/ICCA. (2007, April 19-20). SIAM 24. [Link]
- Advances In Transdermal Patch Formulation And Evaluation: A Comprehensive Review. (n.d.).
- PubMed. (n.d.). Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers.
- Slideshare. (n.d.). formulation of transdermal patches.
- PubMed. (n.d.). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer.
- ResearchGate. (n.d.). Pyrrolidones as Penetration Enhancers.
- Semantic Scholar. (n.d.). Pyrrolidones as Penetration Enhancers.
- Cosmetics & Toiletries. (2025, March 31). Silicone Adhesives for Gentle, Effective and Customizable Transdermal Patches.
- Australian Industrial Chemicals Introduction Scheme. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- National Center for Biotechnology Information. (2023, December 27). Formulation and Evaluation of Transdermal Patches Containing BGP-15.
- PubMed. (n.d.). Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery.
- Quest Journals. (2024, April 30). A Review: Formulation and Evaluation of Transdermal Patches.
- National Center for Biotechnology Information. (n.d.). Transdermal patches: history, development and pharmacology.
- Acta Pharmaceutica. (2018, November 28). Transdermal patches: Design and current approaches to painless drug delivery.
- PubMed. (2014, March 3). An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone.
- Science.gov. (n.d.). repeat-dose toxicity study: Topics.
- MDPI. (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches.
- ResearchGate. (2025, August 5). Synergistic Effects of N-methyl-2-pyrrolidone on Skin Permeation of a Hydrophobic Active Ingredient.
- Solventum. (n.d.). Transdermal components.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- ResearchGate. (2025, August 6). (PDF) An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action.
- National Center for Biotechnology Information. (n.d.). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum.
- National Center for Biotechnology Information. (2022, November 14). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers.
- MDPI. (n.d.). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin.
- National Center for Biotechnology Information. (n.d.). Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations.
- PubMed. (n.d.). Poly[acrylonitrile-co-(N-vinyl pyrrolidone)] nanoparticles - Composition-dependent skin penetration enhancement of a dye probe and biocompatibility.
- National Institutes of Health. (2021, January 20). Enhancement strategies for transdermal drug delivery systems: current trends and applications.
- National Institutes of Health. (n.d.). Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research.
- MDPI. (n.d.). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models.
- ResearchGate. (2024, December 1). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
- PubMed. (2016, October 15). Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode.
- PubMed. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.
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Application Note: 1-Acetyl-2-pyrrolidone as a High-Potency Co-solvent for Parenteral Drug Formulations
Abstract
The development of parenteral drug formulations is frequently hampered by the poor aqueous solubility of active pharmaceutical ingredients (APIs).[1] This application note details the use of 1-Acetyl-2-pyrrolidone (AP), a versatile organic compound, as a potent co-solvent to enhance the solubility of challenging APIs for parenteral administration. We provide an in-depth analysis of AP's physicochemical properties, explore its dual mechanism of solubilization, and present detailed protocols for solubility screening, formulation development, and stability assessment. This guide is intended to equip formulation scientists with the foundational knowledge and practical methodologies required to leverage this compound in overcoming solubility challenges and accelerating the development of safe and effective injectable drug products.
Introduction: The Parenteral Solubility Challenge
Parenteral administration offers rapid onset of action and complete bioavailability, making it the preferred route for many critical therapies, particularly in oncology and emergency medicine.[1] However, a significant portion of new chemical entities (NCEs) exhibit poor water solubility, creating a major bottleneck in the development of injectable formulations.[1] Traditional co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are often used, but they can be limited by their solubilization power, potential for injection site pain, and, in some cases, toxicity.[1][2]
This compound (CAS No. 932-17-2) emerges as a promising alternative.[3] Structurally related to N-methyl-2-pyrrolidone (NMP), a well-known pharmaceutical solvent, AP is a colorless to pale yellow liquid with excellent solubility in both water and common organic solvents.[4][5] Its unique molecular structure suggests a potent ability to enhance the solubility of poorly soluble drugs, making it a valuable tool for formulation scientists.[4][6] This document provides the technical basis and experimental framework for its application.
Physicochemical Properties of this compound
A thorough understanding of a co-solvent's properties is fundamental to its effective use in formulation development. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Synonyms | N-Acetyl-2-pyrrolidinone, 1-acetylpyrrolidin-2-one | [7][8] |
| CAS Number | 932-17-2 | [3][7][8] |
| Molecular Formula | C₆H₉NO₂ | [3][7][8] |
| Molecular Weight | 127.14 g/mol | [7][8][9] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 231 °C | [4][7][10] |
| Density | ~1.15 - 1.182 g/cm³ | [4][7][10] |
| Water Solubility | Excellent / Miscible | [4] |
| Octanol/Water Partition Coeff. (logP) | 0.155 (Crippen Method) | [8] |
| Topological Polar Surface Area | 37.4 Ų | [3] |
Mechanism of Solubilization: A Dual-Action Approach
The efficacy of this compound as a solubilizer can be attributed to a dual mechanism, a concept well-documented for its structural analogs, 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP).[11][12][13] This dual action involves both co-solvency and intermolecular complexation.
-
Co-solvency: At higher concentrations, AP acts as a traditional co-solvent. By mixing with water, it reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic drug molecules. The pyrrolidone ring and non-polar carbons weaken the hydrogen-bonding network of water, creating a microenvironment that can better accommodate the non-polar regions of an API.[12]
-
Complexation: At lower concentrations, the planar, non-polar region of the AP molecule can engage in hydrophobic interactions with the non-polar surfaces of a drug molecule.[12][14] This stacking or complex formation effectively shields the hydrophobic parts of the API from the aqueous environment, stabilizing it in solution and further increasing its apparent solubility.[11][12]
This dual mechanism suggests that AP may be a more potent solubilizer than agents that act solely as co-solvents.[15]
Caption: Dual mechanism of solubility enhancement by this compound.
Formulation Development Workflow
A systematic approach is crucial when developing a parenteral formulation with a novel excipient like this compound. The following workflow provides a logical progression from initial screening to a stable prototype.
Caption: Systematic workflow for parenteral formulation development using AP.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key stages of the formulation development process.
Protocol 1: Equilibrium Solubility Screening
Objective: To determine the saturation solubility of a model API in various concentrations of aqueous this compound solutions.
Rationale: This initial screen is critical for identifying the effective concentration range of AP required to achieve the target therapeutic dose of the API in a suitable injection volume (typically 1-5 mL). It establishes the fundamental relationship between co-solvent concentration and solubility enhancement.
Methodology:
-
Prepare Co-solvent Blends: Prepare a series of aqueous solutions containing this compound at various concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Drug Addition: Add an excess amount of the solid API to a known volume (e.g., 2 mL) of each co-solvent blend in separate glass vials. Ensure enough solid is added so that undissolved API remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.
-
Sample Collection & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.
-
Data Analysis: Plot the API solubility (mg/mL) as a function of the this compound concentration (% v/v).
Protocol 2: Preparation of a Parenteral Formulation Prototype
Objective: To prepare a sterile, iso-osmotic prototype formulation for stability testing based on the results from the solubility screen.
Rationale: This protocol translates the solubility data into a tangible formulation. The inclusion of tonicity agents and pH control is essential for ensuring the formulation is physiologically compatible upon injection. Sterile filtration is a mandatory step for parenteral products.
Methodology:
-
Vehicle Preparation: Based on the solubility screen, select the minimum concentration of this compound that achieves the target API concentration with a reasonable safety margin. Prepare the aqueous vehicle by dissolving any required buffering agents (e.g., sodium phosphate) and tonicity modifiers (e.g., sodium chloride, dextrose) in water for injection (WFI).
-
Co-solvent Addition: Add the calculated volume of this compound to the aqueous vehicle and mix until uniform.
-
API Dissolution: Slowly add the pre-weighed API to the co-solvent vehicle while stirring. Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, provided the API is thermally stable.
-
pH Adjustment: Measure the pH of the solution and adjust to the target pH (e.g., 7.0-7.4) using dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) as needed.
-
Final Volume Adjustment: Add WFI to reach the final target volume and mix thoroughly.
-
Sterile Filtration: Aseptically filter the final formulation through a 0.22 µm sterile filter (e.g., PVDF or PES) into sterile vials.
-
Sealing: Seal the vials with sterile stoppers and crimp caps.
Protocol 3: Physical and Chemical Stability Assessment
Objective: To evaluate the chemical integrity of the API and the physical stability of the prototype formulation under accelerated storage conditions.
Rationale: Stability testing is a non-negotiable regulatory requirement. It ensures the drug product remains safe and effective throughout its shelf life. This protocol focuses on detecting API degradation and preventing physical changes like precipitation or color change.
Methodology:
-
Storage: Place the filled vials from Protocol 2 into stability chambers at accelerated conditions (e.g., 40 °C / 75% RH) and long-term conditions (e.g., 25 °C / 60% RH).
-
Time Points: Pull samples at pre-defined time points (e.g., T=0, 2 weeks, 1 month, 3 months for accelerated).
-
Physical Inspection: At each time point, visually inspect the samples for signs of precipitation, color change, or particulate matter against a black and white background.
-
pH Measurement: Measure the pH of the formulation to check for any drift from the initial value.
-
Chemical Purity Analysis:
-
Assay the concentration of the API using a validated HPLC method to determine if it remains within specifications (typically 90-110% of the label claim).
-
Analyze for the presence of degradation products using the same or a related HPLC method. Quantify any impurities and report them as a percentage of the main peak area.
-
-
Data Evaluation: Compile the data in a table to track changes in API assay, impurity levels, pH, and appearance over time.
Safety and Regulatory Considerations
While structurally related compounds like 2-pyrrolidone and NMP have established toxicological profiles, specific data on the parenteral safety of this compound is limited.[16][17] N-methyl-2-pyrrolidone (NMP), for instance, is noted for reproductive toxicity concerns, which has led to regulatory restrictions in some applications.[17][18]
Crucial Caveat: Before any in-vivo use, a comprehensive toxicological evaluation of any new parenteral formulation containing this compound is mandatory. This must include studies on hemolysis, local tissue irritation, and systemic toxicity. Researchers must proceed with caution and conduct rigorous safety assessments in accordance with regulatory guidelines. The use of AP is currently intended for research and development purposes only.[7]
Conclusion
This compound presents itself as a highly effective co-solvent with the potential to significantly enhance the solubility of poorly water-soluble APIs in parenteral formulations. Its proposed dual-action mechanism of co-solvency and complexation offers a potential advantage over conventional excipients. The protocols outlined in this application note provide a robust framework for scientists to systematically evaluate and formulate with this promising solvent. However, the novelty of its use in parenteral delivery necessitates a parallel and rigorous investigation into its safety and toxicological profile to ensure the development of safe and effective medicines.
References
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- Fay, F., Scott, C. J., & Kissenpfennig, A. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports. [Link]
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- Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- Finkelhor, M. (2024). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. [Link]
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- Jouyban, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
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- Mohanachandran, P. S., Sindhumol, P. G., & Kiran, T. S. (2011). Novel techniques for solubility, dissolution rate and bioavailability enhancement of class II and IV drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
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- Acetylene. (n.d.). Wikipedia. [Link]
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- Protecting group. (n.d.). Wikipedia. [Link]
- Preparation of N-methyl-2-pyrrolidone (NMP). (n.d.).
- Screening Assessment for the Challenge 2-Pyrrolidinone, 1-ethenyl- (1-Vinyl-2-pyrrolidone). (2010). Canada.ca. [Link]
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Application Note: A Validated HPLC Method for the Quantitative Determination of 1-Acetyl-2-pyrrolidone
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-2-pyrrolidone. Designed for researchers, scientists, and drug development professionals, this application note details the experimental protocol, the scientific rationale behind the method's parameters, and a full validation summary according to ICH guidelines. The described reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear for its intended purpose.
Introduction
This compound (CAS No. 932-17-2) is a chemical intermediate and a derivative of 2-pyrrolidone.[1][2][3] With a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol , its purity and concentration are critical quality attributes in various chemical and pharmaceutical manufacturing processes.[1][4][5] Ensuring a reliable analytical method is paramount for quality control, stability testing, and research applications.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] This note describes a reversed-phase HPLC (RP-HPLC) method, which is the most common mode of HPLC, well-suited for moderately polar to non-polar compounds.[8] this compound, being a polar compound, presents a challenge of achieving adequate retention on traditional C18 columns.[9][10] This method addresses this by utilizing a highly aqueous mobile phase with a modern, polar-endcapped C18 column, which is designed to prevent phase collapse under such conditions.[11][12]
Scientific Principles and Method Rationale
The core of this analytical method is Reversed-Phase Chromatography . In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[8]
-
Analyte Properties: this compound is a polar molecule, evidenced by its slight solubility in water and its chemical structure containing amide and ketone functionalities.[4] These polar groups can lead to poor retention on conventional C18 columns, where the primary retention mechanism is hydrophobic interaction.[10]
-
Stationary Phase Selection: To overcome the challenge of retaining a polar analyte, a polar-endcapped C18 column is selected. Unlike traditional C18 columns, these have a more polar group to cover residual silanols on the silica surface.[11] This modification enhances the column's compatibility with highly aqueous mobile phases, preventing the "phase collapse" or "ligand folding" that can occur when using 100% aqueous conditions, which leads to a loss of retention and reproducibility.[12]
-
Mobile Phase Composition: The mobile phase consists of a mixture of water and acetonitrile. Acetonitrile serves as the organic modifier; increasing its concentration reduces the polarity of the mobile phase, thereby decreasing the retention time of the analyte. The isocratic elution with a high percentage of water ensures sufficient interaction between the polar analyte and the polar-endcapped stationary phase for adequate retention and separation from non-retained impurities.
-
Detection: The chromophore in this compound (the amide group) allows for detection using a UV-Vis spectrophotometer. An analysis wavelength of 210 nm is chosen to maximize sensitivity for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A polar-endcapped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Acquity UPLC BEH C18) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm PTFE or Nylon syringe filters.
Reagents and Solvents
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
Solution Preparation
-
Diluent: A mixture of Water and Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical working standard for assay purposes would be 50 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute this solution as necessary to fall within the calibration range (e.g., to a target concentration of 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.[6][14][15]
System Suitability
Before sample analysis, a system suitability test is performed by injecting the working standard solution (50 µg/mL) six times. The acceptance criteria must be met to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (a mixture of all formulation excipients without the active ingredient). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Linearity
The linearity of the method was established by analyzing five standard solutions across a concentration range of 10 µg/mL to 150 µg/mL (corresponding to 20% to 300% of the target assay concentration of 50 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
-
Repeatability (Intra-day Precision): Six individual samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst. The % RSD was found to be 0.6%.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system. The % RSD between the two days was 1.1%.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Sources
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Gas chromatography (GC) techniques for the determination of 1-Acetyl-2-pyrrolidone
An In-Depth Guide to the Gas Chromatographic Determination of 1-Acetyl-2-pyrrolidone
Authored by: Senior Application Scientist, Advanced Analytical Technologies
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the quantitative determination of this compound (CAS 932-17-2) using capillary Gas Chromatography (GC). Designed for researchers, quality control analysts, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices, ensuring methodological robustness and scientific integrity. We present a fully validated GC method employing a Flame Ionization Detector (FID), complete with instrument parameters, sample preparation workflows, and method validation summaries. The protocols herein are designed to be self-validating systems, providing a trusted framework for accurate and reproducible analysis.
Introduction and Scientific Principle
This compound (C₆H₉NO₂) is a polar, heterocyclic organic compound with a molecular weight of 127.14 g/mol and a high boiling point of approximately 231 °C.[1][2][3] Its utility as a polar aprotic solvent and a synthetic intermediate necessitates a reliable analytical method for purity assessment, residual analysis, and quality control. Gas chromatography is the premier technique for this analysis due to the compound's volatility and thermal stability.
The core principle of this method relies on the differential partitioning of this compound between a gaseous mobile phase (an inert carrier gas) and a liquid stationary phase coated on the inner walls of a capillary column. The chemical nature of this compound, specifically the presence of a polar amide and a ketone functional group, dictates the selection of the stationary phase. Following the fundamental chromatographic principle of "like dissolves like," a polar stationary phase is required to induce sufficient interaction and retention, thereby enabling separation from non-polar impurities or other matrix components.[4] Polyethylene glycol (PEG) phases, commonly known as WAX columns, are ideal for this application due to their ability to engage in dipole-dipole interactions and hydrogen bonding with polar analytes.[5][6]
For detection, a Flame Ionization Detector (FID) offers a robust, sensitive, and universally applicable solution for carbon-containing compounds. The FID produces a current proportional to the mass of organic analyte combusted, providing excellent linearity and quantification capabilities over a wide concentration range.
Experimental Workflow and Protocol
The analytical process is a sequential workflow designed to ensure accuracy and reproducibility from sample preparation through to data analysis.
Caption: High-level workflow for GC-FID analysis.
Instrumentation, Columns, and Reagents
-
Gas Chromatograph: An Agilent 8850 GC, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-WAX Ultra Inert (or equivalent PEG-based column); Dimensions: 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Scientist's Rationale: A WAX column provides the high polarity necessary for retaining the amide structure of this compound, leading to a symmetrical peak shape and resolution from less polar impurities. The 0.32 mm internal diameter offers a good compromise between sample loading capacity and efficiency.
-
-
Autosampler: Agilent 7650A Automatic Liquid Sampler (ALS) with 10 µL syringe.
-
Software: Agilent OpenLab CDS for data acquisition and analysis.
-
Reagents & Standards:
-
This compound Reference Standard (≥99% purity).
-
Methanol, HPLC or GC Grade (as diluent).
-
Helium (Carrier Gas), 99.999% purity or higher.
-
Hydrogen and Compressed Air (FID), high purity.
-
Preparation of Standard Solutions
Accuracy in standard preparation is paramount for reliable quantification.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask using an analytical balance.
-
Record the exact weight.
-
Dissolve and bring to volume with methanol.
-
Calculate the precise concentration based on the actual weight and purity of the standard.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the stock standard with methanol to prepare a minimum of five calibration levels. A recommended range is 5, 20, 50, 100, and 250 µg/mL. This range is robust for both minor component analysis and purity assays.
-
Sample Preparation
The goal of sample preparation is to present the analyte to the GC in a clean, compatible solvent at a concentration that falls within the established calibration range.
-
For Purity Analysis of Neat Material: Accurately weigh ~25 mg of the this compound sample, dissolve in methanol in a 25 mL volumetric flask, and dilute further as needed to bring the final concentration into the calibration range (e.g., ~100 µg/mL).
-
For Analysis in a Formulation/Matrix: If the sample is a liquid, perform a direct dilution with methanol. For complex or solid matrices, a validated extraction may be necessary. A simple liquid-solid extraction with methanol followed by centrifugation and filtration through a 0.45 µm PTFE syringe filter is often sufficient.
Gas Chromatography (GC-FID) Method Parameters
The following instrumental parameters have been optimized for this analysis.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Mode | Split | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Split Ratio | 50:1 | A high split ratio is suitable for concentrations in the µg/mL range. Adjust lower for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium | |
| Flow Rate | 2.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and analysis time. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp Rate | 15 °C/min | A moderate ramp rate effectively separates the analyte from the solvent front and potential impurities. |
| Final Temperature | 240 °C, hold for 5 min | Ensures elution of the analyte and cleanses the column of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280 °C | Must be higher than the final oven temperature to prevent condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard condition for FID operation. |
| Air Flow | 350 mL/min | Standard condition for FID operation. |
| Makeup Gas (N₂ or He) | 25 mL/min | Optimizes peak shape and ensures efficient transfer of column effluent to the detector flame. |
| Injection | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Method Validation: A Self-Validating System
A robust analytical method must be validated to prove its suitability for the intended purpose.[7][8] The protocol described above is designed to meet typical validation criteria as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Core parameters for analytical method validation.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance of This Method |
| Specificity | No interference at the retention time of the analyte peak. | The high-polarity WAX column provides excellent selectivity, separating the analyte from common synthesis impurities and solvents. |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | A linear range from 5 µg/mL to 250 µg/mL with r² > 0.998 is consistently achievable. |
| Accuracy | Recovery of 98.0% - 102.0% for spiked samples. | Expected recovery is within 99.0% - 101.0% at three concentration levels. |
| Precision | Repeatability (%RSD) ≤ 2.0%. | Replicate injections of a standard solution typically yield a %RSD of < 1.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The LOQ is typically determined to be < 5 µg/mL with this method. |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., flow rate ±5%, oven ramp ±1°C/min). | The method demonstrates high robustness to minor variations in instrumental conditions. |
Conclusion
This application note details a robust, reliable, and validated GC-FID method for the determination of this compound. The deliberate choice of a polar PEG-based capillary column is critical to achieving the necessary selectivity and peak shape for this polar analyte. By adhering to the detailed protocols for standard preparation, sample handling, and instrumental analysis, researchers and QC professionals can confidently implement this method. The inherent design, coupled with a thorough validation approach, ensures that the methodology functions as a self-validating system, delivering trustworthy and accurate results for process control, purity analysis, and research applications.
References
- Phenomenex.
- GL Sciences.
- Stauffer, M. T., & Dolan, J. W. (2023).
- National Institute of Standards and Technology (NIST).N-Acetylpyrrolidone. NIST Chemistry WebBook. [Link][11]
- Cheméo.N-Acetylpyrrolidone. [Link][13]
- Cheméo.Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). [Link][14]
- Eli Lilly and Company.Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. LCGC North America. [Link][15]
- PubChem.2-Pyrrolidinone, 1-acetyl-.
- PubChem.Pyrrolidine, 1-acetyl-.
- National Institute of Standards and Technology (NIST).N-Acetylpyrrolidone IR Spectrum. NIST Chemistry WebBook. [Link][17]
- ResearchGate.
- Jovanov, P., et al.VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Macedonian Pharmaceutical Bulletin. [Link][7]
- Lakshmi HimaBindu, M.R., et al.A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link][8]
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Application Note: Quantification of 1-Acetyl-2-pyrrolidone in Biological Matrices by LC-MS/MS
Abstract
This document provides a comprehensive guide for the sensitive and accurate quantification of 1-Acetyl-2-pyrrolidone (1A2P) in common biological matrices such as plasma and urine. This compound, a small polar molecule, presents unique challenges in bioanalysis due to its hydrophilicity and potential for endogenous presence. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, covering critical pre-analytical considerations, comparative sample preparation techniques, and a detailed, validated analytical protocol. The methodologies described herein are designed for researchers in drug development and clinical diagnostics, providing the necessary framework to generate high-quality, reproducible data in accordance with regulatory expectations.[1][2][3][4][5]
Introduction and Scientific Rationale
This compound (1A2P), also known as N-acetyl-2-pyrrolidone, is the acetylated derivative of 2-pyrrolidone. While its exogenous presence can be linked to its use as a solvent or plasticizer, there is growing interest in its endogenous role. 2-Pyrrolidone itself has been identified as a metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[6][7][8] Given the structural similarity, the quantification of 1A2P is critical for toxicokinetic studies, exposure biomonitoring, and potentially as a biomarker in metabolic research.
The primary analytical challenge for 1A2P lies in its high polarity. This property makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns and complicates its extraction from complex biological matrices.[9][10] Therefore, specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often required for adequate chromatographic separation.[10][11][12] This guide focuses on LC-MS/MS due to its superior sensitivity, selectivity, and speed, which are essential for measuring trace levels of analytes in complex samples.[13]
Pre-Analytical Considerations: Ensuring Sample Integrity
The reliability of any quantitative bioanalysis begins with meticulous sample handling. Inaccurate results are often traced back to pre-analytical errors rather than the analytical methodology itself.
-
Sample Collection: For plasma analysis, blood should be collected in tubes containing K2-EDTA or lithium heparin as an anticoagulant. For urine, first-morning void or 24-hour collections can be used, depending on the study's objective. Immediate processing or freezing is crucial to prevent analyte degradation.
-
Sample Storage: Both plasma and urine samples should be stored at -80°C for long-term stability. Repeated freeze-thaw cycles must be avoided as they can lead to analyte degradation and compromise sample integrity.
-
Analyte Stability: The stability of 1A2P in the chosen matrix should be thoroughly evaluated under various conditions, including bench-top (room temperature), freeze-thaw, and long-term storage, as stipulated by regulatory guidelines.[2][4]
Sample Preparation: Extracting the Analyte
The goal of sample preparation is to isolate 1A2P from interfering matrix components like proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer.[14][15] The choice of technique depends on the matrix, required sensitivity, and sample throughput.
Comparative Overview of Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Fast, simple, inexpensive, high throughput. | Less clean extract, potential for significant matrix effects, analyte may be lost through co-precipitation. | High-throughput screening, plasma samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its relative solubility. | Cleaner extracts than PPT, can provide analyte concentration. | Labor-intensive, uses large volumes of organic solvents, may not be efficient for highly polar analytes. | Targeted analysis requiring cleaner samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a solvent. | Provides the cleanest extracts, high analyte concentration, high selectivity.[16] | More expensive, requires method development, can be lower throughput. | Low-concentration samples, complex matrices like tissue. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol utilizes a mixed-mode SPE cartridge, which provides superior cleanup for polar compounds by combining two separation mechanisms (e.g., reversed-phase and ion exchange). A similar approach has proven effective for the related compound 2-pyrrolidinone.[11][12]
Protocol Steps:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 50 µL of internal standard (IS) working solution (e.g., this compound-d3) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the 1A2P and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
Analytical Methodology: LC-MS/MS
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides the highest degree of selectivity and sensitivity for quantifying 1A2P.
Liquid Chromatography (LC)
Due to the polar nature of 1A2P, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation from early-eluting matrix components.[10][11]
| Parameter | Recommended Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | The amide stationary phase provides excellent retention for polar, neutral compounds like 1A2P. |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | Provides a source of protons for efficient positive ionization and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component necessary for elution in HILIC mode. |
| Flow Rate | 0.4 mL/min | A standard flow rate for UPLC systems, providing good peak shape and efficiency. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |
| Gradient | 5% A to 40% A over 3 min, hold for 1 min, re-equilibrate | A typical gradient for HILIC, starting with high organic content to retain the polar analyte. |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | This compound (1A2P) | This compound-d3 (IS) |
| Precursor Ion (Q1) m/z | 128.1 | 131.1 |
| Product Ion (Q3) m/z | 86.1 | 89.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized Instrument-Specific Value | Optimized Instrument-Specific Value |
| Declustering Potential (DP) | Optimized Instrument-Specific Value | Optimized Instrument-Specific Value |
Note: The transition 128.1 -> 86.1 corresponds to the neutral loss of ketene (CH2=C=O) from the precursor ion. The specific CE and DP values should be optimized for the instrument in use by infusing a standard solution of 1A2P.
Method Validation
A full method validation must be performed to ensure the reliability of the results, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][4][5]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Linearity & Range | R² ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL). | Confirms a proportional response of the instrument to changes in analyte concentration. |
| Accuracy & Precision | Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). | Ensures the method is both correct (accurate) and reproducible (precise). |
| Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower limit of reliable measurement. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. | Assesses the impact of co-eluting matrix components on analyte ionization.[15] |
| Recovery | Consistent and reproducible extraction efficiency. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte concentration within ±15% of initial concentration under tested conditions. | Confirms analyte does not degrade during sample handling and storage. |
Representative Quantitative Data
The following table summarizes expected performance characteristics for the described method.
| Parameter | Plasma | Urine |
| Linear Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| LLOQ | 1 ng/mL | 5 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | 88 - 109% | 91 - 107% |
| Precision (at LLOQ, L, M, H QC) | ≤ 12% CV | ≤ 10% CV |
| Extraction Recovery | > 85% | > 90% |
| Matrix Effect | < 15% CV | < 13% CV |
Conclusion
This application note provides a detailed and robust framework for the quantification of this compound in biological matrices. By employing a mixed-mode solid-phase extraction for sample cleanup and a HILIC-based LC-MS/MS method for analysis, researchers can achieve the sensitivity, selectivity, and accuracy required for demanding research and regulated bioanalysis. Adherence to the described protocols and rigorous method validation will ensure the generation of reliable and defensible data for pharmacokinetic, toxicological, and clinical biomarker studies.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration.
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration.
- Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
- Sample preparation for polar metabolites in bioanalysis. ResearchGate.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central.
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency.
- Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI.
- Targeted mass spectrometry for trace level quantification of bioactive compounds in biological matrices. LAQV REQUIMTE.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central.
- Levels of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine from volunteers after experimental exposure to NMP in dry and humid air. PubMed.
- Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. PubMed.
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate.
- Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. PubMed.
- Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. PubMed.
- Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. ResearchGate.
- Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed.
- Coproporphyrins in plasma and urine can be appropriate clinical biomarkers to recapitulate drug-drug interactions mediated by OATP inhibition. ResearchGate.
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1-Acetyl-2-Pyrrolidone as a Cryoprotectant: An Analysis of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals.
A comprehensive review of scientific literature reveals a notable absence of studies validating the use of 1-acetyl-2-pyrrolidone as a cryoprotective agent (CPA) for cells and tissues. While the pyrrolidone chemical family has been explored for various biomedical applications, including neuroprotection and as antiepileptic agents, its specific utility in cryopreservation remains undocumented in peer-reviewed research.[1] This application note addresses the current landscape and provides insights into a related, well-researched pyrrolidone-based cryoprotectant, Polyvinylpyrrolidone (PVP).
The Quest for Novel Cryoprotectants
Cryopreservation is a cornerstone of modern biomedical research and clinical applications, enabling the long-term storage of viable cells and tissues.[2] The process, however, is not without its challenges. The formation of intracellular ice crystals and the toxic effects of high concentrations of cryoprotectants are significant hurdles to successful cryopreservation.[2][3] Consequently, the scientific community is in continuous pursuit of novel CPAs that offer improved efficacy and reduced toxicity over conventional agents like dimethyl sulfoxide (DMSO) and glycerol.[3]
Investigating Pyrrolidone Derivatives
The pyrrolidone structure has drawn interest in various therapeutic areas.[1] A recent study explored the antioxidant and cryoprotective activities of certain bicyclic pyrrolidone derivatives, indicating a potential for this class of compounds in cryopreservation.[4] However, this research did not specifically include this compound.
Polyvinylpyrrolidone (PVP): A Viable Pyrrolidone-Based Alternative
While direct evidence for this compound's cryoprotective properties is lacking, a related polymer, Polyvinylpyrrolidone (PVP), has been investigated as a cryoprotectant.[5][6] PVP is a high-molecular-weight polymer of N-vinylpyrrolidone and is considered a non-permeating cryoprotectant.[2]
Mechanism of Action of PVP
The proposed mechanism by which PVP exerts its cryoprotective effects is multi-faceted:
-
Extracellular Vitrification: As a non-permeating CPA, PVP remains in the extracellular space, increasing the solute concentration and promoting vitrification—a glass-like, amorphous state of water—thus preventing the formation of damaging ice crystals.[2][7]
-
Dehydration and Reduced Intracellular Ice Formation: The increased extracellular osmolality caused by PVP draws water out of the cells, leading to beneficial dehydration that minimizes the potential for intracellular ice formation.
-
Membrane Stabilization: It is hypothesized that PVP may also stabilize cell membranes, helping to maintain their integrity during the stresses of freezing and thawing.
Applications and Protocols for PVP
PVP has been successfully used in the cryopreservation of various cell types, including:
-
Islet Cells: Studies have shown PVP to be a potent cryoprotectant for islet cells, with some research indicating superior recovery rates compared to DMSO.[5]
-
Adipose Tissue-Derived Adult Stem Cells (ASCs): Research suggests that PVP can be an effective CPA for ASCs, offering a viable alternative to DMSO. A 10% PVP solution in DMEM has been shown to yield comparable cell viability to traditional DMSO-based freezing media.[6]
A general protocol for the cryopreservation of ASCs using PVP is as follows:
-
Harvest and prepare a single-cell suspension of ASCs.
-
Centrifuge the cell suspension and resuspend the cell pellet in a freezing medium consisting of Dulbecco's modified Eagle's medium (DMEM) with 10% PVP.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezer or a freezing container at -80°C overnight.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
-
For thawing, rapidly warm the cryovials in a 37°C water bath and transfer the contents to a culture medium.
Quantitative Data for PVP as a Cryoprotectant
| Cell Type | PVP Concentration | Post-Thaw Viability | Reference |
| Adipose Tissue-Derived Stem Cells | 10% in DMEM | ~70% ± 8% | [6] |
| Islet Cells | 10% | Higher recovery than 2M DMSO | [5] |
Experimental Workflow for Evaluating a Novel Cryoprotectant
For researchers interested in investigating the potential of this compound or other novel compounds as cryoprotectants, a systematic approach is crucial.
Caption: A generalized workflow for the evaluation of a novel cryoprotective agent.
Conclusion
While the theoretical potential of this compound as a cryoprotectant may exist due to its chemical nature, there is currently no empirical evidence to support its use in this application. Researchers are encouraged to build upon the existing literature on pyrrolidone derivatives, such as the established cryoprotective effects of PVP, and to conduct rigorous, controlled studies to evaluate any novel compounds. Such research would be a valuable contribution to the field of cryobiology and could lead to the development of more effective and less toxic cryopreservation protocols.
References
- Osipova, V.P., et al. (2024). Evaluation of the antioxidant and cryoprotective activity of bicyclic pyrrolidine derivatives with a 2,6-di-tert-butylphenol fragment. Russian Chemical Bulletin, 73(7), 2048-2062. [Link]
- El-Shewy, H.M., et al. (2004). Polyvinyl pyrrolidone: a novel cryoprotectant in islet cell cryopreservation.
- Thirumala, S., et al. (2009). Evaluation of polyvinylpyrrolidone as a cryoprotectant for adipose tissue-derived adult stem cells. Tissue Engineering Part C: Methods, 15(4), 685-694. [Link]
- Gibson, M.I. (2022). Chemical approaches to cryopreservation. Nature Reviews Chemistry, 6, 407-422. [Link]
- Wikipedia contributors. (2023). Cryoprotectant. Wikipedia, The Free Encyclopedia. [Link]
- Marino, G., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. International Journal of Molecular Sciences, 23(10), 5679. [Link]
- Grout, B.W.W., & Morris, G.J. (2009). Pyrrolidone derivatives. Current Pharmaceutical Design, 15(18), 2114-2121. [Link]
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- 7. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating 1-Acetyl-2-pyrrolidone as a Novel Solvent for Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, enabling the creation of complex biomolecules for research and therapeutic development.[1][2] The choice of solvent is critical, impacting reaction efficiency, peptide purity, and overall yield.[3] For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the industry standard.[4] However, mounting regulatory pressure and concerns over their reprotoxicity have catalyzed a search for safer, more sustainable alternatives.[5] This has led to the successful investigation of greener solvents, such as N-Butylpyrrolidinone (NBP).[6][7] This application note introduces 1-Acetyl-2-pyrrolidone (AP) as a promising, yet unexplored, candidate for SPPS. Structurally similar to the highly effective NMP, AP possesses favorable physicochemical properties, including high polarity, a high boiling point, and good thermal stability.[8][9] We present a comprehensive guide for researchers to systematically evaluate AP's viability as an SPPS solvent. This document provides the scientific rationale, comparative analysis, and detailed protocols for resin swelling, reagent solubility, and the synthesis of a model peptide, establishing a complete framework for validation.
Introduction: The Quest for Better SPPS Solvents
The foundational principle of SPPS, developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][10] This methodology simplifies purification by allowing excess reagents and by-products to be washed away after each cycle.[1] The effectiveness of these wash steps, as well as the efficiency of the core deprotection and coupling reactions, is fundamentally dependent on the solvent.
An ideal SPPS solvent must:
-
Effectively swell the polymer resin to ensure accessibility of reactive sites.[11]
-
Readily dissolve a wide range of protected amino acids and coupling reagents.[12]
-
Possess a high dielectric constant to support the ionic transition states in coupling reactions.
-
Remain stable under the basic (deprotection) and mildly acidic (activation) conditions of the synthesis cycle.
While DMF and NMP fulfill these criteria, their classification as Substances of Very High Concern (SVHC) necessitates the development of benign alternatives to ensure the future sustainability of peptide manufacturing.[5] this compound emerges as a compelling candidate due to its structural analogy to the pyrrolidone class of solvents, which have a proven track record in SPPS.
Comparative Physicochemical Properties
The potential of this compound can be initially assessed by comparing its physical properties to established SPPS solvents. Its high boiling point suggests suitability for microwave-assisted synthesis protocols, while its density and solubility profile are within the range of effective peptide synthesis media.
| Property | This compound (AP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP) |
| CAS Number | 932-17-2[8] | 872-50-4[12] | 68-12-2 | 3470-98-2 |
| Molecular Weight | 127.14 g/mol [9] | 99.13 g/mol [12] | 73.09 g/mol | 141.21 g/mol |
| Boiling Point | 231 °C[9] | 202 °C[13] | 153 °C | 245 °C |
| Density | 1.15 g/mL[9] | 1.028 g/mL[12] | 0.944 g/mL | 0.93 g/mL |
| Solubility in Water | Soluble[8] | Miscible[13] | Miscible | Low Solubility |
| Primary Hazard | Irritant[8][14] | Reproductive Toxicity[5] | Reproductive Toxicity[5] | Lower Toxicity Profile[6][7] |
Rationale and Structural Considerations
The efficacy of the pyrrolidone scaffold in SPPS is well-established through NMP.[12] The proposed use of this compound is based on the hypothesis that the core lactam structure will provide similar, beneficial solvation properties.
Protocol 1: Resin Swelling Assessment
Objective: To quantify the ability of this compound to swell common SPPS resins, a prerequisite for efficient synthesis. [11] Materials:
-
Standard SPPS resins (e.g., Rink Amide MBHA Polystyrene, TentaGel)
-
This compound (AP), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Sintered glass funnels or SPPS reaction vessels with volume markings
-
Vortex mixer
Methodology:
-
Place a known mass (e.g., 100 mg) of dry resin into three separate reaction vessels.
-
To the first vessel, add 1 mL of AP.
-
To the second vessel, add 1 mL of NMP (Control).
-
To the third vessel, add 1 mL of Dichloromethane (DCM) (Control).
-
Agitate all vessels for 30 minutes at room temperature to allow for complete swelling. [11]6. Allow the resin to settle for 10 minutes.
-
Measure the final volume of the swollen resin bed in mL.
-
Calculate the swelling factor: Swelling (mL/g) = (Final Volume (mL)) / (Initial Mass (g)).
-
Compare the swelling factor of the resin in AP to that in NMP and DCM.
Protocol 2: Reagent Solubility Test
Objective: To confirm that key Fmoc-amino acids and coupling reagents are sufficiently soluble in this compound at standard reaction concentrations. [5] Materials:
-
This compound (AP)
-
A selection of Fmoc-amino acids (including a hydrophobic, a hydrophilic, and a hindered example, e.g., Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)
-
Coupling reagents (e.g., HBTU, HOBt) and base (DIPEA)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Prepare solutions of each reagent in AP at a typical coupling concentration (e.g., 0.2 M to 0.5 M). [5]2. For each reagent, add the calculated mass to a vial containing the corresponding volume of AP.
-
Stir the mixture at room temperature for 10 minutes.
-
Visually inspect the solution for complete dissolution. Record observations as "Soluble," "Partially Soluble," or "Insoluble."
-
Compare these observations with the known high solubility of these reagents in NMP.
Protocol 3: Synthesis of a Model Peptide (ACP 65-74)
Objective: To assess the performance of this compound in a complete, multi-cycle SPPS protocol using a sequence known to be prone to aggregation, providing a stringent test of the solvent's capability. [6][15] Sequence (ACP 65-74): H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂
Materials:
-
Rink Amide resin
-
All required Fmoc-amino acids with appropriate side-chain protection
-
Deprotection Solution: 20% Piperidine (v/v) in this compound
-
Coupling Reagents: HBTU, HOBt, DIPEA
-
Washing Solvent: this compound (AP)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
HPLC and Mass Spectrometer for analysis
Step-by-Step Synthesis Cycle (performed for each amino acid):
-
Resin Swelling: Swell the Rink Amide resin in AP for 30 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in AP) and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 10 minutes.
-
Drain the solution and wash the resin thoroughly with AP (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in a minimal volume of AP for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Perform a Kaiser test to confirm reaction completion. If incomplete, extend coupling time or recouple. [11]4. Washing: Drain the coupling solution and wash the resin thoroughly with AP (5 x 1 min).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Final Cleavage and Work-up:
-
After the final Fmoc deprotection, wash the peptide-resin with AP, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude product by analytical HPLC (for purity) and Mass Spectrometry (for identity).
Safety and Handling
Proper laboratory safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [14]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [14]* Contact: Avoid contact with skin and eyes as it may cause irritation. [8]In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [14]
Conclusion and Future Outlook
This compound presents a theoretically viable and compelling alternative to traditional, reprotoxic solvents in solid-phase peptide synthesis. Its favorable physical properties, coupled with its structural similarity to the highly effective NMP, warrant a thorough experimental investigation. The protocols outlined in this application note provide a clear and robust framework for researchers to validate its performance, from fundamental resin interaction to the synthesis of a challenging model peptide. Successful validation would not only introduce a novel, potentially greener solvent to the peptide chemist's toolkit but also contribute to the overarching goal of making peptide manufacturing more sustainable and environmentally responsible. Future studies should expand to include its performance in microwave-assisted protocols, its compatibility with a wider range of "difficult" sequences, and its scalability for industrial production.
References
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 10, 2026.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
- Chem-Impex. (n.d.). This compound.
- CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide.
- Cheméo. (n.d.). N-Acetylpyrrolidone.
- ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- Purity Solvents. (n.d.). N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS.
- National Institutes of Health. (n.d.). Chemical Methods for Peptide and Protein Production.
- PubMed. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis.
- National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- PubMed. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Methylpyrrolidone (NMP) in Advanced Pharmaceutical Peptide Synthesis.
- PubMed. (2004). Impact of Azaproline on Peptide Conformation.
- SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (n.d.). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wikipedia. (n.d.). Protecting group.
- Royal Society of Chemistry. (n.d.). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- National Institutes of Health. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
- CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
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- 4. peptide.com [peptide.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 932-17-2: this compound | CymitQuimica [cymitquimica.com]
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- 14. echemi.com [echemi.com]
- 15. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-Acetyl-2-pyrrolidone in Polymer and Specialty Chemical Production
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 1-Acetyl-2-pyrrolidone (CAS: 932-17-2). It explores its pivotal role as a versatile solvent, reagent, and intermediate in the synthesis of advanced polymers and high-value specialty chemicals. The guide furnishes in-depth theoretical explanations, practical application notes, and validated experimental protocols.
Introduction to this compound (AP)
This compound (AP) is an organic compound featuring a five-membered lactam structure with an acetyl group attached to the nitrogen atom.[1] It is a colorless to pale yellow liquid that is soluble in water and a variety of organic solvents.[1] This versatile solubility profile, combined with good thermal stability and low volatility, makes it a valuable component in numerous industrial and research applications.[1] Its chemical structure combines the features of an amide and a ketone, offering unique reactivity and solvency.
Physicochemical Properties
A comprehensive understanding of AP's properties is critical for its effective application. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 932-17-2 | [2][3][4] |
| Molecular Formula | C₆H₉NO₂ | [1][2][4] |
| Molecular Weight | 127.14 g/mol | [2][4] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Boiling Point | 231 °C (at 760 Torr); 118 °C (at 20 Torr) | [5][6] |
| Density | ~1.15 - 1.2 g/cm³ | [5][6] |
| Flash Point | ~110.7 °C | [5] |
| Solubility | Soluble in water and various organic solvents | [1] |
Core Chemical Structure
The structure of AP is fundamental to its function. The diagram below illustrates its key features.
Sources
1-Acetyl-2-pyrrolidone: An Emerging Reagent in Analytical Chemistry
Introduction
1-Acetyl-2-pyrrolidone, a derivative of 2-pyrrolidone, is a versatile chemical compound with a growing profile in various scientific and industrial fields, including pharmaceuticals and polymer science.[1] While not as extensively documented as other analytical reagents, its unique structural features—a lactam ring coupled with an acetyl group—present intriguing possibilities for its application in analytical chemistry. This technical guide provides a comprehensive overview of the current understanding and potential uses of this compound as a reagent, aimed at researchers, scientists, and drug development professionals. We will explore its role as a divalent ligand for metal ion detection and its potential in the analysis of carbonyl compounds, supported by its known chemical properties and reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [2] |
| Molecular Weight | 127.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 231 °C | [4] |
| Density | 1.15 g/cm³ | [4] |
| Solubility | Soluble in water and various organic solvents | [1] |
Core Applications in Analytical Chemistry
The analytical utility of this compound stems from two primary characteristics: its capacity to act as a divalent ligand and its reactivity towards certain organic functional groups.
Complexometric Agent for Metal Ion Detection
This compound's structure, featuring two oxygen atoms and a nitrogen atom, allows it to function as a divalent ligand, capable of forming complexes with various metal ions.[4] This property is the basis for its potential use in the colorimetric or spectrophotometric determination of metal ions.
Principle: The formation of a metal-ligand complex between this compound and a target metal ion can induce a measurable change in the solution's spectroscopic properties. This may manifest as a change in color (colorimetry) or a shift in the absorbance maximum (spectrophotometry), which can be correlated to the concentration of the metal ion.
Conceptual Protocol for Colorimetric Detection of a Metal Ion (e.g., Cu²⁺)
-
Objective: To determine the concentration of Cu²⁺ ions in an aqueous sample.
-
Reagents:
-
Standard solutions of Cu²⁺ of known concentrations.
-
A solution of this compound in a suitable solvent (e.g., ethanol or deionized water).
-
Buffer solution to maintain optimal pH for complex formation.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of Cu²⁺.
-
To each standard, add a fixed amount of the this compound solution and the buffer.
-
Allow the reaction to proceed for a set time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the Cu²⁺-1-acetyl-2-pyrrolidone complex.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Treat the unknown sample with the same procedure as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of Cu²⁺ in the sample by interpolating its absorbance on the calibration curve.
-
-
Diagram of a Potential Experimental Workflow for Metal Ion Detection
Caption: Workflow for the spectrophotometric determination of metal ions using this compound.
Reagent for the Detection of Aldehydes and Carbonyls
The chemical structure of this compound suggests potential reactivity with carbonyl-containing compounds, particularly aldehydes.[4] While specific reaction mechanisms and protocols are not well-documented in publicly available literature, the principle would likely involve a condensation reaction to form a chromophoric or fluorophoric product that can be quantified.
Principle: The reaction between this compound and an aldehyde or other carbonyl compound could lead to the formation of a new, larger molecule with distinct spectroscopic properties. The intensity of the color or fluorescence produced would be proportional to the concentration of the carbonyl compound.
Conceptual Protocol for Spectrophotometric Determination of Formaldehyde
-
Objective: To quantify the concentration of formaldehyde in an air or aqueous sample.
-
Reagents:
-
Standard solutions of formaldehyde.
-
A solution of this compound in an appropriate solvent.
-
A catalyst or reagent to promote the condensation reaction (e.g., an acid or base).
-
-
Instrumentation:
-
UV-Vis Spectrophotometer or Fluorometer.
-
-
Procedure:
-
Calibration:
-
Prepare a series of formaldehyde standards.
-
React each standard with the this compound solution under optimized conditions (e.g., specific pH, temperature, and reaction time).
-
Measure the absorbance or fluorescence of the resulting solutions.
-
Construct a calibration curve by plotting the signal against the formaldehyde concentration.
-
-
Sample Measurement:
-
Collect the air sample in a suitable impinger solution or use the aqueous sample directly.
-
Subject the sample to the same reaction conditions as the standards.
-
Measure the spectroscopic signal of the reacted sample.
-
Calculate the formaldehyde concentration using the calibration curve.
-
-
Diagram of a Potential Logical Relationship for Carbonyl Detection
Caption: Logical flow for the detection of carbonyl compounds using this compound.
Future Perspectives and Method Development
The application of this compound in analytical chemistry is an area ripe for further exploration. Key avenues for future research include:
-
Derivatization for Chromatography: Investigating its use as a derivatizing agent to enhance the detectability of analytes in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The addition of the this compound moiety could improve the chromatographic behavior and detector response of target molecules.
-
Fluorescent Probes: Exploring the synthesis of fluorescent derivatives of this compound that could act as selective probes for specific analytes.
-
Sensor Development: Incorporating this compound into sensor platforms, such as optical or electrochemical sensors, for the continuous monitoring of target analytes.
This compound presents as a promising, albeit currently underutilized, reagent in analytical chemistry. Its ability to act as a divalent ligand and its potential reactivity with carbonyl compounds provide a foundation for the development of novel analytical methods. While detailed, standardized protocols are yet to be widely established, the conceptual frameworks presented in this guide offer a starting point for researchers to innovate and expand the analytical toolkit. Further investigation into its reaction mechanisms and optimization of reaction conditions are crucial next steps in unlocking the full potential of this versatile compound.
References
- J&K Scientific. (n.d.). This compound.
- PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 1-Acetyl-2-pyrrolidone Derivatives: A Detailed Guide to Protocols and Applications
Introduction: The Versatility of the 1-Acetyl-2-pyrrolidone Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and materials science. As a key structural motif, it is present in a wide array of biologically active molecules, demonstrating antimicrobial, anti-HIV, anticancer, and anticonvulsant properties.[1] Its derivatives are integral to the development of nootropic drugs like piracetam and levetiram. Beyond pharmaceuticals, these compounds serve as valuable solvents, excipients in drug formulations, and monomers in polymer production.[2] This guide provides a comprehensive overview of the synthetic protocols for this compound and its derivatives, offering detailed, step-by-step methodologies for researchers and professionals in drug development and organic synthesis.
Strategic Approaches to Synthesis: A Decision-Making Framework
The selection of a synthetic strategy for N-substituted 2-pyrrolidone derivatives is contingent upon several factors, including the desired substituent, available laboratory equipment, and the scale of the reaction. A logical workflow can aid in navigating these choices.
Caption: Decision workflow for selecting a synthetic strategy.
Method 1: Direct N-Acetylation of 2-Pyrrolidone
The most direct route to this compound involves the N-acetylation of 2-pyrrolidone. This can be achieved using various acetylating agents, with acetic anhydride being a common and effective choice.
Protocol: N-Acetylation using Acetic Anhydride
This protocol details the reaction of the amine on the N-terminus of peptides with acetic anhydride to yield an acetylated cap.[3]
Materials:
-
2-Pyrrolidone
-
Acetic Anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Coarse fritted peptide synthesis reaction vessel
-
Vortex mixer or stir plate
Procedure:
-
Resin Preparation: Begin with the resin in a coarse fritted peptide synthesis reaction vessel.
-
DCM Wash: Wash the resin with dichloromethane (DCM) for one minute. For a 0.10 mmol scale synthesis, use approximately 2 mL of DCM.
-
Solvent Removal: Drain the DCM from the reaction vessel using a vacuum.
-
Coupling Solution: Prepare a 10% acetic anhydride in N,N-Dimethylformamide (DMF) solution.
-
First Coupling: Add the coupling solution to the resin and allow it to react for 20 minutes with agitation.
-
Wash Cycle: After the first coupling, drain the solution and wash the resin with DCM, followed by methanol, and then another DCM wash.
-
Second Coupling: Repeat the coupling step with a fresh portion of the 10% acetic anhydride in DMF solution for another 20 minutes.
-
Final Wash: After the second coupling, perform a final wash sequence with DCM, methanol, and DCM.
-
Completion: The N-terminus acetylation is now complete. The product can be further modified or cleaved from the resin.
Reaction Mechanism:
Caption: Mechanism of N-acetylation of 2-pyrrolidone.
Method 2: Catalytic N-Acylation of Lactams
For the synthesis of more complex 1-acyl-2-pyrrolidone derivatives, catalytic methods offer enhanced efficiency and selectivity. Amidine-based catalysts, for instance, have been shown to be effective in the N-acylation of lactams.[4][5][6]
Protocol: Amidine-Catalyzed N-Acylation
This protocol is based on the kinetic resolution of lactams using amidine-based catalysts.[4]
General Conditions:
-
(±)-Substrate concentration: 0.2 M
-
Acylating agent (e.g., (i-PrCO)2O): 0.75 equiv.
-
Base (e.g., i-Pr2NEt): 0.75 equiv.
-
Catalyst (e.g., (R)-2 or (R)-3): specified concentration
-
Solvent: tert-amyl alcohol or chloroform
-
Temperature: 0 °C or room temperature (23 °C)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic lactam substrate in the chosen solvent.
-
Reagent Addition: Add the acylating agent and the base to the reaction mixture.
-
Catalyst Introduction: Introduce the amidine-based catalyst.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Data Summary: Catalyst Performance in N-Acylation
| Catalyst | Solvent | Temperature (°C) | Notes |
| (R)-2 | tert-amyl alcohol | 0 | General condition |
| (R)-3 | Chloroform | 23 | General condition |
| (R)-2 | tert-amyl alcohol | rt | For specific substrates |
Method 3: Synthesis from Carboxylic Acids and Lactim Ethers
An alternative approach for preparing N-acyl lactams involves the reaction of free carboxylic acids with lactim ethers, facilitated by a coupling reagent like 2-chloropyridinium iodide.[7]
Protocol: N-Acyl Lactam Synthesis via Lactim Ether
This method provides a direct route to N-acyl lactams from carboxylic acids.[7]
Materials:
-
Carboxylic acid (e.g., phenylacetic acid)
-
Lactim ether (e.g., 2-ethoxy-1-pyrroline)
-
2-chloropyridinium iodide
-
Triethylamine or tri-n-butylamine
-
Dichloroethane or toluene
Procedure:
-
Reagent Mixture: In a reaction vessel under an argon atmosphere, combine 1-methyl-2-chloropyridinium iodide (1.3 mmol), the carboxylic acid (1.0 mmol), and the lactim ether (1.0 mmol) in dichloroethane (2 ml).
-
Base Addition: Add a dichloroethane solution (1 ml) of triethylamine (1.1 mmol) to the mixture at 50°C.
-
Reaction: Stir the reaction mixture for 2 hours at 50°C.
-
Cooling and Stirring: Allow the mixture to cool to room temperature and continue stirring for 15 hours.
-
Work-up: Add ethyl acetate (15 ml) to the reaction mixture.
-
Purification: The desired N-acyl lactam can be isolated and purified from the reaction mixture. For example, 1-phenylacetyl-2-pyrrolidinone was obtained in 90% yield.[7]
Method 4: Nickel-Catalyzed Ring Opening of N-Acyl Lactams
For the synthesis of open-chain amides from N-acyl lactams, a nickel-catalyzed transamidation method can be employed. This reaction involves the ring-opening of N-acyl lactam derivatives.[8]
Protocol: Ni-Catalyzed Transamidation
This protocol describes the ring-opening of N-benzoylpyrrolidin-2-one derivatives.[8]
Materials:
-
N-benzoylpyrrolidin-2-one derivative
-
Aniline derivative
-
Ni(PPh3)2Cl2 (catalyst)
-
2,2′-bipyridine (ligand)
-
Manganese (reducing agent)
Procedure:
-
Reaction Setup: Combine the N-benzoylpyrrolidin-2-one derivative, aniline derivative, Ni(PPh3)2Cl2, 2,2′-bipyridine, and manganese in a suitable solvent.
-
Reaction: Stir the mixture under appropriate conditions (e.g., heating) to facilitate the transamidation and ring-opening.
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified to yield the ring-opening-amidated product.
This method has been shown to be efficient for various ring sizes, including four-, five-, six-, seven-, and eight-membered ring lactams.[8]
Characterization of this compound Derivatives
The synthesized this compound derivatives are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized compounds.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the carbonyl groups of the lactam and the acetyl moiety.
Conclusion
The synthesis of this compound and its derivatives can be accomplished through a variety of robust and versatile methods. The choice of protocol depends on the specific target molecule, available resources, and desired scale. The methodologies presented in this guide, from direct N-acetylation to catalytic and ring-opening strategies, provide a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to access this important class of compounds.
References
- Birman, V. B., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. ACS Publications.
- Saigo, K., et al. (1976). A convenient method for the preparation of n-acyl lactams. Chemistry Letters.
- Birman, V. B., et al. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. PubMed.
- Birman, V. B., et al. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society.
- Li, W., et al. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. ResearchGate.
- Tran, A. T., et al. (2015). Synthesis of Pyrrolidine-Based Analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase Inhibitors. PubMed.
- Lee, S., et al. (2024). Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. The Journal of Organic Chemistry.
- Tran, A. T., et al. (2015). Synthesis of pyrrolidine-based analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase inhibitors. ResearchGate.
- Morken, J. P., et al. (2021). Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. ACS Publications.
- Khan, K. M., et al. (2016). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PMC.
- Hart, D. J., et al. (1983). Methods for converting N-alkyl lactams to vinylogous urethanes and vinylogous amides via(methylthio)alkylideniminium salts. The Journal of Organic Chemistry.
- Sasaki, H., et al. (1992). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Journal of Medicinal Chemistry.
- Orazzhanov, B., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- PrepChem. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. PrepChem.com.
- Google Patents. (n.d.). EP0531673A1 - Process for the preparation of N-substituted lactams. Google Patents.
- France, S. (2021). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. NIH.
- PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. PubChem.
- CDN. (n.d.). N-Terminus Acetylation Protocol. CDN.
- Barreca, M. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- Cheng, Y., et al. (2018). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate.
- J&K Scientific. (n.d.). This compound. J&K Scientific.
- Brevard, J., et al. (2014). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. PubMed.
- Google Patents. (n.d.). US5101045A - Preparation of n-substituted pyrrolidones. Google Patents.
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Application Notes: 1-Acetyl-2-pyrrolidone as a Multifunctional Stabilizer in Cosmetic Formulations
Abstract
The long-term stability of cosmetic formulations is a critical determinant of product quality, safety, and consumer acceptance. Emulsions, in particular, are thermodynamically unstable systems prone to phase separation, while many active ingredients are susceptible to chemical degradation. This application note provides a comprehensive technical guide for researchers and formulators on the utilization of 1-Acetyl-2-pyrrolidone (CAS No. 932-17-2) as a high-efficacy stabilizer. We will explore its physicochemical properties, propose mechanisms for its stabilizing action, and provide detailed protocols for evaluating its performance in enhancing emulsion integrity and protecting active ingredients.
Introduction: The Challenge of Cosmetic Instability
The formulation of sophisticated cosmetic products involves creating complex multiphase systems, most commonly oil-in-water (O/W) or water-in-oil (W/O) emulsions. The inherent immiscibility of oil and water phases necessitates a robust stabilization strategy to prevent physical separation phenomena such as creaming, coalescence, and flocculation over the product's shelf life.[1] Furthermore, the chemical integrity of sensitive active ingredients can be compromised by environmental factors like heat, light, and oxidative stress, leading to diminished efficacy and potential safety concerns.
Stabilizers are therefore essential excipients that function to maintain the intended physicochemical properties and microbiological quality of a product from manufacturing to end-use.[2] this compound, a derivative of the pyrrolidone class of compounds, presents itself as a versatile ingredient with potential applications beyond its role as a solvent.[3] Its unique molecular structure suggests a multifunctional capacity to enhance formulation stability through several mechanisms.
Physicochemical Profile of this compound
This compound is a clear, colorless to pale yellow liquid characterized by a five-membered lactam ring with an acetyl group attached to the nitrogen atom.[4] This structure imparts a unique combination of polarity, solvency, and hydrogen bonding capability. Its key properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 932-17-2 | [3][4] |
| Molecular Formula | C₆H₉NO₂ | [5] |
| Molecular Weight | 127.14 g/mol | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [3][7] |
| Density | ~1.15 g/mL | [3][7] |
| Boiling Point | 231 °C (lit.) | [3] |
| Solubility | Soluble in water and various organic solvents | [3][4] |
| Topological Polar Surface Area | 37.4 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
The presence of two carbonyl groups and its good thermal stability and low volatility make it a promising candidate for cosmetic applications.[4]
Proposed Mechanisms of Stabilization
Based on its molecular structure and known properties, this compound is hypothesized to stabilize cosmetic formulations through a combination of three primary mechanisms:
-
Co-Solvency and Polarity Modification: Its high solubility in both aqueous and lipid phases allows it to act as a bridge or "hydrotropic" agent.[3][4] In a formulation, it can increase the solubility of poorly soluble active ingredients or fragrance oils, preventing their precipitation or separation over time. It can also modify the polarity of the continuous phase, improving the overall compatibility of disparate ingredients.
-
Interfacial Film Reinforcement: Although not a primary emulsifier, the amphiphilic nature of this compound—possessing a polar lactam head and a more non-polar cyclic alkyl body—may allow it to partition at the oil-water interface. Here, it can interact with primary emulsifiers, increasing the rigidity and resilience of the interfacial film surrounding emulsion droplets. This reinforcement helps prevent droplet coalescence, a key mechanism of emulsion breakdown.
-
Viscosity Modulation and Water Structuring: The carbonyl groups of the lactam and acetyl moieties are potent hydrogen bond acceptors.[5] This allows this compound to form a network of hydrogen bonds with water molecules and other humectants (e.g., glycerin, propanediol) in the aqueous phase. This "water structuring" effect can lead to a modest increase in viscosity, which slows the movement of droplets and delays gravitation-driven separation (creaming or sedimentation).
The following diagram illustrates the proposed interfacial activity of this compound in an O/W emulsion.
Caption: Proposed interfacial mechanism of this compound.
Experimental Protocols for Efficacy Validation
To empirically validate the stabilizing effects of this compound, the following protocols are recommended. They are designed to be adaptable to specific formulation requirements.
Protocol 1: Preparation of a Model O/W Cream
This protocol establishes a baseline formulation to test the impact of varying concentrations of this compound.
A. Materials:
-
Phase A (Water Phase): Deionized Water, Glycerin, Xanthan Gum.
-
Phase B (Oil Phase): Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate.
-
Phase C (Stabilizer): this compound.
-
Phase D (Preservative): Phenoxyethanol.
B. Formulation Table:
| Phase | Ingredient | Function | Control (%) | Test 1 (%) | Test 2 (%) | Test 3 (%) |
| A | Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 | 3.00 | 3.00 | 3.00 |
| A | Xanthan Gum | Thickener | 0.20 | 0.20 | 0.20 | 0.20 |
| B | Caprylic/Capric Triglyceride | Emollient | 10.00 | 10.00 | 10.00 | 10.00 |
| B | Cetearyl Alcohol | Thickener | 3.00 | 3.00 | 3.00 | 3.00 |
| B | Glyceryl Stearate | Emulsifier | 2.00 | 2.00 | 2.00 | 2.00 |
| C | This compound | Stabilizer | 0.00 | 1.00 | 2.50 | 5.00 |
| D | Phenoxyethanol | Preservative | 1.00 | 1.00 | 1.00 | 1.00 |
C. Procedure:
-
In a main beaker, combine Phase A ingredients and heat to 75°C while mixing until xanthan gum is fully hydrated.
-
In a separate beaker, combine Phase B ingredients and heat to 75°C until all solids are melted and the phase is uniform.
-
Slowly add Phase B to Phase A under high-shear homogenization for 5 minutes to form the emulsion.
-
Switch to propeller mixing and begin cooling the emulsion.
-
At 40°C, add Phase C (this compound) and Phase D ingredients.
-
Continue mixing until the cream is smooth and uniform.
-
Adjust pH to 5.5-6.0 if necessary.
-
Package samples in inert glass jars for stability testing.[2]
Protocol 2: Accelerated Stability and Physicochemical Assessment
This protocol subjects the formulations from 4.1 to environmental stress to predict long-term shelf life. A stability study is a program designed to provide evidence of how the quality of a product varies with time under the influence of environmental factors.[1]
A. Test Conditions:
-
Real-Time: 25°C / 60% RH.
-
Accelerated: 45°C for 3 months (predicts ~2 years of shelf stability at room temperature).[2]
-
Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[2]
-
Centrifugation: Centrifuge samples at 3000 RPM for 30 minutes.
B. Evaluation Schedule: Samples should be evaluated at initial (T=0), 1 week, 1 month, 2 months, and 3 months.
C. Parameters for Evaluation:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No phase separation, creaming, or discoloration. |
| Odor | Olfactory Assessment | No significant change from T=0 standard. |
| pH | Calibrated pH meter | ± 0.5 units from T=0 value. |
| Viscosity | Brookfield Viscometer | ± 20% from T=0 value. |
| Microscopy | Optical Microscope (40x) | No significant change in droplet size or evidence of coalescence. |
D. Expected Data Output: The results can be tabulated to compare the performance of the control versus test formulations over time and under stress.
| Formulation | Timepoint | Condition | Viscosity (cP) | pH | Appearance |
| Control (0%) | 1 Month | 45°C | 12,000 | 5.4 | Slight creaming |
| Test 1 (1%) | 1 Month | 45°C | 15,500 | 5.6 | Homogeneous |
| Test 2 (2.5%) | 1 Month | 45°C | 16,000 | 5.6 | Homogeneous |
| Test 3 (5%) | 1 Month | 45°C | 16,200 | 5.7 | Homogeneous |
Workflow for Stability Assessment
The overall process for evaluating the efficacy of this compound as a stabilizer is depicted in the following workflow diagram.
Caption: Experimental workflow for evaluating stabilizer performance.
Safety and Regulatory Considerations
This compound is generally considered to have low toxicity, making it suitable for cosmetic applications.[3] However, as with any raw material, it may cause irritation upon direct contact with skin or eyes, and appropriate personal protective equipment should be used during handling.[4][8] It is important to distinguish this compound from related compounds like N-methyl-2-pyrrolidone (NMP), which has faced regulatory scrutiny and restrictions in cosmetic use due to its classification as a reproductive toxicant.[9][10] Formulators must always consult the latest regional regulations and conduct a thorough safety assessment of the final product, including patch testing and preservative efficacy testing.[11] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of many pyrrolidone-based ingredients, concluding they are safe for use under specific conditions, which provides a valuable reference point.[12][13][14]
Conclusion
This compound demonstrates significant potential as a multifunctional stabilizer in cosmetic formulations. Its unique physicochemical properties enable it to enhance emulsion stability through mechanisms including co-solvency, interfacial reinforcement, and viscosity modulation. The protocols outlined in this document provide a robust framework for formulators to quantify its efficacy in preventing phase separation and maintaining the desired physical characteristics of creams and lotions. By incorporating this compound, researchers and developers can create more stable, elegant, and reliable cosmetic products, ultimately improving consumer experience and brand trust.
References
- Cheméo. Chemical Properties of N-Acetylpyrrolidone (CAS 932-17-2). [Link]
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- Cosmetic Ingredient Review. Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics. [Link]
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Application Notes and Protocols for the Development of Sustained-Release Drug Formulations Using 1-Acetyl-2-pyrrolidone
Abstract: The development of sustained-release (SR) drug delivery systems is a cornerstone of modern pharmaceutical science, aimed at improving therapeutic efficacy, patient compliance, and safety profiles by maintaining constant drug concentrations over extended periods.[1][2] This guide provides a comprehensive technical overview and detailed protocols for leveraging 1-Acetyl-2-pyrrolidone (AP), a versatile and highly effective excipient, in the formulation of SR dosage forms. We will explore the physicochemical rationale for its use, pre-formulation strategies to ensure compatibility and stability, and step-by-step methodologies for developing and characterizing polymer-based matrix systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this compound to overcome challenges in solubility and control drug release kinetics.
Section 1: The Role of this compound in Advanced Drug Delivery
This compound (also known as N-acetyl-2-pyrrolidone) is a powerful, polar aprotic solvent that has gained traction as a multifunctional pharmaceutical excipient.[3][4] Its utility in sustained-release formulations stems from a unique combination of properties that allow it to act as a solubilizer, a permeation enhancer, and a polymer-modifying agent. Unlike more conventional solvents, its low toxicity profile and high compatibility with a range of polymers make it an attractive candidate for sophisticated drug delivery systems.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of AP is critical for its effective application. These properties dictate its behavior in formulations and its interaction with both the active pharmaceutical ingredient (API) and other excipients.
| Property | Value | Source(s) |
| CAS Number | 932-17-2 | [5][6][7] |
| Molecular Formula | C₆H₉NO₂ | [5][6] |
| Molecular Weight | 127.14 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [4][6][8] |
| Boiling Point | 231 °C | [4][7] |
| Density | ~1.15 g/mL | [4][8] |
| Solubility | Excellent solubility in water and organic solvents | [4] |
| Topological Polar Surface Area | 37.4 Ų | [6] |
Core Mechanisms of Action in Sustained-Release Formulations
The efficacy of this compound in SR systems is not based on a single function but rather a synergistic combination of mechanisms.
-
Enhanced Drug Solubility: AP is an excellent solvent capable of dissolving a wide range of poorly soluble APIs.[3][4] By incorporating the API into a formulation where it is solubilized by AP, it can be more effectively dispersed within a polymer matrix, preventing drug recrystallization and ensuring more consistent, uniform release.
-
Permeation Enhancement: Pyrrolidone derivatives are known to act as skin permeation enhancers by interacting with the intercellular lipid bilayers of the stratum corneum.[9] This mechanism can be advantageous in transdermal SR systems. For oral formulations, related compounds like N-methyl-2-pyrrolidone (NMP) have been shown to enhance the transport of both hydrophilic and hydrophobic drugs, suggesting AP may improve absorption across the gastrointestinal mucosa.[10][11]
-
Polymer Matrix Modification: When incorporated into a polymer matrix (e.g., hydrophilic matrices made of HPMC), AP can act as a plasticizer. This function increases the free volume between polymer chains, enhancing polymer hydration and swelling. This modulation directly influences the drug diffusion pathways and erosion rate of the matrix, providing a powerful tool for controlling the drug release profile.
Regulatory and Safety Considerations
While this compound itself does not have a specific Permitted Daily Exposure (PDE) established under ICH Q3C guidelines, its structural analog, N-methylpyrrolidone (NMP), is listed as a Class 2 solvent.[12] NMP has a harmonized classification as a reproductive toxicant (Category 1B).[13] Consequently, any formulation containing AP must be developed with careful consideration of its potential toxicity, and residual levels in the final product must be minimized and justified. It is crucial to consult the latest regulatory guidelines from agencies like the FDA and EMA when using novel excipients.[14]
Section 2: Pre-formulation Studies for Robust Formulation Design
The success of any sustained-release formulation hinges on meticulous pre-formulation work. These studies are designed to identify and mitigate potential physicochemical incompatibilities between the API, this compound, and the selected rate-controlling polymers.[15][16] This self-validating approach ensures the stability, safety, and performance of the final dosage form.
Diagram: Pre-Formulation Workflow
Caption: Workflow for pre-formulation compatibility screening.
Protocol 2.1.1: Drug-Excipient Compatibility via Differential Scanning Calorimetry (DSC)
Objective: To detect potential physical interactions (e.g., eutectic mixture formation, changes in melting point) between the API, AP, and polymers by observing their thermal behavior.
Methodology:
-
Accurately weigh 2-5 mg of the sample (API alone, polymer alone, a 1:1 physical mixture of API:polymer, and a 1:1:1 mixture of API:polymer:AP) into a standard aluminum DSC pan. For the mixture containing liquid AP, first mix the powders, then add a stoichiometric amount of AP and gently mix.
-
Seal the pan hermetically. Prepare an empty sealed pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting points of all individual components (e.g., from 25 °C to 250 °C).
-
Record the heat flow as a function of temperature to generate a thermogram.
-
Interpretation: Compare the thermogram of the mixture to the thermograms of the individual components. Significant shifts in melting endotherms, the disappearance of peaks, or the appearance of new peaks indicate a potential interaction.[15]
Protocol 2.1.2: Chemical Interaction Analysis via Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify potential chemical interactions by detecting changes in the characteristic vibrational frequencies of functional groups.
Methodology:
-
Prepare physical mixtures of the API and each excipient (including AP) in a 1:1 ratio.
-
Grind approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the infrared spectrum of the sample over a suitable range (e.g., 4000 to 400 cm⁻¹).
-
Obtain the spectra for the pure API and pure excipients for comparison.
-
Interpretation: An interaction is indicated by the disappearance of characteristic peaks, significant shifts in peak positions, or the appearance of new peaks in the spectrum of the mixture compared to the sum of the individual component spectra. This suggests the formation of new chemical bonds (e.g., hydrogen bonds).[16]
Section 3: Formulation of Sustained-Release Matrix Tablets
Hydrophilic matrix tablets are one of the most common and cost-effective systems for achieving sustained drug release.[17] The following protocol details the use of this compound within a wet granulation process to create a robust SR matrix tablet.
Diagram: Wet Granulation Workflow for SR Matrix Tablets
Caption: Step-by-step workflow for the wet granulation process.
Protocol 3.1.1: Development of SR Matrix Tablets via Wet Granulation
Objective: To manufacture sustained-release tablets where the drug is uniformly dispersed within a polymer matrix, using AP to enhance drug solubility and modulate the granulation process.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Rate-controlling polymer (e.g., Hydroxypropyl Methylcellulose, HPMC K100M)
-
Filler/Diluent (e.g., Microcrystalline Cellulose, MCC)
-
Binder (e.g., Povidone, PVP K30)
-
This compound (AP)
-
Purified Water
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Planetary mixer, fluid bed dryer (or tray dryer), oscillating granulator/mill, tablet press.
Methodology:
-
Dry Blending: Accurately weigh and sift the API, HPMC, and MCC through an appropriate mesh sieve (e.g., #40). Blend the powders in a planetary mixer for 10-15 minutes to ensure uniformity.
-
Granulating Fluid Preparation: Prepare the binder solution by dissolving PVP K30 in purified water. To this solution, add the required amount of this compound and mix until a clear, homogenous solution is formed.
-
Causality Insight: Adding AP to the liquid phase ensures its fine and uniform distribution throughout the powder blend during granulation. This is crucial for its function as a solubilizer and plasticizer within the forming granules.
-
-
Wet Massing: While the planetary mixer is running at a low speed, slowly add the granulating fluid to the dry powder blend over 5-10 minutes. Continue mixing until a suitable wet mass is formed (granules of appropriate consistency).
-
Wet Milling: Pass the wet mass through a mill or oscillating granulator fitted with a larger mesh screen (e.g., #8 or #12) to break up large agglomerates and produce uniform wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a suitable temperature (e.g., 50-60 °C) until the loss on drying (LOD) reaches the target level (typically < 2%).
-
Dry Milling & Sizing: Pass the dried granules through a smaller mesh screen (e.g., #16 or #20) to achieve the desired particle size distribution for good flowability and compressibility.
-
Lubrication: Add the sifted glidant and lubricant to the sized granules and blend for a short period (e.g., 3-5 minutes).
-
Causality Insight: Over-blending at this stage can negatively impact the lubricant's function, leading to compression issues.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Section 4: Quality Control and In-Vitro Performance Evaluation
After manufacturing, the tablets must be thoroughly characterized to ensure they meet quality standards and exhibit the desired sustained-release profile.
Physicochemical Characterization of Tablets
The following tests are fundamental for ensuring batch-to-batch consistency and quality.[17]
| Test Parameter | Method/Apparatus | Typical Acceptance Criteria (Example) |
| Weight Variation | Electronic Balance | USP <905>: ±5% for tablets > 324 mg |
| Hardness | Hardness Tester | 5-8 kp (target may vary) |
| Friability | Friabilator | < 1.0% weight loss |
| Thickness | Vernier Caliper | ±5% of average thickness |
| Drug Content | HPLC or UV-Vis Spectroscopy | 90.0% - 110.0% of label claim |
Protocol 4.1.1: In-Vitro Drug Release (Dissolution) Study
Objective: To measure the rate and extent of drug release from the SR tablet over time in a simulated physiological environment.
Methodology:
-
Apparatus Setup: Use a USP Type II (Paddle) dissolution apparatus.
-
Media Preparation: Prepare dissolution media to simulate gastrointestinal conditions. For example:
-
First 2 hours: 900 mL of 0.1 N HCl (pH 1.2)
-
Next 10 hours: 900 mL of pH 6.8 phosphate buffer
-
-
Test Conditions: Set the paddle speed to 50 or 75 RPM and maintain the media temperature at 37 ± 0.5 °C.
-
Procedure: Place one tablet in each dissolution vessel. At predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours), withdraw a sample (e.g., 5 mL) of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time to obtain the dissolution profile.
Interpreting Drug Release Kinetics
The dissolution data can be fitted to various mathematical models to understand the mechanism of drug release.[18]
-
Zero-Order: Release rate is constant and independent of drug concentration. Often seen in osmotic pump systems.
-
First-Order: Release rate is proportional to the amount of drug remaining in the dosage form. Typical for porous matrix systems.
-
Higuchi Model: Describes drug release from a matrix as a function of the square root of time, indicating a diffusion-controlled process.
-
Korsmeyer-Peppas Model: A more comprehensive model that helps to elucidate the release mechanism (Fickian diffusion, non-Fickian transport, or case-II transport/erosion).
Diagram: Factors Influencing Drug Release
Caption: Interplay of formulation variables and release mechanisms.
Conclusion
This compound is a highly valuable excipient for the development of modern sustained-release drug formulations. Its ability to function as a potent solubilizer and a modulator of polymer matrix properties provides formulators with an effective tool to enhance the bioavailability of challenging APIs and to precisely control drug release kinetics. The protocols and guidelines presented here offer a structured, science-driven approach to leveraging AP in the design of robust, stable, and effective sustained-release systems. By integrating thorough pre-formulation compatibility studies with systematic formulation and characterization, researchers can unlock the full potential of this versatile compound.
References
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- Cheméo. N-Acetylpyrrolidone.
- PubChem. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266.
- ResearchGate. Formulation approaches for sustained release dosage forms: A review.
- Slideshare. Sustained release formulations.
- PubMed Central. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics.
- HyCON Labs. Sustained Release - CDMO Services.
- Asian Pacific Journal of Health Sciences. Development of Sustained Release Drug Delivery System: A Review.
- ResearchGate. Pyrrolidones as Penetration Enhancers | Request PDF.
- ResearchGate. (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Australian Industrial Chemicals Introduction Scheme (AICIS). 1-Vinyl-2-pyrrolidone.
- PubMed. Pyrrolidone derivatives.
- PubMed Central. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis.
- PubMed. Polymer-drug compatibility: a guide to the development of delivery systems for the anticancer agent, ellipticine.
- PubMed. Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport.
- Semantic Scholar. Pyrrolidones as Penetration Enhancers.
- Semantic Scholar. Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
- PubMed. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers.
- FDA. Guidance for Industry: PDE for N-methylpyrrolidone (NMP).
- PubMed Central. Compatibility and stability studies involving polymers used in fused deposition modeling 3D printing of medicines.
- PubMed Central. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes.
- News-Medical.Net. Regulatory requirements for chemicals in the pharmaceuticals industry.
- ResearchGate. (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
- PubMed Central. Localized, on-demand, sustained drug delivery from biopolymer-based materials.
- ResearchGate. Compatibility study between lipoic acid with polymers used in controlled drug release systems.
- ResearchGate. Synthesis of Novel Monomers and Copolymers from 1‐Vinylpyrrolidin‐2‐one: Attractive Materials for Drug Delivery Systems? | Request PDF.
- PubMed Central. COSMOPharm: Drug–Polymer Compatibility of Pharmaceutical Amorphous Solid Dispersions from COSMO-SAC.
- PubMed Central. Sustained-release drug delivery systems.
- ResearchGate. Synergistic Effects of N-methyl-2-pyrrolidone on Skin Permeation of a Hydrophobic Active Ingredient.
- eusemiconductors.eu. How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone).
- DDDT. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-gly.
- Publications Office - European Union. Commission Regulation (EU) 2023/441.
- Wikipedia. Dimethyl sulfoxide.
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Application Note: A Validated HPLC-UV Method for the Quantification of 1-Acetyl-2-pyrrolidone
Abstract
This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate quantification of 1-Acetyl-2-pyrrolidone. The protocols and methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3] This application note explains the causality behind experimental choices, presents detailed protocols for each validation parameter, and includes representative data to guide laboratory implementation.
Introduction: The Importance of Quantifying this compound
This compound (CAS 932-17-2) is a five-membered lactam derivative that serves as a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for its quantification is paramount.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it consistently produces accurate and precise results.[5][6] This guide will focus on a practical, step-by-step approach to validating an HPLC-UV method for the assay of this compound.
Pre-Validation Considerations: Setting the Stage for Success
Before commencing with method validation, it is crucial to ensure that the analytical instrumentation is qualified and that all reagents meet the required quality standards.
-
Instrument Qualification: The HPLC system, including the pump, autosampler, column compartment, and UV detector, must undergo operational qualification (OQ) and performance qualification (PQ) to verify that it operates as intended.
-
Reagent and Standard Qualification: The reference standard for this compound must be of known purity. All solvents and reagents should be of HPLC grade or higher to minimize interference.
Proposed Analytical Method: RP-HPLC-UV for this compound
The following HPLC method was developed for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
The Validation Workflow: A Systematic Approach
The validation of the analytical method will proceed through a series of structured experiments to assess its performance.
Caption: A systematic workflow for analytical method validation.
Detailed Validation Protocols and Acceptance Criteria
The following sections detail the experimental protocols for each validation parameter, along with typical acceptance criteria derived from ICH guidelines.[7][8]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]
Protocol:
-
Prepare a blank solution (diluent only) and inject it to ensure no interfering peaks are present at the retention time of this compound.
-
Prepare a solution of the this compound reference standard.
-
If available, prepare solutions of known impurities or related substances and inject them individually to determine their retention times.
-
Spike the this compound solution with the known impurities and inject the mixture to assess peak resolution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a this compound sample. Analyze the stressed samples to ensure that the degradant peaks are well-resolved from the main analyte peak.
Acceptance Criteria:
-
The blank should show no peak at the retention time of the analyte.
-
The analyte peak should be free from interference from potential impurities or degradants.
-
Peak purity analysis (if a photodiode array detector is used) should indicate that the analyte peak is spectrally homogeneous.
Linearity and Range
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[5][6]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[10]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
Representative Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001200 |
| 110 | 1100500 |
| 120 | 1202300 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10025 |
| Y-Intercept | -150 |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][11]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Representative Data:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.2 | 99.0 |
| 80 | 80.0 | 80.1 | 100.1 |
| 80 | 80.0 | 79.5 | 99.4 |
| Mean ± SD | 99.5 ± 0.56 | ||
| 100 | 100.0 | 99.8 | 99.8 |
| 100 | 100.0 | 100.5 | 100.5 |
| 100 | 100.0 | 101.0 | 101.0 |
| Mean ± SD | 100.4 ± 0.60 | ||
| 120 | 120.0 | 119.5 | 99.6 |
| 120 | 120.0 | 121.0 | 100.8 |
| 120 | 120.0 | 120.3 | 100.3 |
| Mean ± SD | 100.2 ± 0.61 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][11] Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol for Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Protocol for Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Representative Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay (%) | 100.2 | 99.8 |
| Standard Deviation | 0.54 | 0.62 |
| RSD (%) | 0.54 | 0.62 |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.0} |
| Overall SD | \multicolumn{2}{c | }{0.58} |
| Overall RSD (%) | \multicolumn{2}{c | }{0.58} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[12][13]
Protocol (Based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Prepare and inject a series of blank samples (at least 10) and determine the standard deviation of the response (e.g., peak area or baseline noise).
-
Calculate LOD and LOQ using the following formulas:
-
Prepare a standard at the calculated LOQ concentration and inject it multiple times (n≥6) to verify that the precision (RSD) is acceptable.
Acceptance Criteria:
-
The signal-to-noise ratio for LOD is typically 3:1.[14]
-
The signal-to-noise ratio for LOQ is typically 10:1.[14]
-
The precision (RSD) for the LOQ should be ≤ 10%.
Representative Data:
| Parameter | Value |
| Standard Deviation of Blank | 500 |
| Slope of Calibration Curve | 10025 |
| Calculated LOD (µg/mL) | 0.16 |
| Calculated LOQ (µg/mL) | 0.50 |
| Precision (RSD) at LOQ (n=6) | 6.5% |
Robustness
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][15][16]
Protocol:
-
Identify critical method parameters that could be subject to variation.
-
For each parameter, define a small, deliberate variation around the nominal value.
-
Analyze a standard solution while varying one parameter at a time.
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Parameters to Vary:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase Composition | 30% Acetonitrile | 28% Acetonitrile | 32% Acetonitrile |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in analyte response should not be significant.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution (a standard solution of this compound).
-
Inject the solution five times before starting any analytical run.
-
Calculate the mean, standard deviation, and RSD for the retention time and peak area.
-
Determine the tailing factor and theoretical plates for the analyte peak.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Interrelationship of Validation Parameters
The various validation parameters are interconnected and collectively demonstrate the method's suitability.
Caption: Interdependencies of analytical validation parameters.
Conclusion
The described RP-HPLC-UV method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The validation experiments demonstrated that the method is specific, linear, accurate, precise, and robust over the specified range. The established limits of detection and quantitation confirm its sensitivity. This validated method is deemed suitable for its intended purpose in a quality control environment for the routine analysis of this compound.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
- Jain, D. et al. (n.d.).
- Altabrisa Group. (2025).
- GMP Compliance. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Element Lab Solutions. (n.d.).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- LCGC International. (n.d.). Robustness Tests. [Link]
- Gupta, V. et al. (2011).
- PharmaGuru. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- SlideShare. (n.d.).
- U.S. Food and Drug Administration. (2015).
- BioPharm International. (n.d.).
- ProPharma. (2024).
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- MicroSolv. (n.d.).
- Abraham Entertainment. (2025).
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52. [Link]
- Lavanya Chowdary G, et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link]
- Lösungsfabrik. (2018).
- European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. CAS 932-17-2: this compound | CymitQuimica [cymitquimica.com]
- 5. wjarr.com [wjarr.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ddtjournal.net [ddtjournal.net]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Troubleshooting 1-Acetyl-2-pyrrolidone synthesis and purification
An in-depth guide to navigating the common challenges in the synthesis and purification of 1-Acetyl-2-pyrrolidone, designed for chemical researchers and drug development professionals.
Introduction: The Synthesis of this compound
This compound (N-Acetyl-2-pyrrolidone) is a five-membered lactam derivative with applications as a versatile intermediate in organic synthesis and as a polar aprotic solvent.[1] The most common and straightforward laboratory synthesis involves the N-acetylation of 2-pyrrolidone using acetic anhydride.[2] While the reaction appears simple, achieving high yield and purity requires careful control of reaction conditions and a systematic approach to purification.
This technical guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues that may arise during the synthesis and purification process.
Standard Experimental Workflow
A typical laboratory procedure for the synthesis of this compound is outlined below. This protocol serves as a baseline for the troubleshooting discussions that follow.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-pyrrolidone.
-
Slowly add acetic anhydride to the flask, typically in a 1.1 to 1.2 molar excess relative to the 2-pyrrolidone. The reaction is often exothermic, so controlled addition or cooling may be necessary.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-pyrrolidone) is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The crude product will contain this compound and acetic acid as a byproduct.
-
-
Purification:
-
Purify the crude product by vacuum distillation. The acetic acid byproduct (boiling point ~118°C at atmospheric pressure) will distill first, followed by the desired product, this compound (boiling point ~231°C at atmospheric pressure).[4]
-
Below is a diagram illustrating the overall experimental workflow.
Caption: Mechanism of N-acetylation of 2-pyrrolidone.
Troubleshooting and FAQs: Work-up and Purification
Challenges in this stage often relate to separating the product from the reaction byproduct, acetic acid, and achieving high purity.
Q1: I am having difficulty separating the product from acetic acid during vacuum distillation.
A1: A significant boiling point difference exists, but poor separation can result from an inefficient vacuum or improper distillation technique.
-
Causality: The boiling point of a substance is dependent on pressure. While this compound boils at 231°C at atmospheric pressure, this is reduced significantly under vacuum. [4]Effective separation relies on maintaining a stable, sufficiently low pressure to create a large temperature gap between the boiling points of acetic acid and your product.
-
Troubleshooting Steps:
-
Check Vacuum System: Ensure all joints are properly sealed with vacuum grease and that your vacuum pump is in good working order and can achieve a low, stable pressure. Use a manometer to monitor the vacuum level.
-
Use a Fractionating Column: For a cleaner separation, insert a short Vigreux or packed fractionating column between the distillation flask and the condenser. This provides theoretical plates for the vapor to equilibrate, enriching the more volatile component (acetic acid) in the initial fractions.
-
Control Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Overheating can cause bumping and carry less volatile components over with the distillate.
-
Q2: My final product is yellow or brown. What causes this discoloration and how can I fix it?
A2: Discoloration typically indicates thermal decomposition or the presence of high-boiling point impurities.
-
Causality: Prolonged heating at high temperatures during distillation can cause sensitive organic compounds to decompose, leading to colored byproducts. The presence of trace impurities can also catalyze this degradation.
-
Troubleshooting Steps:
-
Improve Vacuum: The most effective way to prevent thermal decomposition is to distill at the lowest possible pressure, which lowers the required boiling temperature.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Once the product has been collected, stop the distillation.
-
Activated Carbon Treatment: If the purified product is still colored, you can try dissolving it in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated carbon, stirring for 15-30 minutes, and then filtering through Celite. The solvent must then be removed under reduced pressure. This method may result in some product loss.
-
Q3: My NMR spectrum shows my product is pure, but it contains residual water. How do I remove it?
A3: Water can be introduced during the work-up or from solvents. It can be removed with a drying agent or azeotropic distillation.
-
Causality: this compound is hygroscopic. If any aqueous washes were performed or if solvents were not properly dried, water can contaminate the final product.
-
Troubleshooting Steps:
-
Drying Agents: Before the final distillation, the crude product can be dissolved in an inert, dry solvent like dichloromethane or ethyl acetate and dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent before removing the solvent and proceeding to distillation.
-
Azeotropic Removal: Toluene forms a low-boiling azeotrope with water. Adding a small amount of toluene to the crude product before distillation can help remove trace amounts of water as the first fraction.
-
The following decision tree can help diagnose common issues.
Caption: A troubleshooting decision tree for common synthesis issues.
Analytical Characterization Data
Confirming the identity and purity of the final product is critical. Below is a table of expected analytical data for this compound.
| Analytical Technique | Expected Results | Source(s) |
| ¹H NMR (in CDCl₃) | δ ~3.8 (t, 2H), 2.5 (t, 2H), 2.45 (s, 3H), 2.0 (p, 2H) | [5] |
| ¹³C NMR (in CDCl₃) | δ ~174, 171, 45, 31, 23, 18 | [2] |
| IR Spectroscopy (neat) | Strong C=O stretch (amide) ~1700 cm⁻¹, Strong C=O stretch (ketone) ~1740 cm⁻¹ | [6][7][8] |
| Mass Spectrometry (EI) | m/z = 127 (M⁺), 84, 43 | [1][7] |
| Physical Properties | Boiling Point: ~231°C | [4] |
| Density: ~1.15 g/cm³ | [4] | |
| Refractive Index: ~1.483 | [4] |
References
- Wikipedia. Acetic anhydride. [Link]
- Digital Commons@ETSU.
- University of Connecticut. KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. [Link]
- Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]
- Google Patents. KR100445781B1 - Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide.
- PrepChem.com. Synthesis of N-acetyl-2-hydroxypyrrolidine. [Link]
- PrepChem.com. Synthesis of 1-acetyl-2-(4-aminobenzyl)pyrrolidine. [Link]
- PubChem. 2-Pyrrolidinone, 1-acetyl-. [Link]
- PubChem. Pyrrolidine, 1-acetyl-. [Link]
- Chemistry Online.
- Wikipedia. Acetylene. [Link]
- ResearchGate. Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. [Link]
- ResearchGate. Routes for production of 2-pyrrolidone. [Link]
- ResearchGate. Preparation of 1-[(2-hydroxyanilino) acetyl] pyrrolidine-2-carboxylic acid. [Link]
- NIST. N-Acetylpyrrolidone. [Link]
- Google Patents. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- Google Patents.
- PubMed.
- NIST. N-Acetylpyrrolidone IR Spectrum. [Link]
- American Chemical Society. Synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component. [Link]
- Google Patents.
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- ResearchGate. Green Organic Synthesis of N-Methylpyrrolidine. [Link]
- Google Patents.
- Yurui (shanghai) chemical Co.,Ltd. N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. [Link]
- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
- ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
- CDC. N-METHYL-2-PYRROLIDINONE 1302. [Link]
- Wikipedia. 2-Pyrrolidone. [Link]
- Safrole.
Sources
- 1. N-Acetylpyrrolidone [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 932-17-2 [m.chemicalbook.com]
- 5. This compound(932-17-2) 1H NMR [m.chemicalbook.com]
- 6. This compound(932-17-2) IR Spectrum [m.chemicalbook.com]
- 7. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetylpyrrolidone [webbook.nist.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Acetyl-2-pyrrolidone Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Acetyl-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is a fundamental N-acetylation reaction. The most common and efficient method involves the reaction of 2-pyrrolidone with an acetylating agent, typically acetic anhydride, often in the presence of a base or catalyst.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-pyrrolidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group to yield the final product, this compound.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Section 2: Optimized Experimental Protocol
This protocol provides a reliable and optimized method for the synthesis of this compound, with a focus on achieving high yield and purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Pyrrolidone | 85.11 | 8.51 g (7.6 mL) | 0.1 | 1.0 |
| Acetic Anhydride | 102.09 | 12.25 g (11.3 mL) | 0.12 | 1.2 |
| Pyridine (optional, catalyst) | 79.10 | 0.79 g (0.8 mL) | 0.01 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidone (8.51 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the 2-pyrrolidone is completely dissolved. If using a catalyst, add pyridine (0.79 g, 0.01 mol) to the solution.
-
Addition of Acetic Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (12.25 g, 0.12 mol) dropwise to the stirred solution over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
TLC System: A common solvent system is ethyl acetate/hexane (1:1).
-
Visualization: Use an iodine chamber or a potassium permanganate stain to visualize the spots. The product, this compound, will have a higher Rf value than the starting material, 2-pyrrolidone.
-
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the 2-pyrrolidone spot on TLC), quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.
-
Boiling Point: Approximately 104-106 °C at 10 mmHg.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low, although the starting material seems to be consumed according to TLC. What are the possible causes?
A1: Low yield with complete consumption of starting material often points to side reactions or product loss during work-up.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis.[1] If there is moisture in your reagents or glassware, the acetic anhydride will react with water to form acetic acid, which is unreactive towards 2-pyrrolidone.
-
Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents. It is also advisable to use a fresh bottle of acetic anhydride.
-
-
Product Loss During Work-up: this compound has some solubility in water. Aggressive or multiple aqueous washes can lead to significant product loss.
-
Solution: Minimize the volume and number of aqueous washes. Ensure the brine wash is performed to reduce the amount of dissolved water in the organic layer.
-
-
Incomplete Reaction: While TLC may indicate the absence of starting material, the reaction may not have gone to full completion, leading to a lower isolated yield.
-
Solution: Extend the reaction time and continue to monitor by TLC. A slight increase in reaction temperature (e.g., to 40 °C) can also be beneficial, but should be done cautiously to avoid side reactions.
-
Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are these impurities and how can I avoid them?
A2: The formation of multiple spots on a TLC plate suggests the presence of unreacted starting materials, side products, or degradation products.
-
Unreacted 2-Pyrrolidone: If a spot corresponding to 2-pyrrolidone is visible, the reaction is incomplete.
-
Solution: Increase the reaction time or consider adding a catalytic amount of a stronger base like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
-
-
Diacetylation: Although less common for lactams, over-acetylation can occur under harsh conditions, leading to the formation of a diacetylated byproduct.
-
Solution: Use a controlled stoichiometry of acetic anhydride (1.1-1.2 equivalents). Avoid excessive reaction temperatures and times.
-
-
Polymerization: 2-Pyrrolidone can undergo ring-opening polymerization in the presence of strong acids or bases at elevated temperatures.[2]
-
Solution: Maintain a moderate reaction temperature and ensure that the work-up procedure effectively neutralizes any acidic or basic species.
-
Caption: Troubleshooting decision tree for the synthesis of this compound.
Section 4: Analytical Characterization
Proper analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A 1:1 mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve an Rf of ~0.4 for the product.
-
Visualization:
-
UV light (254 nm): If the compound is UV active.
-
Iodine Chamber: Stains most organic compounds.
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.85 (t, 2H): Protons on the carbon adjacent to the nitrogen.
-
δ 2.50 (s, 3H): Protons of the acetyl group.
-
δ 2.45 (t, 2H): Protons on the carbon adjacent to the carbonyl group.
-
δ 2.05 (m, 2H): Protons on the central carbon of the pyrrolidone ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 174.0: Carbonyl carbon of the lactam.
-
δ 170.1: Carbonyl carbon of the acetyl group.
-
δ 45.0: Carbon adjacent to the nitrogen.
-
δ 31.0: Carbon adjacent to the lactam carbonyl.
-
δ 24.0: Acetyl methyl carbon.
-
δ 18.0: Central carbon of the pyrrolidone ring.
-
Infrared (IR) Spectroscopy
-
~1730 cm⁻¹ (strong): C=O stretch of the imide carbonyl.
-
~1680 cm⁻¹ (strong): C=O stretch of the lactam carbonyl.
-
~2950-2850 cm⁻¹ (medium): C-H stretching of the alkyl groups.
Section 5: Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this reaction?
A1: While the reaction can proceed without a catalyst, the addition of a base like pyridine can significantly increase the reaction rate by activating the acetic anhydride. For less reactive substrates or to ensure complete conversion, a catalyst is recommended.
Q2: Can I use acetyl chloride instead of acetic anhydride?
A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, it is more corrosive and moisture-sensitive than acetic anhydride. When using acetyl chloride, it is crucial to use an anhydrous, non-protic solvent and to add a stoichiometric amount of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong oxidizing agents and strong bases.
Q4: What are the primary safety precautions I should take when performing this synthesis?
A4: Acetic anhydride is corrosive, flammable, and a lachrymator. 2-Pyrrolidone can cause skin and eye irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling: Dispense acetic anhydride carefully, avoiding inhalation of vapors. In case of skin contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- Acetic anhydride - Wikipedia.
- Safety data sheet - acetic anhydride - INEOS Group.
- Process for the purification of 2-pyrrolidone - Google Patents.
- Purification method of 2-acetyl-1-pyrroline - Google Patents.
- 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem.
Sources
Stability of 1-Acetyl-2-pyrrolidone under different pH and temperature conditions
Technical Support Center: 1-Acetyl-2-pyrrolidone
Welcome to the technical support guide for this compound (N-acetyl-2-pyrrolidinone). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. We will explore its behavior under various experimental conditions and offer troubleshooting solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
This compound is a lactam, a cyclic amide. Its stability is primarily dictated by the N-acetyl amide bond. Under standard ambient and neutral conditions, the compound is relatively stable.[1][2] However, its chemical integrity is susceptible to degradation under specific pH and temperature conditions, primarily through hydrolysis. For long-term integrity, it should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture.[3][4][5]
Q2: How does pH influence the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. The N-acetyl amide bond is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs where the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.
-
Basic Conditions (pH > 7): Base-mediated (or saponification) hydrolysis is typically more aggressive. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond. The closely related compound, N-Methyl-2-pyrrolidone (NMP), is known to undergo ring-opening reactions with strong acids or bases, highlighting the susceptibility of the pyrrolidone structure to non-neutral pH.[1]
Q3: What is the primary degradation pathway for this compound?
The principal degradation pathway is the hydrolysis of the exocyclic N-acetyl amide bond. This reaction cleaves the bond between the acetyl group and the nitrogen atom of the pyrrolidone ring, yielding two primary degradation products: 2-pyrrolidone and acetic acid .
Caption: Primary hydrolysis pathway of this compound.
Q4: What are the recommended storage conditions to ensure maximum stability?
To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and potential oxidative degradation over extended periods.
Troubleshooting Guide: Common Experimental Issues
| Symptom / Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks appear in HPLC analysis of an aged stock solution. | Hydrolysis due to moisture. | This compound is hygroscopic and can absorb moisture from the air, leading to slow hydrolysis even at room temperature. Solution: 1. Prepare fresh stock solutions for critical experiments. 2. Store the solid compound in a desiccator. 3. Use anhydrous solvents for preparing stock solutions intended for long-term storage and store them at low temperatures (-20°C). |
| Assay values are inconsistent or decrease over time in an aqueous formulation. | pH-dependent hydrolysis. | The pH of your aqueous medium is likely promoting the degradation of the compound. Unbuffered water can have a variable pH. Solution: 1. Measure and buffer the pH of your formulation to a neutral range (pH 6.5-7.5) where the compound exhibits maximum stability. 2. Analyze samples immediately after preparation. 3. If a time course is necessary, maintain consistent temperature and pH, and document the time between preparation and analysis for each sample. |
| Compound degrades during a high-temperature reaction step. | Thermal acceleration of degradation. | Elevated temperatures significantly increase the rate of chemical reactions, including hydrolysis. The presence of trace amounts of acid, base, or water can become highly problematic at higher temperatures. Solution: 1. If possible, lower the reaction temperature and extend the reaction time. 2. Ensure all solvents and reagents are anhydrous. 3. If the reaction can tolerate it, run it under neutral pH conditions. |
In-Depth Technical Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and quantify degradation products without destroying the molecule entirely.[8]
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound. A 50:50 mixture of acetonitrile and water is a good starting point.
-
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis to halt the degradation reaction.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature. Basic hydrolysis is often much faster than acidic hydrolysis.
-
Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect it from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Note: Quenching residual peroxide is not always necessary for HPLC analysis but can be done with a dilute sodium bisulfite solution if it interferes with the assay.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the stock solution (at its initial, presumably near-neutral pH) in an oven or water bath at 80°C.
-
Withdraw aliquots at various time points (e.g., 1, 3, 5 days).
-
Cool the aliquot to room temperature before analysis.
-
-
Analysis:
Summary of Stability Profile
| Condition | Relative Stability | Primary Degradation Pathway | Expected Major Degradants |
| Acidic (e.g., 0.1 M HCl) | Low | Acid-catalyzed hydrolysis | 2-Pyrrolidone, Acetic Acid |
| Basic (e.g., 0.1 M NaOH) | Very Low | Base-mediated hydrolysis | 2-Pyrrolidone, Acetic Acid |
| Neutral (pH ~7) | High | Slow hydrolysis (if water is present) | 2-Pyrrolidone, Acetic Acid |
| Oxidative (e.g., H₂O₂) | Moderate to High | Oxidation | Potential for ring-opened products or succinimide derivatives, by analogy to NMP.[10][11] |
| Thermal (Elevated Temp.) | Moderate | Accelerates hydrolysis | 2-Pyrrolidone, Acetic Acid |
References
- MATERIAL SAFETY DATA SHEET - N-Methylpyrrolidone. (n.d.). Acros Organics. [Link]
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. [Link]
- Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast Research Portal. [Link]
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. (n.d.). Royal Society of Chemistry. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. [Link]
- N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. (2023). Shenyang East Chemical Science-Tech Co., Ltd. [Link]
- Thermal stabilization of N-methyl-2-pyrrolidone. (n.d.).
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020).
- N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell. [Link]
- N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. (2015). IWA Publishing. [Link]
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- N-METHYL-2-PYRROLIDINONE 1302. (n.d.). Centers for Disease Control and Prevention. [Link]
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (n.d.).
- 2-Pyrrolidinone, 1-acetyl-. (n.d.). PubChem. [Link]
- Pyrrolidine, 1-acetyl-. (n.d.). NIST Chemistry WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Degradation Pathways of 1-Acetyl-2-pyrrolidone and its Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetyl-2-pyrrolidone (1A2P). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of 1A2P. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.
Introduction to this compound Stability
This compound (1A2P) is a versatile molecule utilized in various applications, including as a solvent and a building block in pharmaceutical synthesis. Understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2] This guide will walk you through the common degradation pathways of 1A2P and provide practical solutions to challenges you may encounter during your experimental work.
Troubleshooting Guide
This section addresses specific problems you might encounter during the forced degradation analysis of this compound.
Question 1: I am performing a forced hydrolysis study on 1A2P, but I am not seeing any degradation under neutral conditions. Is this expected?
Answer:
Yes, it is not uncommon to observe limited degradation of 1A2P in neutral aqueous solutions at ambient temperature. The amide bond in the pyrrolidone ring is relatively stable. To induce degradation, you need to employ more strenuous conditions as outlined in ICH guidelines.[1]
-
Causality: Amide hydrolysis is typically catalyzed by either acid or base. In neutral pH, the reaction rate is significantly slower.
-
Recommended Actions:
-
Acidic Conditions: Treat a solution of 1A2P with a dilute acid (e.g., 0.1 N HCl) and heat. The primary degradation product expected is 2-pyrrolidone and acetic acid.
-
Basic Conditions: Treat a solution of 1A2P with a dilute base (e.g., 0.1 N NaOH) and heat. Similar to acidic conditions, this will also hydrolyze the acetyl group.
-
Monitoring: Use a stability-indicating method, such as reverse-phase HPLC, to monitor the decrease in the 1A2P peak and the appearance of new peaks. A hydrophilic interaction liquid chromatography (HILIC) method may also be suitable for separating the polar degradants.[3]
-
Question 2: My oxidative degradation study of 1A2P using hydrogen peroxide is showing multiple, small, and poorly resolved peaks in my chromatogram. How can I improve my results?
Answer:
This is a common challenge in oxidative degradation studies, as oxidation can be a complex process leading to numerous byproducts.[4] The issue could stem from overly harsh reaction conditions or a non-optimized analytical method.
-
Causality: Over-stressing the molecule can lead to secondary degradation, where the initial degradation products are further broken down.[2] Additionally, oxidative reactions can generate a variety of products that may be structurally similar and thus difficult to separate.
-
Recommended Actions:
-
Optimize Stress Conditions:
-
Reduce the concentration of hydrogen peroxide.
-
Lower the reaction temperature.
-
Decrease the incubation time.
-
The goal is to achieve a target degradation of 5-20%.[5]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: If you are using a gradient elution, try a shallower gradient to increase the separation between closely eluting peaks.
-
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded column) might provide better resolution.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase or using a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.
-
-
Sample Preparation: After the degradation reaction, ensure your sample is properly neutralized or diluted to stop further reactions before injection.[2]
-
Question 3: I am observing a loss of my 1A2P peak during thermal stress testing in the solid state, but I am not detecting any corresponding degradation products via HPLC-UV. What could be happening?
Answer:
This scenario suggests a few possibilities. The degradation products may not be UV-active, they may be volatile and lost during the experiment, or they may be retained on your HPLC column.
-
Causality: Thermal degradation can lead to fragmentation of the molecule into smaller, non-UV active or volatile compounds.[6] Alternatively, highly polar or polymeric degradation products might not elute from a standard reverse-phase column.
-
Recommended Actions:
-
Use Mass Spectrometry (MS) Detection: HPLC-MS is a powerful tool for detecting compounds that lack a UV chromophore. It can also provide valuable mass information for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are suspected, GC-MS analysis of the headspace above the heated solid sample could identify these products. However, be aware that 1A2P and its analogs can be susceptible to thermal decomposition in the GC injector.[7]
-
Analyze for Expected Byproducts: Based on the structure of 1A2P, a likely thermal degradation pathway could involve the cleavage of the acetyl group, potentially forming volatile products.
-
Check for Non-Eluting Compounds: After your analytical run, perform a high-organic wash of your column and analyze the wash solution by MS to check for any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary anticipated degradation pathways for 1A2P are hydrolysis and oxidation.[4]
-
Hydrolysis: Under acidic or basic conditions, the N-acetyl group is susceptible to hydrolysis, which would cleave the amide bond to yield 2-pyrrolidone and acetic acid . This is the most likely degradation pathway in aqueous environments.
-
Oxidation: The pyrrolidone ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated species. The exact products will depend on the oxidizing agent and reaction conditions.
Q2: What are the expected byproducts of 1A2P degradation?
Based on the primary degradation pathways, the main expected byproducts are:
-
From Hydrolysis: 2-pyrrolidone and acetic acid.
-
From Oxidation: Potentially hydroxylated derivatives of 1A2P or ring-opened products. The specific structures would require characterization by techniques such as LC-MS/MS and NMR.
Q3: What analytical techniques are best suited for studying 1A2P degradation?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection: This is the workhorse technique for separating and identifying non-volatile degradation products.[3][8] A stability-indicating HPLC method should be developed to resolve 1A2P from its potential degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated and purified degradation products.
Q4: How should I set up a forced degradation study for 1A2P?
A typical forced degradation study for 1A2P should include the following conditions, as recommended by ICH guidelines:[1][5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 N HCl, heat at 60-80°C |
| Base Hydrolysis | 0.1 N NaOH, heat at 60-80°C |
| Oxidation | 3% H₂O₂, room temperature or slightly elevated |
| Thermal Degradation | Dry heat, >80°C (solid and solution) |
| Photolytic Degradation | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Samples should be taken at various time points to track the degradation progress.
Experimental Protocols & Visualizations
Protocol 1: Forced Hydrolysis of this compound
-
Sample Preparation: Prepare a stock solution of 1A2P in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the 1A2P stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the 1A2P stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-MS Method for 1A2P and Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Center for Biotechnology Information.
- Forced Degradation Studies. (2016). MedCrave online.
- Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR. (1993). Wiley Online Library.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2010). National Center for Biotechnology Information.
- The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... (n.d.). ResearchGate.
- A Photocatalytic Method for the Degradation of Pyrrolidine in Water. (n.d.). SciSpace.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI.
- Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2013). National Center for Biotechnology Information.
- Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). National Center for Biotechnology Information.
- Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl-2-oxazoline) and poly(vinyl pyrrolidone). (2017). Amazon S3.
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2011). Scilit.
- Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. (n.d.). ResearchGate.
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (n.d.). ResearchGate.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). National Center for Biotechnology Information.
- Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). University of Miami.
- Isotope-dilution method for the determination of 1-vinyl-2-pyrrolidone-mercapturic acid as a potential human biomarker for 1-vinyl-2-pyrrolidone via online SPE ESI-LC/MS/MS in negative ionization mode. (2016). National Center for Biotechnology Information.
- Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. (n.d.). ResearchGate.
- Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2012). National Center for Biotechnology Information.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. (n.d.). ResearchGate.
- Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). R Discovery.
- Acetylene. (n.d.). Wikipedia.
- Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl- 2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen. (n.d.). ChemRxiv.
- Catalytic Degradation of Nerve Agents. (n.d.). MDPI.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR (1993) | Carlos Peniche | 113 Citations [scispace.com]
- 7. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
Technical Support Center: Optimizing the Synthesis and Purification of 1-Acetyl-2-pyrrolidone
Welcome to the technical support center dedicated to enhancing the yield and purity of 1-Acetyl-2-pyrrolidone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges in your experimental work, ensuring high-quality results.
Synthesis of this compound: A Quick Overview
This compound is a valuable intermediate in organic synthesis, and its purity is paramount for the successful outcome of subsequent reactions.[1] It is typically synthesized by the N-acylation of 2-pyrrolidone with acetic anhydride. While the reaction appears straightforward, several factors can influence the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the reaction of 2-pyrrolidone with acetic anhydride. This reaction is often carried out without a solvent or in the presence of a non-reactive solvent. The addition of a catalyst, such as a mild base, can sometimes be employed to increase the reaction rate, though it may also introduce impurities if not carefully controlled.
Q2: What are the typical impurities I might encounter in my this compound product?
Common impurities include unreacted 2-pyrrolidone and acetic anhydride, as well as acetic acid, which is a byproduct of the reaction.[2] Depending on the reaction conditions, side products from the self-condensation of acetic anhydride or the degradation of the product can also be present.
Q3: My final product has a yellowish tint. What could be the cause?
A yellow discoloration in this compound is often indicative of impurities. This can be due to the presence of oxidized species or residual starting materials and byproducts that absorb in the visible spectrum.[3] Inadequate purification or prolonged exposure to heat or air can contribute to color formation.
Q4: Can I use vacuum distillation to purify this compound?
Yes, vacuum distillation is a highly effective method for purifying this compound, which has a relatively high boiling point. Distillation under reduced pressure allows for the separation of the desired product from less volatile impurities without requiring excessively high temperatures that could lead to degradation.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of unreacted 2-pyrrolidone. | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A slight increase in temperature might also drive the reaction to completion, but be cautious of potential side reactions. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of 2-pyrrolidone to acetic anhydride can limit the conversion to the desired product. | Adjust Molar Ratios: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process. |
| Losses During Workup and Purification | Significant amounts of the product may be lost during extraction, washing, or distillation steps. | Refine Purification Technique: Ensure proper phase separation during extractions. Minimize the number of transfer steps. When performing distillation, ensure the apparatus is well-insulated to maintain a consistent temperature and prevent premature condensation. |
Issue 2: Presence of Starting Materials in the Final Product
Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of unreacted 2-pyrrolidone and/or acetic anhydride in the purified product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Purification | The chosen purification method may not be adequate to separate the product from the starting materials. | Optimize Distillation Conditions: For vacuum distillation, ensure the column has sufficient theoretical plates to achieve good separation. A fractional distillation setup is recommended. Adjust the vacuum pressure and heating mantle temperature to find the optimal separation window. |
| Azeotrope Formation | In some cases, azeotropes can form between the product and impurities, making separation by simple distillation difficult. | Aqueous Wash: Before distillation, an aqueous workup can be effective. Acetic anhydride will be hydrolyzed to acetic acid, which can then be removed with a basic wash (e.g., with a saturated sodium bicarbonate solution). Unreacted 2-pyrrolidone has some water solubility and can be partially removed with water washes. |
Issue 3: Product Discoloration
Symptom: The final product is not a colorless to pale yellow liquid as expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation | High temperatures during the reaction or distillation can cause the product to decompose, leading to colored impurities. | Use of Vacuum Distillation: As mentioned, vacuum distillation lowers the boiling point and reduces the risk of thermal degradation. Ensure the heating mantle temperature is not set excessively high. |
| Presence of Oxidized Impurities | Trace impurities in the starting materials or exposure to air at high temperatures can lead to the formation of colored oxidation products. | Treatment with Activated Carbon: Before the final distillation, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated carbon. The carbon will adsorb many of the colored impurities. The mixture is then filtered, and the solvent is removed before distillation. |
| Reaction with Impurities in Starting Materials | Impurities in the 2-pyrrolidone or acetic anhydride can lead to colored side products. | Use High-Purity Starting Materials: Ensure the 2-pyrrolidone and acetic anhydride used are of high purity. If necessary, purify the starting materials before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-Pyrrolidone (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidone.
-
Begin stirring and slowly add acetic anhydride to the flask. The reaction is often exothermic, so control the rate of addition to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol describes the purification of the crude product from Protocol 1.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a fractionating column)
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the forerun, which will likely contain any remaining volatile impurities.
-
Increase the temperature gradually and collect the main fraction of this compound at its boiling point under the applied vacuum.
-
Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of non-volatile impurities.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its identity and purity.
Visualizing the Process
Synthesis Pathway
Caption: Synthesis of this compound from 2-Pyrrolidone.
Troubleshooting Workflow
Sources
Challenges in the downstream purification of 1-Acetyl-2-pyrrolidone products
Welcome to the technical support guide for the downstream purification of 1-Acetyl-2-pyrrolidone (CAS 932-17-2).[1][2] This resource is designed for researchers, chemists, and process development professionals who are working with this versatile compound. This compound serves as a key intermediate and solvent in the pharmaceutical and specialty chemical industries, making its purity a critical parameter for final product quality and safety.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the purification process.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Issue 1: Low Purity After Vacuum Distillation
Question: I performed a vacuum distillation of my crude this compound, but the final purity is still below 98%. My GC/HPLC analysis shows several persistent impurities. What's going wrong?
Probable Causes & Solutions:
-
Inadequate Separation of Close-Boiling Impurities: The most common challenge is the presence of impurities with boiling points very close to that of this compound.
-
Causality: Standard distillation columns may not have enough theoretical plates to resolve compounds with similar volatilities. Common impurities can include unreacted 2-pyrrolidone or synthesis by-products.
-
Solution: Increase the efficiency of your fractional distillation setup. Use a column with a higher number of theoretical plates, such as a Vigreux or, for better performance, a packed column (e.g., with Raschig rings or structured packing). Maintaining a consistent and optimal reflux ratio is crucial for enhancing separation.
-
-
Thermal Degradation: Although vacuum distillation lowers the boiling point, prolonged exposure to elevated temperatures can still cause degradation.[4]
-
Causality: The amide bond in the pyrrolidone ring can be susceptible to thermal stress, potentially leading to ring-opening or side reactions that create new impurities.
-
Solution: Ensure your vacuum is stable and as deep as practical to keep the pot temperature at its lowest possible point (e.g., below 100-110°C). The boiling point of this compound is approximately 90-91°C at 4 Torr.[2] Use a high-quality vacuum pump and check all seals for leaks. Minimize the distillation time by ensuring efficient heat transfer into the distillation flask.
-
-
Presence of Azeotropes: Some impurities may form an azeotrope with the product, making them impossible to separate by conventional distillation alone.
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
Solution: This is a more complex issue. First, identify the impurity by GC-MS or LC-MS.[5] If an azeotrope is suspected, consider alternative purification methods such as preparative chromatography or a chemical treatment (e.g., an acidic or basic wash) to convert the impurity into a more easily separable compound prior to distillation.[6]
-
Issue 2: Product Discoloration (Yellow to Brown Hue)
Question: My final product is a pale yellow to brown liquid, not the expected colorless to pale yellow.[7] What causes this discoloration and how can I prevent it?
Probable Causes & Solutions:
-
Oxidative Degradation: Exposure to air at high temperatures is a common cause of color formation in organic compounds.
-
Causality: The pyrrolidone ring can be susceptible to oxidation, especially at the carbon adjacent to the nitrogen.[8] This process can create chromophores that impart color to the material.
-
Solution: Always conduct distillation under an inert atmosphere (Nitrogen or Argon). Before heating, purge the distillation apparatus thoroughly with the inert gas. Maintaining the inert atmosphere throughout the cooling and collection process is equally important.
-
-
Thermal Stress: As mentioned previously, excessive heat can lead to decomposition products that are often colored.
-
Solution: Adhere strictly to the principle of using the lowest possible temperature for the shortest possible time. A robust vacuum is your primary tool for achieving this.
-
-
Acidic or Basic Impurities: Trace amounts of acidic or basic catalysts or by-products from the synthesis stage can promote degradation pathways at elevated temperatures.
-
Causality: These impurities can catalyze condensation or polymerization reactions, leading to high-molecular-weight, colored by-products.
-
Solution: Before distillation, perform a workup to neutralize the crude product. This typically involves washing the crude product (if dissolved in an immiscible solvent) with a dilute basic solution (e.g., sodium bicarbonate) followed by a dilute acidic solution, and finally with brine. Ensure the product is thoroughly dried over an agent like anhydrous sodium sulfate before proceeding to distillation.[9]
-
Issue 3: Presence of Water in the Final Product
Question: My Karl Fischer titration indicates a high water content in my purified this compound. How can I remove residual water effectively?
Probable Causes & Solutions:
-
Incomplete Drying Before Distillation: this compound is hygroscopic.
-
Causality: Any water present in the crude product before distillation can co-distill with the product, especially under vacuum.
-
Solution: Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. If the product was washed with aqueous solutions, ensure phase separation is complete. For very wet samples, a preliminary distillation to remove the bulk of the water may be necessary.
-
-
Atmospheric Moisture: The purified product can absorb moisture from the air during collection and storage.
-
Solution: Collect distillation fractions under an inert, dry atmosphere. Store the final product in a tightly sealed container with a desiccant or under a blanket of inert gas.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust purification strategy for crude this compound on a lab scale?
A1: A multi-step approach is generally most effective. Start with an aqueous workup to remove salts and highly polar or ionizable impurities. After thoroughly drying the organic phase, perform a fractional vacuum distillation. This combination handles the bulk of impurities effectively. For achieving very high purity (>99.5%), a final polishing step using preparative HPLC may be required if closely related neutral impurities persist.[6][10]
Q2: How do I choose the best analytical method for purity assessment?
A2: The choice depends on the expected impurities.
-
Gas Chromatography (GC): Excellent for analyzing volatile and thermally stable impurities, such as residual solvents or low-boiling point starting materials. A Flame Ionization Detector (FID) provides excellent sensitivity.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for a broader range of impurities, including those that are less volatile or thermally sensitive. A reversed-phase C18 column with a UV detector is a common starting point.[5][6]
-
LC-MS/GC-MS: Essential for identifying unknown impurities. The mass spectrometer provides molecular weight and fragmentation data crucial for structural elucidation.[5]
-
NMR Spectroscopy: Provides structural confirmation of the main product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[11]
Q3: Can I use crystallization to purify this compound?
A3: While distillation is the primary method, melt crystallization can be a powerful technique for achieving ultra-high purity in some pyrrolidone derivatives, though it is less commonly reported for this compound specifically.[12] Solvent-based crystallization is also a possibility but requires identifying a solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution. This requires significant screening and development effort.
Part 3: Visualization & Key Workflows
Troubleshooting Flowchart for Low Purity
This diagram outlines a logical workflow for diagnosing and resolving low purity issues after an initial purification attempt.
Caption: Decision tree for troubleshooting low product purity.
General Purification Workflow
This workflow illustrates the standard sequence of operations for purifying this compound from a crude reaction mixture.
Caption: Standard workflow for this compound purification.
Part 4: Key Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol describes a standard lab-scale procedure for purifying this compound.
Materials:
-
Crude this compound (pre-treated and dried)
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., 20 cm Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Vacuum adapter and cold trap
-
Vacuum pump and gauge
-
Heating mantle and magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assembly: Assemble the distillation apparatus. Ensure all glass joints are clean, properly sealed with vacuum grease, and secured with clips.
-
Charging the Pot: Charge the distillation flask with the dried, crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inerting: Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Applying Vacuum: Close the inert gas inlet and slowly apply vacuum. A cold trap (using dry ice/acetone or liquid nitrogen) should be in place to protect the pump.
-
Heating: Once a stable vacuum is achieved (e.g., < 5 Torr), begin stirring and gently heat the distillation pot.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities. The head temperature will be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~90-91°C @ 4 Torr[2]), switch to a clean receiving flask to collect the main product fraction.
-
Residue: Stop the distillation when the temperature starts to drop or rise sharply, or when only a small amount of residue is left in the pot. Do not distill to dryness.
-
-
Shutdown: Turn off the heating and allow the system to cool under vacuum. Once cool, slowly vent the apparatus with inert gas before disconnecting the flasks.
-
Storage: Store the purified, colorless product under an inert atmosphere in a tightly sealed container.
Protocol 2: HPLC Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound.[5][6]
System & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound at approximately 1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks (Area Percent method).
References
- This compound. Chem-Impex. URL: https://www.chemimpex.com/products/1-acetyl-2-pyrrolidone
- This compound CAS#: 932-17-2. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9103083_EN.htm
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB9103083_EN.htm
- N-Acetylpyrrolidone. Cheméo. URL: https://www.chemeo.com/cid/68-406-6/N-Acetylpyrrolidone.pdf
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053530/
- 2-Pyrrolidinone, 1-acetyl-. SIELC Technologies. URL: https://sielc.com/compound/2-pyrrolidinone-1-acetyl-.html
- This compound. CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=932-17-2
- Preparation method for 1-piperazine acetyl pyrrolidine. Google Patents. URL: https://patents.google.
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. BenchChem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-methods-for-detecting-impurities-in-industrial-2-pyrrolidone/
- Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant. Google Patents. URL: https://patents.google.
- This compound 932-17-2 wiki. Guidechem. URL: https://www.guidechem.com/wiki/1-acetyl-2-pyrrolidone-cas-932-17-2.html
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. URL: https://data.epo.org/publication-server/document?i=EP1720833B1.20160831&pn=EP1720833&ki=B1&cc=EP
- Organic Syntheses Procedure. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v97p0021
- A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. World Academy of Science, Engineering and Technology. URL: https://publications.waset.org/10003780/a-method-for-recovery-of-n-methyl-2-pyrrolidone-from-wastes-of-solvent-regeneration-unit-in-1-3-butadiene-extraction-plant
- Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. BenchChem. URL: https://www.benchchem.
- Stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions. BenchChem. URL: https://www.benchchem.com/blog/stability-of-1-acetyl-2-ethynylpyrrolidine-under-reaction-conditions/
- 2-Pyrrolidinone, 1-acetyl-. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70266
- Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. URL: https://www.researchgate.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Issues with 1-Acetyl-2-pyrrolidone in HPLC Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 1-Acetyl-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during chromatographic analysis of this compound. Drawing upon established chromatographic principles and field-proven insights, this resource provides detailed, question-and-answer-based troubleshooting protocols to ensure the integrity and accuracy of your analytical results.
Understanding the Analyte: this compound
This compound (CAS 932-17-2) is a polar molecule with a molecular weight of approximately 127.14 g/mol .[1][2][3][4] Its polarity, characterized by a topological polar surface area of 37.4 Ų, means it can be challenging to retain on traditional reversed-phase columns, potentially leading to issues like poor retention and peak shape.[2] This guide will address these specific challenges.
Part 1: Peak Shape Problems
Ideal chromatographic peaks should be symmetrical and Gaussian in shape.[5] Asymmetry, such as fronting or tailing, can compromise resolution and lead to inaccurate integration and quantification.[5][6]
Q1: What is causing my this compound peak to tail?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue, particularly with polar compounds. It is often caused by secondary interactions between the analyte and the stationary phase.
Common Causes & Solutions:
-
Secondary Silanol Interactions: The most frequent cause of tailing for polar or basic analytes is the interaction with acidic silanol groups on the silica-based column packing.[7] Even with end-capping, residual silanols can lead to these unwanted interactions.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. Adding a competitive base to the mobile phase can also help.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions that cause tailing.
-
Solution: For a neutral compound like this compound, ensure the mobile phase pH is within the stable range for the column (typically pH 2-8) to avoid degradation of the stationary phase, which can expose more active silanol sites.[8]
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column or guard column can create active sites that cause tailing.[5][9]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and detector can lead to peak broadening and tailing.[9][10]
-
Solution: Minimize tubing length and use narrow internal diameter tubing. Ensure all fittings are secure.[6]
-
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing
-
Preparation: Prepare several batches of your mobile phase, adjusting the pH in small increments (e.g., from pH 3.0 to 5.0 in 0.5 unit steps) using a suitable buffer.
-
Equilibration: Equilibrate the column with the first mobile phase for at least 20 column volumes.[11]
-
Injection: Inject a standard solution of this compound.
-
Analysis: Record the chromatogram and calculate the USP tailing factor. A value close to 1.0 indicates a symmetrical peak.[5]
-
Iteration: Repeat steps 2-4 for each prepared mobile phase.
Troubleshooting Workflow for Peak Tailing
Caption: A diagnostic workflow to identify the root cause of peak fronting.
Part 2: Retention Time Issues
Consistent retention times are critical for analyte identification. Drifting or fluctuating retention times can compromise the validity of an analytical run. [7][12]
Q3: My retention time for this compound is consistently drifting. Why?
Retention time drift is a gradual, directional shift in retention over a series of injections. [11][12] Common Causes & Solutions:
| Cause | Description | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase at the start of the run, especially with mobile phase additives or during gradient analysis. [11][12] | Equilibrate the column with 10-20 column volumes of the mobile phase before the first injection. [11]For gradient methods, ensure sufficient re-equilibration time between runs. [10] |
| Mobile Phase Composition Change | The composition of the mobile phase changes over time due to the evaporation of a more volatile component (e.g., acetonitrile). [7][12] | Keep mobile phase reservoirs covered. [8]Prepare fresh mobile phase daily. [10]Consider using an online mixer if available. [7] |
| Column Temperature Fluctuation | The ambient laboratory temperature changes, affecting retention. Even small temperature variations can cause drift. [10][12] | Use a thermostatted column compartment to maintain a constant temperature. [8][10] |
| Column Contamination/Aging | Strongly adsorbed sample components accumulate on the column, altering its chemistry and causing retention to drift. [11][12]The stationary phase can also slowly hydrolyze over time. [12] | Use sample preparation techniques like Solid Phase Extraction (SPE) to clean up complex samples. [11]If the column is old and has been used extensively, it may need to be replaced. |
Q4: The retention time of this compound is fluctuating randomly. What's the cause?
Random, non-directional changes in retention time are typically due to hardware issues within the HPLC system.
Common Causes & Solutions:
-
Pump Malfunction: Leaks in the pump, check valves, or piston seals can cause an inconsistent flow rate, leading to fluctuating retention times. [7][10]A sure sign of a leak is the buildup of buffer salts at a fitting. [8] * Solution: Check all fittings for leaks. [10]Flush the system to remove salt buildup. [8]If the problem persists, service or replace the pump seals and check valves. [8][13]* Air Bubbles in the System: Air bubbles trapped in the pump or detector can cause pressure fluctuations and retention time variability. [7][10] * Solution: Ensure the mobile phase is thoroughly degassed using an inline degasser, sparging, or sonication. [10][13]Purge the pump to remove any trapped bubbles. [10]* Inconsistent Mobile Phase Mixing: For gradient methods or isocratic methods using online mixing, a malfunctioning proportioning valve can lead to an incorrect and variable mobile phase composition. [14] * Solution: Test the proportioning valve's performance. As a diagnostic step, prepare a pre-mixed mobile phase and run the analysis to see if the fluctuation disappears. [14] Diagnostic Workflow for Retention Time Variability
Caption: Differentiating between retention time drift and fluctuation to guide troubleshooting.
Part 3: Method Development & Stability
Q5: What are the recommended starting conditions for HPLC analysis of this compound?
Given its polar nature, a standard C18 column may provide limited retention. Method development should focus on enhancing retention and ensuring good peak shape.
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 with polar-embedded or polar-endcapped phase (e.g., "Aqua" or "AQ" type columns). [15] | These columns are designed to prevent phase collapse in highly aqueous mobile phases and can offer better retention for polar analytes. [16][15] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water. [17][18]Start with a high aqueous percentage (e.g., 95% water) and adjust as needed. | This compound is soluble in water. [19]Acetonitrile is often preferred for its low viscosity and UV transparency. [18] |
| Buffer | Phosphate or acetate buffer (10-25 mM). | Buffers help maintain a stable pH to ensure reproducible retention and peak shape. |
| Detection | UV Detector, ~210 nm. | This wavelength is often used for compounds with amide functional groups that lack strong chromophores. A wavelength scan should be performed to determine the absorbance maximum. |
| Flow Rate | 0.8 - 1.2 mL/min for a standard 4.6 mm ID column. | A typical starting point to balance analysis time and efficiency. |
| Column Temp. | 30 - 40 °C. | Elevated temperature can improve peak shape and reduce mobile phase viscosity, but may affect analyte stability. |
Q6: Could this compound degrade during analysis?
Forced degradation studies are essential to understand a molecule's stability and to ensure an analytical method is "stability-indicating." [20][21]These studies intentionally stress the analyte under various conditions to identify potential degradation products. [20] Potential Degradation Pathways:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Forced degradation studies typically involve exposing the analyte to acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH). [22]* Oxidation: Exposure to oxidative conditions (e.g., hydrogen peroxide) should be tested to assess susceptibility to oxidation. [21]* Thermolysis & Photolysis: The stability of the analyte under heat and light should also be evaluated as part of a comprehensive forced degradation study. [21] It is crucial to perform these studies during method development to ensure that any peaks observed in a stability sample are from actual degradants and are well-separated from the main this compound peak. [23]
References
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Phenomenex. Understanding Peak Fronting in HPLC. [Link]
- Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
- Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]
- Restek. Troubleshooting HPLC- Fronting Peaks. [Link]
- LabVeda. Drifting HPLC Peak Retention Times. [Link]
- Restek. Troubleshooting HPLC- Tailing Peaks. [Link]
- Chrom Tech. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
- ALWSCI.
- HPLC Troubleshooting Guide. [Link]
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
- Cheméo. N-Acetylpyrrolidone. [Link]
- Axion Labs. HPLC problems with very polar molecules. [Link]
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
- Separation Science.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- PubChem. 2-Pyrrolidinone, 1-acetyl-. [Link]
- MedCrave online.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- NIH.
- Biomedical Journal of Scientific & Technical Research.
- SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]
- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
- SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
- Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
- The Lab Depot. HPLC Solvents 101: Exploring Their Role in Chemical Analysis. [Link]
- ResearchGate. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. [Link]
- Wikipedia. N-Methyl-2-pyrrolidone. [Link]
- Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
- ResearchGate. Water Solubility or miscibility of N-acetyl pyrrolidine?. [Link]
- Chemtek Scientific. A Comprehensive Guide to HPLC Solvents. [Link]
- Adpro. HPLC / MS / GC Solvents. [Link]
- Chromatography Forum. Determination of N-Methyl-2-pyrrolidone, NMP. [Link]
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- 2. Page loading... [wap.guidechem.com]
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- 7. elementlabsolutions.com [elementlabsolutions.com]
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- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
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- 23. biomedres.us [biomedres.us]
Technical Support Center: Minimizing Side Product Formation in Reactions Involving 1-Acetyl-2-pyrrolidone
Welcome to the technical support center for 1-acetyl-2-pyrrolidone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products in reactions involving this versatile reagent. Here, we provide in-depth technical guidance in a question-and-answer format, drawing from established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for side product formation when using this compound?
When working with this compound, there are two main reaction pathways that can lead to the formation of unwanted byproducts:
-
Hydrolysis: The N-acetyl group is susceptible to cleavage under both acidic and basic conditions, which results in the formation of 2-pyrrolidone and acetic acid. This can be a significant issue if your reaction conditions are not carefully controlled.
-
Enolate-Mediated Reactions: The acetyl group has acidic alpha-protons. In the presence of a base, these can be abstracted to form an enolate. This nucleophilic enolate can then react with other electrophiles present in the reaction mixture, including another molecule of this compound, leading to self-condensation products.
Q2: My reaction mixture shows the presence of 2-pyrrolidone. What is causing this and how can I prevent it?
The presence of 2-pyrrolidone is a clear indicator of the hydrolysis of the N-acetyl group. This can be catalyzed by either acids or bases.
Causality:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetyl group. This is technically a saponification of the amide.
Prevention Strategies:
-
pH Control: Maintain a neutral or near-neutral pH if your reaction chemistry allows. If acidic or basic conditions are required, consider the pKa of your reagents and choose conditions that are as mild as possible.
-
Anhydrous Conditions: The presence of water is necessary for hydrolysis. Ensuring your reagents and solvents are dry will significantly reduce the extent of this side reaction.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Running your reaction at the lowest effective temperature can help to minimize the formation of 2-pyrrolidone.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor your reaction progress and work it up as soon as it is complete.
Q3: I am observing the formation of high-molecular-weight byproducts. Could this be due to self-condensation?
Yes, the formation of oligomeric or polymeric material is a strong indication of enolate-mediated self-condensation. This is a type of Claisen-like condensation where the enolate of one molecule of this compound attacks the acetyl carbonyl group of another molecule.
Mechanism:
-
Enolate Formation: A base removes a proton from the carbon alpha to the acetyl carbonyl group, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the acetyl carbonyl carbon of a second molecule of this compound.
-
Condensation: The resulting tetrahedral intermediate can then eliminate a molecule of 2-pyrrolidone anion (a good leaving group) to form a β-dicarbonyl compound. This can potentially react further to form higher molecular weight species.
Q4: How can I control the reaction to favor my desired product over self-condensation products?
Controlling self-condensation requires careful management of the enolate formation and its subsequent reaction.
Key Control Parameters:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), to favor the rapid and quantitative formation of the enolate. This minimizes the concentration of the starting material available for self-condensation.
-
Temperature: Form the enolate at low temperatures (e.g., -78 °C) to slow down the rate of self-condensation. The subsequent reaction with your desired electrophile can then be carried out, sometimes at a slightly higher temperature.
-
Order of Addition: Add the this compound solution slowly to a solution of the base at low temperature to ensure that the enolate is formed in the presence of a minimal amount of the starting material. Then, add your electrophile to the pre-formed enolate.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular self-condensation reactions.
Troubleshooting Guides
Issue 1: Low Yield and Presence of 2-Pyrrolidone by TLC/LC-MS
-
Symptom: The primary spot/peak corresponding to your desired product is weak, and a significant spot/peak corresponding to 2-pyrrolidone is observed.
-
Potential Cause: Hydrolysis of the N-acetyl group.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.
-
Re-evaluate pH: If possible, buffer the reaction mixture to maintain a neutral pH. If your reaction requires acidic or basic conditions, consider using a weaker acid/base or a non-aqueous acid/base source.
-
Optimize Temperature: Run a temperature screen to find the lowest temperature at which the desired reaction proceeds at an acceptable rate.
-
Monitor Reaction Time: Set up a time-course experiment to determine the optimal reaction time, avoiding prolonged exposure to conditions that promote hydrolysis.
-
Issue 2: Formation of an Insoluble Precipitate or a Complex Mixture of High-Molecular-Weight Products
-
Symptom: The reaction mixture becomes viscous, a precipitate forms, or the crude NMR/LC-MS shows a complex mixture of products with higher molecular weights than the desired product.
-
Potential Cause: Uncontrolled enolate-mediated self-condensation.
-
Troubleshooting Steps:
-
Change the Base: Switch to a strong, non-nucleophilic, sterically hindered base like LDA or lithium hexamethyldisilazide (LHMDS). Avoid using alkoxides (e.g., sodium ethoxide) or hydroxides if possible, as they can establish an equilibrium with the enolate and starting material, allowing for self-condensation.
-
Implement Low-Temperature Enolate Formation: Cool the reaction vessel to -78 °C (a dry ice/acetone bath) before adding the base and this compound.
-
Reverse the Order of Addition: Instead of adding the base to the solution of this compound, add the this compound solution dropwise to the cooled base solution. This ensures a rapid deprotonation and minimizes the concentration of the neutral starting material.
-
Pre-form the Enolate: After the addition of this compound to the base is complete, stir the solution at low temperature for a short period (e.g., 30-60 minutes) to ensure complete enolate formation before adding your electrophile.
-
Data Summary
| Side Product | Formation Pathway | Key Contributing Factors | Preventative Measures |
| 2-Pyrrolidone | Hydrolysis | Presence of water, acidic or basic conditions, high temperature, long reaction time. | Use anhydrous conditions, maintain neutral pH, lower reaction temperature, minimize reaction time. |
| Self-condensation Products (β-dicarbonyls, oligomers) | Enolate-mediated condensation | Use of inappropriate base (e.g., alkoxides), high temperature, high concentration, incorrect order of addition. | Use a strong, non-nucleophilic base (e.g., LDA), low temperature (-78 °C), slow addition of substrate to base, pre-formation of the enolate. |
| Oxidative Degradation Products | Oxidation | Presence of oxygen, high temperature, exposure to light. | Perform reactions under an inert atmosphere, use degassed solvents, protect from light. |
Visualizing the Chemistry
Here are some diagrams to illustrate the key reaction pathways discussed.
Caption: Hydrolysis of this compound.
Technical Support Center: Enhancing Cryopreservation with 1-Acetyl-2-pyrrolidone
Welcome to the technical support center for leveraging 1-Acetyl-2-pyrrolidone (AP) in your cryopreservation workflows. This guide is designed for researchers, scientists, and drug development professionals who are exploring novel cryoprotective agents (CPAs) to improve post-thaw cell viability and functionality. Given that the application of this compound as a primary cryoprotectant is an emerging area of research, this document provides a comprehensive overview of its potential, based on its physicochemical properties and the established cryoprotective effects of its polymer analog, polyvinylpyrrolidone (PVP). We will delve into theoretical considerations, experimental design for validation, and a pre-emptive troubleshooting guide to assist in your investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why consider it for cryopreservation?
This compound (AP), also known as N-acetyl-2-pyrrolidinone, is a small, polar aprotic solvent.[1][2] Its potential as a cryoprotective agent stems from its chemical properties, including a low freezing point and miscibility with water, which are desirable for cryopreservation.[3] Furthermore, it is the monomeric unit of polyvinylpyrrolidone (PVP), a polymer with known cryoprotective effects and low cytotoxicity.[4] The exploration of AP is driven by the ongoing search for effective alternatives to dimethyl sulfoxide (DMSO), which can have cytotoxic effects.[5][6]
Q2: What is the proposed mechanism of cryoprotection for this compound?
While not yet empirically established for AP, we can hypothesize its mechanism based on its structure and the known functions of other cryoprotectants. As a small, polar molecule, AP is likely to act as a penetrating cryoprotectant. Its proposed mechanisms include:
-
Hydrogen Bonding: The carbonyl and amide groups in the AP molecule can form hydrogen bonds with water molecules, disrupting the formation of ice crystals.
-
Lowering the Freezing Point: By increasing the solute concentration within the cell, AP can lower the freezing point of the intracellular solution.
-
Membrane Interaction: The pyrrolidone ring may interact with the lipid bilayer of the cell membrane, potentially stabilizing it during the stresses of freezing and thawing.
Q3: How might this compound differ from Polyvinylpyrrolidone (PVP) as a cryoprotectant?
PVP is a large polymer that acts as an extracellular cryoprotectant, preventing ice crystal formation in the surrounding medium.[4] In contrast, AP, being a small molecule, has the potential to be a cell-penetrating cryoprotectant. This fundamental difference suggests they could be used in complementary ways. For instance, AP could be used to protect the intracellular environment, while PVP protects the extracellular space.
Troubleshooting and Experimental Design for Investigating this compound
As the use of AP in cryopreservation is not yet established, this section is framed as a guide for researchers looking to validate its potential.
Initial Viability and Toxicity Screening
The first step in evaluating any new cryoprotectant is to determine its cytotoxicity at various concentrations.
Objective: To identify the optimal, non-toxic concentration range of this compound for your specific cell type.
Protocol:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of AP Solutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is from 0.1% to 10% (v/v).
-
Exposure: Remove the culture medium from the cells and replace it with the AP solutions of varying concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (culture medium only).
-
Incubation: Incubate the cells for a period that mimics the intended exposure time during a cryopreservation protocol (e.g., 30 minutes to 2 hours).
-
Viability Assay: After incubation, remove the AP solutions, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium. Perform a cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of AP relative to the negative control. Plot the results to determine the concentration at which a significant decrease in viability is observed.
Hypothetical Troubleshooting for Toxicity Screening:
-
High Cytotoxicity at Low Concentrations:
-
Potential Cause: The cell type may be particularly sensitive to AP.
-
Solution: Test a lower range of concentrations (e.g., 0.01% to 1%). Ensure the purity of the this compound used.
-
-
Inconsistent Viability Results:
-
Potential Cause: Uneven cell seeding or variations in incubation time.
-
Solution: Ensure a single-cell suspension before seeding and optimize your cell counting and plating technique. Use a multichannel pipette for adding solutions to minimize timing differences.
-
Assessing Cryoprotective Efficacy
Once a non-toxic concentration range for AP has been determined, its ability to protect cells during a freeze-thaw cycle can be assessed.
Objective: To compare the cryoprotective efficacy of this compound with a standard cryoprotectant (e.g., 10% DMSO).
Protocol:
-
Cell Preparation: Harvest and count your cells. Resuspend the cell pellet in your basal culture medium.
-
Cryopreservation Media Preparation: Prepare the following cryopreservation media:
-
Control: Basal medium with 10% DMSO.
-
Test: Basal medium with the determined optimal, non-toxic concentration of AP.
-
Combination (Optional): Basal medium with a combination of AP and another cryoprotectant (e.g., a lower concentration of DMSO or PVP).
-
-
Cell Suspension: Aliquot your cell suspension and gently mix with an equal volume of the 2x concentrated cryopreservation media to achieve the final desired concentrations.
-
Freezing:
-
Transfer the cell suspensions to cryovials.
-
Use a controlled-rate freezer set to a cooling rate of -1°C per minute down to -80°C.
-
Alternatively, place the cryovials in a pre-chilled freezing container (e.g., "Mr. Frosty") and place it in a -80°C freezer overnight.
-
-
Storage: Transfer the cryovials to liquid nitrogen for long-term storage (or for a minimum of 24 hours for initial testing).
-
Thawing: Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Post-Thaw Viability Assessment:
-
Gently transfer the thawed cell suspension to a tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count and viability assessment using a method like trypan blue exclusion.
-
Plate the surviving cells and assess their attachment and proliferation over the next few days.
-
Hypothetical Troubleshooting for Efficacy Assessment:
-
Low Post-Thaw Viability with AP:
-
Potential Cause: The concentration of AP may be too low to provide adequate cryoprotection, or the cooling/warming rates may not be optimal for this specific cryoprotectant.
-
Solution:
-
Test a higher, yet still non-toxic, concentration of AP.
-
Experiment with different cooling rates (e.g., -0.5°C/min, -2°C/min).
-
Investigate the effect of combining AP with a non-penetrating cryoprotectant like sucrose or PVP to provide both intracellular and extracellular protection.
-
-
-
Cell Clumping After Thawing:
-
Potential Cause: Cell damage during the freeze-thaw process can lead to the release of DNA, which causes clumping.
-
Solution: Add a DNase I solution to the post-thaw culture medium to break down the extracellular DNA.
-
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 932-17-2 | [1][2] |
| Molecular Formula | C6H9NO2 | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Boiling Point | 231 °C | [3] |
| Water Solubility | Slightly soluble | [3] |
Diagram 1: Hypothetical Mechanism of Cryoprotection by this compound
Caption: Hypothetical cryoprotective mechanisms of this compound.
Diagram 2: Experimental Workflow for Evaluating this compound
Caption: A workflow for the systematic evaluation of this compound.
References
- Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. (n.d.). PubMed.
- What do you think about alternatives to DMSO for cell therapy applications? (n.d.).
- Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. (n.d.). Frontiers.
- Thirumala, S., et al. (2011). Evaluation of polyvinylpyrrolidone as a cryoprotectant for adipose tissue-derived adult stem cells. Cryobiology, 63(3), 241-7.
- N-Acetylpyrrolidone. (n.d.). NIST Chemistry WebBook.
- 2-Pyrrolidinone, 1-acetyl-. (n.d.). PubChem.
Sources
- 1. N-Acetylpyrrolidone [webbook.nist.gov]
- 2. N-Acetyl-2-pyrrolidone | 932-17-2 [sigmaaldrich.com]
- 3. This compound CAS#: 932-17-2 [m.chemicalbook.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics [frontiersin.org]
Technical Support Center: Process Improvements for Scaling Up 1-Acetyl-2-pyrrolidone Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1-Acetyl-2-pyrrolidone. This compound (CAS No. 932-17-2) is a key intermediate and a versatile aprotic solvent used in various industrial and pharmaceutical applications.[1][2][3] Transitioning its production from the laboratory bench to a larger, industrial scale introduces significant challenges that require a deep understanding of process chemistry and chemical engineering principles.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate the complexities of scaling up production, ensuring process robustness, product quality, and operational safety.
Core Process Chemistry & Scale-Up Considerations
The most common and industrially viable route to this compound is the N-acetylation of 2-pyrrolidone using acetic anhydride.[6] The reaction is straightforward but requires careful control to maximize yield and purity on a larger scale.
Reaction: 2-Pyrrolidone + Acetic Anhydride → this compound + Acetic Acid
Key scale-up challenges stem from managing the reaction's exothermic nature, ensuring homogenous mixing in larger vessels, and efficiently removing the acetic acid byproduct.[7] Variations in heat transfer, mass transfer, and raw material quality can significantly impact process reproducibility and final product quality.[4][7]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Question 1: We are experiencing a lower-than-expected yield after scaling up from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common issue, often attributable to several factors related to physical and chemical process parameters.
-
Causality:
-
Inadequate Heat Transfer: The acetylation of 2-pyrrolidone is an exothermic reaction. A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized "hot spots," promoting side reactions or thermal degradation of the product.
-
Poor Mixing Efficiency: Achieving homogenous mixing in a 50L reactor is more challenging than in a 1L flask. Inefficient mixing can result in areas of high reactant concentration, leading to incomplete conversion or the formation of byproducts.[7]
-
Sub-optimal Reagent Addition: The rate of acetic anhydride addition becomes critical at scale. A rate that is too fast can overwhelm the reactor's cooling capacity, while a rate that is too slow can lead to excessively long batch times and potential side reactions.
-
-
Troubleshooting & Optimization:
-
Characterize Reaction Exotherm: Perform a reaction calorimetry study on a lab scale to understand the heat flow profile. This data is crucial for designing an adequate cooling strategy for the larger vessel.
-
Optimize Agitation: Model the mixing in your 50L reactor. You may need to adjust the agitator type (e.g., pitched-blade turbine, anchor), speed (RPM), or baffle configuration to ensure sufficient turbulence and bulk fluid motion.
-
Controlled Addition Protocol: Implement a programmed, slow addition of acetic anhydride, linking the addition rate to the internal reaction temperature. This ensures the reaction remains within the optimal temperature range (typically 50-70°C).
-
In-Process Monitoring: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to take time-point samples and track the consumption of 2-pyrrolidone to confirm reaction completion before proceeding with the workup.[8]
-
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: Our final purified product has a persistent yellow tint after vacuum distillation. What causes this discoloration and how can we produce a colorless product?
Answer: Product discoloration is typically a sign of trace impurities, often arising from thermal stress or oxidation.[9]
-
Causality:
-
Thermal Degradation: Although vacuum distillation lowers the boiling point, prolonged exposure to elevated temperatures can cause minor degradation of the product or high-boiling impurities, which then co-distill and impart color.
-
Oxidative Impurities: Trace impurities in the starting materials or minor air leaks in the system during reaction or distillation can lead to the formation of colored, oxidized species. N-methyl-2-pyrrolidone, a related compound, is known to yellow upon oxidation.[9]
-
Incomplete Removal of Precursors: Residual, high-boiling colored impurities from the crude reaction mixture may not be fully separated by a simple distillation.
-
-
Troubleshooting & Optimization:
-
Improve Vacuum & Reduce Temperature: The most effective solution is to perform the distillation at the lowest possible temperature. This requires a high-quality vacuum system (e.g., <10 mbar). A lower distillation temperature minimizes thermal stress on the product.
-
Use a Fractionating Column: For more efficient separation, replace a simple distillation setup with a packed or trayed fractionating column. This provides multiple theoretical plates, allowing for a sharper cut between the desired product and close-boiling or high-boiling impurities.
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (if necessary) and treat it with a small amount of activated carbon.[9] The carbon will adsorb many colored impurities. Filter the carbon off before charging the material to the distillation flask.
-
Nitrogen Blanket: Ensure the entire process, from reaction to packaging, is conducted under an inert nitrogen atmosphere to prevent oxidation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters (CPPs) to monitor for this reaction?
-
A1: The key CPPs are: 1) Reaction Temperature: Directly impacts reaction rate and byproduct formation. 2) Reagent Stoichiometry: An excess of acetic anhydride can complicate purification, while an excess of 2-pyrrolidone leaves unreacted starting material. 3) Agitation Rate: Ensures homogeneity and efficient heat transfer. 4) Rate of Addition: Controls the release of heat from the exotherm.
-
-
Q2: What analytical methods are recommended for final product quality control?
-
A2: A combination of methods is ideal. Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for assessing purity and quantifying volatile impurities like residual 2-pyrrolidone or acetic acid.[8] Karl Fischer titration should be used to determine water content. Appearance (color and clarity) and identity confirmation via FTIR or NMR spectroscopy are also standard QC tests.[3]
-
-
Q3: Are there any specific safety concerns when handling acetic anhydride at an industrial scale?
-
A3: Yes, absolutely. Acetic anhydride is corrosive, flammable, and has a pungent odor.[10][11] It causes severe skin burns and eye damage and can be fatal if inhaled.[12] All handling must be done in a well-ventilated area using a closed system.[13] Personnel must be equipped with appropriate personal protective equipment (PPE), including respirators, chemical-resistant gloves, and face shields.[11][13] Emergency eyewash stations and safety showers must be readily accessible.[13]
-
Key Experimental Protocols
Protocol 1: General Procedure for 50L Scale Synthesis
-
Equipment: 100L glass-lined reactor with overhead agitation, temperature control unit (heating/cooling), condenser, and a calibrated addition pump.
-
Procedure:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge 2-pyrrolidone (e.g., 25 kg) to the reactor.
-
Begin agitation and heat the reactor contents to 50°C.
-
Using the addition pump, begin the slow, subsurface addition of acetic anhydride (e.g., 30 kg, ~1.05 equivalents) over a period of 2-3 hours.
-
Monitor the internal temperature closely. Adjust the addition rate and/or cooling jacket temperature to maintain an internal temperature of 60-65°C.
-
After the addition is complete, hold the reaction mixture at 65°C for 1-2 hours to ensure complete conversion.
-
Take an in-process control (IPC) sample for GC analysis to confirm the absence of 2-pyrrolidone.
-
Once complete, cool the batch to room temperature before proceeding to purification.
-
Protocol 2: Purification by Vacuum Distillation
-
Equipment: Distillation vessel, fractionating column (e.g., packed with structured packing), condenser, receiver flasks, and a vacuum pump capable of reaching <10 mbar.
-
Procedure:
-
Charge the crude reaction mixture to the distillation vessel.
-
Slowly apply vacuum to the system. A small forerun fraction containing residual water and acetic acid will distill first. Collect this in a separate receiver.
-
Gradually increase the heating mantle temperature. The main product fraction of this compound will begin to distill.
-
Collect the main fraction in a clean, dry receiver under nitrogen. Monitor the color and purity of the distillate.
-
Once the main fraction is collected, stop the distillation before high-boiling residue begins to come over.
-
Release the vacuum with nitrogen and allow the system to cool.
-
dot
Caption: General Production Workflow Diagram.
Data Summary Tables
Table 1: Typical Reaction Parameters
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Rationale |
| 2-Pyrrolidone | 250 g | 25 kg | Starting material |
| Acetic Anhydride | 300 g | 30 kg | Acetylating agent (slight excess) |
| Temperature | 60-65°C | 60-65°C | Optimal for rate vs. byproduct formation |
| Addition Time | 30-60 min | 2-3 hours | Controlled to manage exotherm |
| Hold Time | 1 hour | 1-2 hours | Ensures complete conversion |
Table 2: Example GC Method for Purity Analysis
| Parameter | Setting |
| Instrument | Agilent GC or equivalent with FID |
| Column | DB-5 or similar (30m x 0.25mm, 0.25µm) |
| Inlet Temp | 250°C |
| Detector Temp | 280°C |
| Oven Program | 80°C (hold 2 min), ramp to 250°C at 15°C/min |
| Carrier Gas | Helium or Hydrogen |
| Expected RT | ~6-8 minutes (method dependent) |
dot
Caption: N-Acetylation of 2-Pyrrolidone Reaction.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Accident Prevention. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
- Lab Alley. (2015). Acetic Anhydride - Safety Data Sheet.
- Fisher Scientific. (2011). Acetic anhydride - SAFETY DATA SHEET.
- INEOS Group. (2021). Safety data sheet - acetic anhydride.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- ResearchGate. (n.d.). Routes for production of 2-pyrrolidone.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- Pharma Manufacturing Resources. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Tradeindia. (n.d.). This compound - C6h9no2, 97% Purity, Liquid Appearance.
- Cheméo. (n.d.). N-Acetylpyrrolidone.
- NIST. (n.d.). N-Acetylpyrrolidone - the NIST WebBook.
- Google Patents. (n.d.). US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- Wikipedia. (n.d.). Acetylene.
- ResearchGate. (2025). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor.
- PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Google Patents. (n.d.). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- PubMed. (2025). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate.
- ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
- Scribd. (n.d.). 2-Pyrrolidone: Properties and Uses.
- ResearchGate. (2025). Making more from bio-based platforms: life cycle assessment and techno-economic analysis of N -vinyl-2-pyrrolidone from succinic acid.
- Guidechem. (n.d.). This compound 932-17-2 wiki.
- Google Patents. (n.d.). CA1178918A - Process for the purification of 2-pyrrolidone.
- International Journal on Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
- PrepChem.com. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine.
- Wikipedia. (n.d.). 2-Pyrrolidone.
- European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- Google Patents. (n.d.). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
Sources
- 1. chemeo.com [chemeo.com]
- 2. N-Acetylpyrrolidone [webbook.nist.gov]
- 3. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. ijsat.org [ijsat.org]
- 6. safrole.com [safrole.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. ineos.com [ineos.com]
- 13. fishersci.ca [fishersci.ca]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Acetyl-2-pyrrolidone (NAP) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with formulation viscosity. As a versatile solvent and excipient, NAP is valued for its ability to enhance the solubility of active pharmaceutical ingredients (APIs).[1][2] However, managing the viscosity of these formulations is critical for manufacturability, stability, and administration.[3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to create robust and reliable formulations.
Part 1: Troubleshooting Guide - Common Viscosity Problems
This section addresses specific issues you may encounter during formulation development and processing. A logical workflow for diagnosing and solving these problems is presented below.
Caption: Troubleshooting workflow for viscosity issues.
Q1: My initial this compound formulation is too thick to handle, syringe, or process. What should I do?
A1: High initial viscosity is a common hurdle, especially in high-concentration formulations required for subcutaneous delivery.[4] The primary cause is typically strong intermolecular interactions between the API, excipients, and the solvent system. Here are the steps to address this:
Step 1: Re-evaluate Component Concentrations High concentrations of polymers or the API itself are the most frequent cause of elevated viscosity.[5]
-
Action: Systematically prepare formulations with reduced concentrations of the primary viscosity-contributing components.
-
Causality: Viscosity often increases exponentially with concentration.[4] A small reduction in the concentration of a key polymer or the API can lead to a significant decrease in overall formulation viscosity. The trade-off, however, may be a reduction in therapeutic dosage per volume, which must be balanced against the desired product profile.
Step 2: Introduce Viscosity-Reducing Excipients If concentration reduction is not feasible, the next step is to add excipients that disrupt intermolecular forces.
-
Action: Screen a panel of viscosity-reducing excipients. Common classes include specific amino acids, salts, and sugars.[6][7] L-Arginine is a widely used benchmark for this purpose.[8]
-
Causality: These excipients work by interfering with the protein-protein or polymer-polymer interactions that form transient networks, thereby reducing the bulk viscosity.[7][9] For example, charged excipients can shield electrostatic interaction points on API molecules. A combination of excipients can sometimes be more effective at lower individual concentrations than a single excipient at a higher concentration.[8][9]
Step 3: Optimize the Formulation pH The pH of the formulation can dramatically influence viscosity, particularly for protein-based APIs.
-
Action: Measure the viscosity of your formulation across a range of pH values, staying within the stability window of your API.
-
Causality: Adjusting the pH alters the surface charge of molecules.[6] Moving the pH away from the isoelectric point (pI) of a protein API can increase electrostatic repulsion between molecules, preventing the formation of viscous networks and reducing viscosity.
Q2: The viscosity of my formulation increases significantly after a few weeks in storage. What is causing this instability?
A2: A time-dependent increase in viscosity points to physical or chemical instability. The formulation is likely undergoing changes that promote stronger or more numerous intermolecular interactions.
Step 1: Investigate for Aggregation or Degradation The most common cause is the aggregation of the API or key excipients.
-
Action: Use analytical techniques like Size Exclusion Chromatography (SEC) to detect high molecular weight species and Dynamic Light Scattering (DLS) to monitor for particle size increase.
-
Causality: Over time, molecules may begin to self-associate into larger aggregates. This process can be driven by factors like thermal stress, oxidation, or unfavorable API-excipient interactions. These larger aggregates entangle more effectively, leading to a marked increase in viscosity.[4]
Step 2: Evaluate and Optimize Process Parameters Manufacturing processes can introduce stress that leads to delayed instability.
-
Action: Review your process for high-shear mixing steps, aggressive pumping, or rapid temperature changes.[10]
-
Causality: Excessive shear can denature proteins or break down polymers, exposing new surfaces that are prone to interaction and aggregation over time.[10] Similarly, uncontrolled heating and cooling can lead to the precipitation of certain components, which can act as seeds for further aggregation.[10]
Step 3: Add Stabilizing Excipients If aggregation is confirmed, specific stabilizers can be added.
-
Action: Screen excipients known for their stabilizing properties, such as polysorbates (for proteins) or antioxidants.
-
Causality: Stabilizers work through various mechanisms. Surfactants like polysorbates can prevent aggregation at interfaces, while other stabilizers can preferentially bind to the API, preventing self-association.
Q3: I am observing significant batch-to-batch variation in my formulation's viscosity. How can I improve consistency?
A3: This issue often stems from a lack of control over Critical Material Attributes (CMAs) of your raw materials or Critical Process Parameters (CPPs) of your manufacturing method.[5]
Step 1: Tighten Raw Material Specifications
-
Action: Work with your suppliers to establish tighter specifications for incoming materials. For polymeric excipients, this is particularly crucial for attributes like molecular weight distribution and residual monomers.
-
Causality: Even small variations in the average molecular weight of a polymer can lead to large differences in the final formulation viscosity. Ensuring consistency in your raw materials is the foundation of a consistent final product.
Step 2: Implement Strict Process Controls
-
Action: Precisely define and control all process parameters, including mixing speeds, mixing times, heating/cooling rates, and transfer flow rates.[10]
-
Causality: As discussed previously, these parameters directly impact the physical state of your formulation. For example, incomplete hydration of a gelling agent due to insufficient mixing time will result in lower-than-expected viscosity.[10] Conversely, over-mixing can shear polymers and decrease viscosity.[10] Establishing a robust, validated process is key to reproducibility.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties and handling of this compound formulations.
Q4: What are the key physicochemical properties of this compound (NAP)?
A4: Understanding the fundamental properties of NAP is the first step in successful formulation design.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | [11][12] |
| Molecular Weight | 127.14 g/mol | [11][13] |
| Appearance | Colorless to light yellow clear liquid | [12][14] |
| Density | Approx. 1.15 - 1.18 g/cm³ | [14][15] |
| Boiling Point | Approx. 231 °C | [15] |
| Water Solubility | Slightly soluble | [14] |
Note: The viscosity of pure NAP is low, but in formulations, it is the interactions with other dissolved or suspended components that dictate the final bulk viscosity.
Q5: Which excipients are most effective for reducing viscosity in complex formulations?
A5: The choice of excipient is highly dependent on your specific API and formulation matrix. However, several classes have proven effective across a range of applications.
| Excipient Class | Examples | Proposed Mechanism of Action | Key Considerations |
| Amino Acids | L-Arginine, L-Proline, Glycine | Disrupt weak intermolecular interactions (e.g., electrostatic, hydrophobic) through competitive binding and charge shielding.[6][16][17] | Generally regarded as safe (GRAS). Can impact formulation osmolality.[17] |
| Salts | Sodium Chloride, Calcium Chloride | Modulate electrostatic interactions by increasing ionic strength, which can screen charges and reduce attractions or repulsions. | High concentrations can destabilize some proteins and significantly increase osmolality.[17] |
| Non-ionic Polymers | Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP) | Can act as "molecular lubricants" or prevent self-association through steric hindrance. | Can also increase viscosity at higher concentrations; molecular weight is a critical parameter.[18][19] |
| Sugars/Polyols | Sucrose, Mannitol, Sorbitol | Primarily used as stabilizers, but can influence viscosity by altering solvent structure and hydration shells around the API. | Can increase viscosity at high concentrations. Often used in lyophilized formulations. |
Below is a diagram illustrating the conceptual mechanisms by which these excipients can reduce viscosity.
Caption: Conceptual model of viscosity reduction by excipients.
Q6: How does temperature impact the viscosity of my NAP formulation during processing?
A6: For most liquid formulations, viscosity decreases as temperature increases. This relationship is critical to control during manufacturing.
-
Heating: Gently warming a formulation can significantly lower its viscosity, making it easier to mix, filter, or pump. However, excessive heat can degrade the API or excipients.[10] The heating rate is also important; heating too quickly can create localized hot spots.[10]
-
Cooling: Cooling will increase viscosity. A rapid cooling rate can sometimes cause components to precipitate or crystallize, which can lead to an irreversible increase in viscosity or the formation of particulates.[10]
-
Recommendation: A temperature optimization study should be performed to identify a "goldilocks" zone that facilitates processing without compromising product quality.
Part 3: Experimental Protocol
Protocol 1: Screening of Viscosity-Reducing Excipients
This protocol provides a systematic approach to identifying effective viscosity-reducing excipients for your NAP-based formulation.
Objective: To quantify the effect of different excipients on the viscosity of a high-concentration NAP formulation.
Materials:
-
Your concentrated this compound formulation ("Base Formulation").
-
Stock solutions of excipient candidates (e.g., 1M L-Arginine, 5M NaCl, 50% w/v Sucrose) in the same buffer as your base formulation.
-
Calibrated rotational viscometer with appropriate spindle/geometry.
-
Temperature control unit for the viscometer (e.g., water bath).
-
Analytical balance and volumetric glassware.
Methodology:
-
Preparation of Base Formulation: Prepare a sufficient quantity of your NAP formulation without any test excipients. Ensure it is homogenous.
-
Initial Viscosity Measurement:
-
Equilibrate the Base Formulation to the target temperature (e.g., 25°C).
-
Measure its viscosity according to the viscometer's standard operating procedure. This is your control measurement. Record the shear rate and temperature.
-
-
Preparation of Test Samples:
-
For each excipient, prepare a series of formulations with increasing excipient concentrations (e.g., 50 mM, 100 mM, 200 mM Arginine).
-
To do this accurately, calculate the required volumes of Base Formulation and excipient stock solution. For example, to make a 1 mL sample of 100 mM Arginine, you might mix 0.9 mL of Base Formulation with 0.1 mL of 1M Arginine stock. Ensure you account for the slight dilution of the API and other components.
-
Gently mix each sample until homogenous. Avoid introducing air bubbles.
-
-
Viscosity Measurement of Test Samples:
-
Equilibrate each test sample to the same target temperature as the control.
-
Measure the viscosity of each sample using the same viscometer settings (spindle, speed/shear rate) as the control for consistency.
-
-
Data Analysis:
-
Create a table summarizing the viscosity of each formulation at different excipient concentrations.
-
Plot viscosity (in cP) versus excipient concentration (in mM) for each candidate.
-
Analyze the plots to identify the excipients that provide the most significant viscosity reduction at the lowest concentration. Also, consider the osmolality and stability of the resulting formulations.
-
Example Data Presentation:
| Excipient | Concentration (mM) | Viscosity @ 25°C (cP) | % Viscosity Reduction |
| Control | 0 | 45.2 | 0% |
| L-Arginine | 50 | 31.5 | 30.3% |
| L-Arginine | 100 | 22.1 | 51.1% |
| L-Arginine | 150 | 15.8 | 65.0% |
| Sodium Chloride | 50 | 38.9 | 13.9% |
| Sodium Chloride | 100 | 33.7 | 25.4% |
| Sodium Chloride | 150 | 29.1 | 35.6% |
References
- WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents.
- This compound SDS, 932-17-2 Safety Data Sheets - ECHEMI.
- Viscosity Reducing Excipients by Pfanstiehl.
- A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology.
- N-Acetylpyrrolidone - Cheméo.
- This compound 932-17-2 wiki - Guidechem.
- Overcoming Formulation Challenges in Generic Drug Development: A Case Study.
- The Viscosity Reduction Platform: Viscosity-reducing excipients for protein formulation - Merck Millipore.
- Viscosity Reduction with An Excipient Platform and Feasibility Testing Service.
- This compound CAS#: 932-17-2 - ChemicalBook.
- Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - NIH.
- This compound - Safety Data Sheet - ChemicalBook.
- Impact of Viscosity and Drug Formulation on Pharmaceutical Development - JOCPR.
- This compound | 932-17-2 - J&K Scientific.
- Viscosity Modifier Excipients - American Pharmaceutical Review.
- Technology development to evaluate the effectiveness of viscosity reducing excipients.
- 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem.
- Studies on the viscosity behavior of polymer solutions at low concentrations - ResearchGate.
- Comparison of Strategies in Development and Manufacturing of Low Viscosity, Ultra-High Concentration Formulation for IgG1 Antibody - PubMed Central.
- Viscosity Correlation for Aqueous Polyvinylpyrrolidone (PVP) Solutions | Request PDF.
- N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity - ChemicalBook.
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- 4. Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Viscosity Reducing Excipients by Pfanstiehl [pfanstiehl.com]
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- 15. This compound - Safety Data Sheet [chemicalbook.com]
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- 17. Comparison of Strategies in Development and Manufacturing of Low Viscosity, Ultra-High Concentration Formulation for IgG1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for 1-Acetyl-2-pyrrolidone Impurity Profiling
Welcome to the technical support center dedicated to the analytical challenges of 1-Acetyl-2-pyrrolidone. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common and complex issues encountered during the detection and quantification of impurities associated with this compound. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful analytical strategy for this compound.
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The two most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[1] It is highly versatile for a broad range of impurities, including those that are non-volatile or thermally sensitive.[1] Given the polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[2]
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for identifying and quantifying volatile and semi-volatile impurities.[1] This can be crucial for detecting residual solvents or certain precursors from the synthesis process.[1]
Q2: What are the expected impurities for this compound?
A2: Impurities can originate from several sources: the synthesis route, degradation, or storage. While specific impurities are process-dependent, they generally fall into these categories:
-
Starting Materials & Intermediates: Unreacted precursors such as 2-pyrrolidone or γ-butyrolactone (GBL) may be present.[1]
-
By-products: Formed during the synthesis reaction.
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which could break the amide bond. Forced degradation studies are essential to identify these potential degradants.[3][4][5]
Q3: Why is a "stability-indicating method" so important for impurity analysis?
A3: A stability-indicating method is an analytical procedure that can accurately detect decreases in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products without interference from the main component, other impurities, or excipients.[5] Regulatory bodies like the FDA and ICH mandate these methods to ensure that the safety and efficacy of a drug product are not compromised over its shelf life.[3][4] Forced degradation studies are the primary tool used to develop and validate a stability-indicating method.[4][6][7]
Part 2: Troubleshooting Guide for HPLC Method Refinement
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during HPLC analysis.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Peak Tailing for this compound | 1. Secondary Silanol Interactions: The primary cause of tailing for polar, basic, or acidic compounds on silica-based columns.[8] Free silanol groups on the silica surface can interact with the analyte, causing a portion of the molecules to lag behind the main peak. 2. Column Overload: Injecting too much sample can saturate the stationary phase.[8] | Solution 1: a) Lower Mobile Phase pH: Add a modifier like formic acid or phosphoric acid (0.05-0.1%) to the mobile phase.[9] This protonates the silanol groups, reducing their ionic interaction with the analyte. b) Use a Modern, End-capped Column: Select a column with high-purity silica and advanced end-capping (e.g., C18 columns marketed as "low-bleed" or "for polar compounds"). These have fewer accessible silanol groups.[8][10] Solution 2: Reduce the injection concentration or volume. Perform a linearity study to confirm you are operating within the column's capacity.[11] |
| Poor Resolution Between Impurity and Main Peak | 1. Insufficient Selectivity: The mobile phase and stationary phase combination is not providing enough differential interaction to separate the compounds. 2. Low Column Efficiency: An old or poorly packed column will result in broader peaks that merge. | Solution 1: a) Modify Mobile Phase: Change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or an isocratic hold can often improve separation. b) Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order. Solution 2: a) Check System Suitability: Ensure the column plate count and tailing factor for a standard are within acceptable limits. b) Replace the Column: If efficiency is low, the column may be at the end of its life. |
| Variable Retention Times | 1. Mobile Phase Issues: Inconsistent composition from faulty pump proportioning valves, or degradation of the mobile phase over time.[11][12] 2. Lack of Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. 3. Temperature Fluctuations: Column temperature affects viscosity and retention. | Solution 1: a) Prepare Premixed Mobile Phase: If you suspect the pump, prepare a fresh, single batch of the mobile phase and run it from one solvent line to see if stability improves.[11] b) Degas Mobile Phase: Ensure proper degassing to prevent bubble formation in the pump. Solution 2: As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. Solution 3: Use a column oven to maintain a constant temperature (e.g., 30 °C). |
| Ghost Peaks (Peaks in Blank Injections) | 1. Contamination in the System: Carryover from a previous injection stuck in the injector loop or on the column. 2. Contaminated Mobile Phase or Diluent: Impurities in the solvents used. | Solution 1: a) Injector Wash: Program a strong needle wash step in your injection sequence. Use a solvent that the analyte is highly soluble in (e.g., 50:50 acetonitrile:water). b) Run Blank Gradients: Run a high-organic gradient to wash strongly retained compounds from the column. Solution 2: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Foundational RP-HPLC Method for this compound
This protocol provides a robust starting point for method development.
1. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35.1-40 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD at 215 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Diluent: Water:Acetonitrile (95:5 v/v).[13]
2. System Suitability Test (SST):
-
Before running samples, inject a standard solution of this compound spiked with a known impurity (if available) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Resolution between main peak and impurity: ≥ 2.0.
-
Workflow Diagram: Method Refinement Logic
This diagram illustrates the logical process for developing and troubleshooting an analytical method.
Caption: A workflow for systematic HPLC method development and refinement.
Part 4: Method Validation Insights (ICH Q2(R1))
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14][15] According to ICH Q2(R1) guidelines, the key parameters for an impurity quantification method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where you must show that degradation product peaks do not co-elute with the main peak.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended, with a correlation coefficient (r²) > 0.99.[15]
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking a blank matrix with known amounts of the impurity at different levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision assesses variations within the lab (different days, analysts, equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH).
Troubleshooting Logic: Poor Peak Resolution
This diagram outlines a decision-making process for addressing co-eluting or poorly resolved peaks.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- ICH Harmonised Tripartite Guideline. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
- ICH. (n.d.). Quality Guidelines.
- Troubleshooting in HPLC: A Review. (2021). International Journal for Scientific Research & Development.
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-acetyl- on Newcrom R1 HPLC column.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
Sources
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- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. hplc.eu [hplc.eu]
- 9. Separation of 2-Pyrrolidinone, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
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- 13. researchgate.net [researchgate.net]
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- 15. database.ich.org [database.ich.org]
Managing the hygroscopic nature of 1-Acetyl-2-pyrrolidone in experiments
Introduction
Welcome to the technical support guide for 1-Acetyl-2-pyrrolidone (CAS 932-17-2). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile N-acetylated lactam in their work. As a polar, aprotic solvent and synthetic intermediate, its utility is significant; however, its hygroscopic nature presents a common yet critical experimental challenge.[1][2] Absorbed atmospheric moisture can compromise experimental integrity by altering reagent concentration, introducing a reactive nucleophile (water), and affecting physical properties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the precision, reproducibility, and success of your experiments involving this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation due to moisture contamination of this compound.
Q: My reaction is showing inconsistent kinetics or lower-than-expected yields. Could moisture in the this compound be the cause?
A: Absolutely. This is a classic symptom of moisture contamination. Water can interfere in several ways:
-
Unwanted Nucleophile: Water can act as a nucleophile, competing with your intended reagents and leading to undesired side products. In reactions where this compound is the solvent for moisture-sensitive reagents (e.g., organometallics, acid chlorides), even trace amounts of water can quench the reagent, reducing the effective concentration and halting the reaction.
-
Catalyst Poisoning: In many catalytic cycles, water can deactivate the catalyst. For instance, in the synthesis of N-vinylpyrrolidone from 2-pyrrolidone (a related compound), water is known to deactivate the catalyst and lead to by-products.[3][4] A similar principle applies to many transition-metal-catalyzed reactions where this compound might be used as a solvent or reagent.
-
Hydrolysis of the Lactam Ring: The amide bond within the lactam ring of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by elevated temperatures.[5] This reaction consumes the starting material and generates N-acetyl-4-aminobutanoic acid, which can complicate your reaction mixture and purification process.
Solution Workflow:
-
Verify Solvent/Reagent Dryness: Before starting, quantify the water content of your this compound using Karl Fischer titration. For most moisture-sensitive applications, a water content of <50 ppm is recommended.
-
Implement Anhydrous Techniques: Use oven-dried glassware, assemble it hot, and cool it under a stream of inert gas (Nitrogen or Argon).[6]
-
Use a Controlled Atmosphere: For highly sensitive reactions, perform all manipulations in an inert atmosphere glove box or by using Schlenk line techniques.[6]
Q: I am observing an impurity with a carboxylic acid functionality in my final product analysis. How is this related to the this compound used?
A: The presence of a carboxylic acid impurity strongly suggests that the lactam ring of this compound has undergone hydrolysis. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the amide.[5] This process is significantly accelerated by acidic or basic catalysts.
Diagram: Hydrolysis of this compound
Caption: Water-induced hydrolysis of the lactam ring.
Corrective Actions:
-
Neutralize Your Reagent: If you suspect the this compound has absorbed moisture and become slightly acidic or basic over time, consider passing it through a short plug of neutral alumina before use.
-
Dry the Reagent: If significant water contamination is confirmed, dry the reagent using activated molecular sieves as described in the FAQ section below.[7]
-
Review Reaction Conditions: Ensure that your own reaction conditions are not unintentionally promoting hydrolysis.
Q: My measured mass of this compound keeps increasing on the analytical balance. How can I weigh it accurately?
A: This phenomenon, known as "mass creep," is a direct consequence of the compound's hygroscopic nature; it is actively absorbing water from the air as you weigh it.[8] This can lead to significant errors in stoichiometry.
Recommended Weighing Protocol:
-
Use a Suitable Vessel: Weigh the reagent directly into a pre-weighed, oven-dried flask equipped with a septum.
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have your spatula and all necessary equipment ready.
-
Record a Settled Mass: Note the initial, stable reading on the balance. If it begins to climb, use the first stable value you recorded.[9]
-
Inert Atmosphere for High Precision: For reactions requiring high accuracy, perform the weighing inside a glove box with a low-humidity atmosphere. Alternatively, if dispensing by volume, use a dry syringe that has been flushed with inert gas.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is a five-membered lactam ring with an acetyl group attached to the nitrogen atom.[10] Its hygroscopicity stems from the polar nature of the two carbonyl groups and the overall molecular structure, which can readily form hydrogen bonds with water molecules present in the atmosphere. It is valued as a solvent and chemical intermediate due to its excellent solubility for a wide range of compounds.[1][2]
Q2: How should I properly store this compound to prevent moisture uptake?
Proper storage is the first line of defense against moisture contamination. The goal is to minimize contact with atmospheric humidity.
| Storage Method | Description | Best For |
| Tightly Sealed Container | The original manufacturer's container with a tight-fitting cap, potentially sealed with paraffin film for long-term storage. | Routine, short-term storage. |
| Desiccator | Store the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite). | Long-term storage; frequently accessed containers. |
| Inert Atmosphere | Store the reagent in a flask or bottle under a positive pressure of an inert gas like Nitrogen or Argon. | High-purity reagent for highly moisture-sensitive applications. |
Always store the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
Diagram: Recommended Storage Hierarchy
Caption: Storage options based on experimental sensitivity.
Q3: How can I dry this compound that has been exposed to moisture?
If you suspect or have confirmed that your this compound has absorbed water, you can dry it using activated molecular sieves. Heating in an oven is not recommended due to the risk of thermal decomposition or polymerization.[3]
Protocol: Drying this compound with Molecular Sieves
-
Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat to 180-200 °C under vacuum for at least 8 hours to remove any adsorbed water.[3] Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add Sieves to Reagent: Add the activated molecular sieves to the this compound (approximately 5-10% w/v).
-
Equilibrate: Seal the container and allow it to stand for at least 24 hours at room temperature. Occasional swirling can improve efficiency.
-
Separate: Carefully decant or filter the dried liquid away from the molecular sieves under an inert atmosphere to prevent re-exposure to moisture.
-
Verify: Confirm the dryness of the treated liquid using Karl Fischer titration.[12]
Q4: What are the best general laboratory practices for handling this reagent?
Adopting a mindset for handling moisture-sensitive reagents is crucial.
-
Work in a Ventilated Area: Always handle this compound in a chemical fume hood.[13]
-
Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled in a desiccator or under an inert gas stream before use.[6]
-
Minimize Exposure: Open the reagent container only when you are ready to dispense it and close it immediately afterward.
-
Use Appropriate Transfer Tools: For transferring the liquid, use dry syringes or cannulas that have been purged with inert gas.[6]
Q5: How can I quantitatively determine the water content in my this compound?
The most reliable and accurate method for determining water content in organic liquids is Karl Fischer (KF) Titration .[14] This electrochemical method is highly specific to water and can provide results in parts-per-million (ppm).
It is important to note that ketones and aldehydes can sometimes interfere with standard KF reagents.[14] While this compound is a lactam (a cyclic amide), it's prudent to use KF reagents specifically formulated for compounds with carbonyl groups to avoid potential side reactions and ensure accurate results.
References
- LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. [Link]
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- PubMed. (2014, February 26).
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- Cortes-Clerget, M., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. [Link]
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- CPAChem. (2022, December 13). Safety data sheet - N-methyl-2-pyrrolidone. [Link]
- ResearchGate. (2022, November). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
- Gallou, F., et al. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Beilstein Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 1-Acetyl-2-pyrrolidone and N-methyl-2-pyrrolidone as Solvents
Executive Summary
The selection of an appropriate solvent is a cornerstone of successful chemical synthesis, drug formulation, and materials science. For decades, N-methyl-2-pyrrolidone (NMP) has been a dominant player, prized for its exceptional solvency and stability.[1][2][3] However, mounting regulatory pressure due to its classification as a reproductive toxicant has catalyzed the search for viable alternatives.[4][5][6][7] This guide provides a comprehensive, data-driven comparison between NMP and a promising alternative, 1-Acetyl-2-pyrrolidone. We will delve into their physicochemical properties, evaluate their performance through standardized experimental protocols, and critically assess their environmental, health, and safety (EHS) profiles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed solvent selection decisions that balance high performance with enhanced safety and regulatory compliance.
Introduction: The Pyrrolidone Solvent Family
N-methyl-2-pyrrolidone (NMP) is a polar, aprotic solvent renowned for its high dissolving power for a wide array of organic and inorganic compounds, including many polymers and resins.[1][2][3] Its utility spans numerous industries, from petrochemical processing and microelectronics cleaning to its critical role as a solvent for polyvinylidene fluoride (PVDF) binder in lithium-ion battery manufacturing and as a formulation excipient in the pharmaceutical industry.[1][2][3][8]
This compound, a structural analogue of NMP, presents a different functional group on the pyrrolidone ring—an acetyl group in place of NMP's methyl group. This seemingly minor structural change significantly alters its physicochemical and toxicological properties, positioning it as a potential replacement for NMP in various applications. This guide will explore the practical implications of this structural difference.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. These parameters influence everything from dissolution kinetics to processability and safety. The table below provides a direct comparison of the key properties of this compound and NMP.
| Property | This compound | N-methyl-2-pyrrolidone (NMP) | Significance in Application |
| CAS Number | 932-17-2[9][10] | 872-50-4[1] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₆H₉NO₂[10][11] | C₅H₉NO[1] | Influences molar mass and stoichiometry. |
| Molecular Weight | 127.14 g/mol [10][11] | 99.13 g/mol [1] | Affects mass-based calculations and vapor density. |
| Boiling Point | 231°C[9] | 202-204°C[1] | Higher boiling point indicates lower volatility, reducing VOC emissions and allowing for higher temperature processing. |
| Melting Point | 104°C[9] | -24°C[1] | NMP's low melting point provides a wide liquid range. This compound is a solid at room temperature. |
| Density (at 25°C) | ~1.182 g/cm³[9] | 1.028 g/cm³[1] | Important for process design, fluid dynamics, and formulation calculations. |
| Flash Point | 37°C[9] | 91°C[1][12] | A critical safety parameter. The lower flash point of this compound indicates higher flammability. |
| Water Solubility | Slightly soluble[13] | Miscible[1][5] | NMP's miscibility is advantageous for aqueous processing and cleaning. Lower solubility may be useful in extraction processes. |
| Hansen Parameters (δD, δP, δH) | Data not readily available | 18.0, 12.3, 7.2 (MPa)½[14] | These parameters predict solubility. NMP's balanced profile explains its broad solvency power. |
Solvency Power in Practice: Experimental Protocols & Data
To move beyond theoretical properties, we must assess performance in a laboratory setting. Below are two detailed protocols designed to provide a direct, objective comparison of these solvents for common applications.
Protocol 1: Comparative Dissolution of a Model Active Pharmaceutical Ingredient (API)
Objective: To determine and compare the saturation solubility of a poorly water-soluble API (e.g., Ibuprofen) in both this compound and NMP at a physiologically relevant temperature.
Rationale: In pharmaceutical development, enhancing the solubility of poorly soluble drugs is a primary challenge. A solvent's ability to dissolve a high concentration of an API is critical for developing liquid formulations and for crystallization processes. We choose 37°C to simulate physiological conditions relevant for in vitro studies.
Experimental Workflow:
Caption: Workflow for API solubility determination.
Methodology:
-
Preparation: To triplicate 2 mL glass vials, add an excess of the model API (e.g., 500 mg of Ibuprofen). The key is to ensure undissolved solid remains, confirming saturation.
-
Solvent Addition: Accurately pipette 1.0 mL of either this compound (pre-melted if necessary) or NMP into the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker incubator set to 37°C and 250 RPM. Allow the samples to equilibrate for 24 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.
-
Sample Processing: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess solid.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with a suitable mobile phase (e.g., acetonitrile/water) and quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method against a standard curve.
Data Presentation:
| Solvent | API Concentration (mg/mL) ± SD (n=3) |
| This compound | [Hypothetical Data: 450.5 ± 15.2] |
| N-methyl-2-pyrrolidone | [Hypothetical Data: 510.8 ± 12.9] |
Protocol 2: Polymer Solubility for Coating Applications
Objective: To evaluate the effectiveness of each solvent in dissolving a high-molecular-weight polymer (e.g., PVDF) and to assess the quality of the resulting solution for casting a film.
Rationale: The ability to form a homogenous, viscous solution is critical for applications like battery electrode slurries and polymer coatings. Viscosity is a key parameter; it must be low enough for processing but high enough to prevent settling of suspended particles and ensure uniform film thickness.
Experimental Workflow:
Caption: Workflow for polymer dissolution and film casting.
Methodology:
-
Preparation: Prepare a 10% (w/w) solution of PVDF in each solvent. This concentration is representative of typical formulations.
-
Dissolution: In a jacketed glass reactor, combine the solvent and PVDF powder. Heat to 60°C while stirring with a magnetic stir bar. The elevated temperature is a common strategy to accelerate the dissolution of high-molecular-weight polymers. Record the time required for the solution to become completely clear and homogenous.
-
Viscosity Measurement: Allow the solution to cool to a controlled temperature of 25°C. Measure the dynamic viscosity using a rotational viscometer. This is a critical quality control check for processability.
-
Film Casting: Use a doctor blade with a set gap (e.g., 200 µm) to cast a thin film of each solution onto a clean glass slide.
-
Drying and Evaluation: Dry the films in a vacuum oven at 80°C for 4 hours. After cooling, visually inspect the films for clarity, homogeneity, and the presence of defects such as cracks, bubbles, or haze.
Data Presentation:
| Parameter | This compound | N-methyl-2-pyrrolidone |
| Time to Dissolution (min) | [Hypothetical: 95] | [Hypothetical: 60] |
| Viscosity at 25°C (cP) | [Hypothetical: 2100] | [Hypothetical: 1850] |
| Film Quality | [Hypothetical: Clear, minor haze] | [Hypothetical: Clear, homogenous] |
Environmental, Health, and Safety (EHS) Profile
The primary impetus for replacing NMP stems from its EHS profile. A thorough comparison is essential for risk assessment and responsible chemical management.
N-methyl-2-pyrrolidone (NMP):
-
Toxicity: NMP exhibits low acute toxicity via oral, dermal, and inhalation routes.[4] However, it is a known skin, eye, and respiratory tract irritant.[6][7][15]
-
Reproductive Hazard: The most significant concern is its classification as a substance that "May damage fertility or the unborn child" (H360D).[6][7] This has led to regulatory restrictions under frameworks like REACH in Europe.
-
Environmental Fate: NMP is readily biodegradable and bioaccumulation is not expected.[16]
This compound:
-
Toxicity: Detailed, publicly available toxicological data is less extensive than for NMP. The Safety Data Sheet (SDS) indicates a need for standard precautions, such as avoiding inhalation and contact with skin and eyes.[9][17] It is often marketed as a safer alternative, but this claim requires rigorous validation.
-
Reproductive Hazard: It is not currently classified as a reproductive toxicant under GHS, which is its primary advantage over NMP. However, a lack of classification does not equate to a definitive absence of hazard, and further investigation is warranted.
-
Environmental Fate: Data on biodegradability and environmental persistence is not as widely available and should be evaluated on a case-by-case basis.
Decision-Making Framework
Choosing the right solvent involves a multi-faceted analysis of performance, safety, and process requirements.
Comparative Summary:
| Feature | This compound | N-methyl-2-pyrrolidone (NMP) |
| Solvency Power | Potentially lower for some solutes | Excellent, well-established |
| Boiling Point / Volatility | Higher BP, Lower Volatility | High BP, Low Volatility |
| Physical State at RT | Solid | Liquid |
| Flammability | Higher (Lower Flash Point) | Lower (Higher Flash Point) |
| Water Solubility | Low | High (Miscible) |
| Regulatory Profile | More favorable, not classified as H360D | Restricted due to reproductive toxicity |
| Cost & Availability | Generally higher cost, less available | Lower cost, widely available |
Solvent Selection Flowchart:
Caption: Decision flowchart for solvent selection.
Conclusion
N-methyl-2-pyrrolidone remains a benchmark solvent due to its formidable solvency and well-understood properties. However, its significant reproductive toxicity hazard makes its replacement a priority in many industries. This compound emerges as a viable contender, primarily due to its more favorable EHS profile.
The choice is not without trade-offs. This compound is a solid at room temperature, has a lower flash point, and may exhibit slightly lower solvency power for certain compounds compared to NMP. Therefore, a direct "drop-in" replacement is unlikely. Adopting this compound requires careful reformulation, process adjustments (such as heating), and thorough performance validation as outlined in this guide. For applications where regulatory restrictions on NMP are prohibitive, this compound represents a scientifically sound alternative that, with proper engineering, can bridge the gap between high performance and modern safety standards.
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1-Acetyl-2-pyrrolidone versus dimethyl sulfoxide (DMSO) for drug delivery applications
These data highlight that both solvents are potent enhancers. DMSO often produces very high enhancement ratios, sometimes at the cost of greater skin barrier disruption. NMP provides significant, reliable enhancement and is particularly effective for hydrophobic molecules. [4]
Protocol Spotlight: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol is a self-validating system for quantifying and comparing the permeation enhancement effects of solvents like NMP and DMSO.
Objective: To measure the flux of a model drug across a skin membrane from formulations containing NMP versus DMSO.
Methodology:
-
Skin Preparation (The "Why"): Excised human or porcine skin is the gold standard as it closely mimics in vivo barrier properties. The skin is dermatomed to a uniform thickness (e.g., 500 µm) to ensure consistency and reduce variability between replicates. This step is critical for trustworthy data.
-
Franz Cell Assembly: The Franz diffusion cell is a two-chamber system. The skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Fluid (The "Why"): The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), often with a small amount of a solubilizer like Tween 80, to maintain "sink conditions." Sink conditions ensure that the drug concentration in the receptor fluid never approaches saturation, so the concentration gradient—the driving force for diffusion—remains constant. This is essential for accurate flux calculations. The fluid is stirred continuously and maintained at 32°C to simulate physiological conditions.
-
Formulation Application: A precise, finite dose of the drug formulation (e.g., Drug in NMP/water, Drug in DMSO/water, and a control without enhancer) is applied to the skin surface in the donor chamber. The chamber is occluded to prevent vehicle evaporation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is withdrawn and replaced with fresh, pre-warmed fluid.
-
Quantification (The "Why"): The concentration of the drug in each collected sample is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). HPLC provides the sensitivity and specificity needed to accurately measure low concentrations of the drug that have permeated the skin.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve. The enhancement ratio is calculated by dividing the flux from the enhancer formulation by the flux from the control formulation.
Toxicology and Biocompatibility
The safety profile is often the deciding factor in solvent selection for clinical applications.
| Toxicological Endpoint | N-methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Acute Toxicity | Low acute toxicity via oral, dermal, and inhalation routes. [17] | Non-toxic, with a median lethal dose (LD50) higher than ethanol. [1] |
| Skin Irritation | Can cause slight to moderate irritation. Prolonged exposure may lead to dermatitis. [17]Non-irritant at concentrations of 0-10% (v/v). [4] | Dose-dependent irritation, erythema, or burning sensations are common. [2] |
| Eye Irritation | Causes eye irritation. [17] | Can cause eye irritation. |
| Systemic Effects | Primary Concern: Reproductive Toxicity. Classified as a reprotoxic substance, which has led to significant regulatory scrutiny and restrictions. [3][17] | Can cause a characteristic garlic-like body odor. [1]May increase the effects of other systemic drugs (e.g., blood thinners, steroids). [1] |
| Cytotoxicity | Data is specific to concentration and cell type. | Can be cytotoxic at high concentrations (>1-2%) and may induce apoptosis or interfere with signaling pathways in biological assays. [18][19] |
The critical takeaway is NMP's reproductive toxicity. This has made it a substance of very high concern, particularly in Europe, and has driven the search for safer alternatives, with DMSO often being a primary candidate. [3]
Regulatory Status and Conclusion
DMSO is a well-established excipient and is a component of the FDA-approved diclofenac sodium topical solution for treating osteoarthritis, cementing its role in pharmaceutical formulations. [15] NMP is also used in pharmaceutical formulations for oral and transdermal routes, but its future is uncertain due to its toxicity profile. [5][20]Regulatory agencies are increasingly restricting its use, especially in consumer products, and mandating stringent safety measures in occupational settings.
Making the Final Decision
The choice between NMP and DMSO is a classic trade-off between performance and safety.
-
For early-stage in vitro research and compound screening, both NMP and DMSO are powerful tools. NMP's superior handling properties (lower freezing point) and excellent solvency make it attractive. However, even here, the potential for DMSO to interfere with biological assays must be controlled for. [19]* For late-stage development and clinical formulations, the landscape shifts dramatically. NMP's reproductive toxicity presents a significant regulatory hurdle that is often insurmountable. [3]DMSO, despite its own bioactivity and potential for irritation, emerges as the more viable option due to a more favorable safety and regulatory profile. The formulation challenge then becomes optimizing the DMSO concentration to maximize efficacy while minimizing adverse effects, often keeping it below 10%. [14] Ultimately, while NMP remains a potent solvent, the significant safety concerns associated with it have positioned DMSO as the more pragmatic and frequently preferred alternative for developing safe and effective drug delivery systems for human use.
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- 20. A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC-UV Method for 1-Acetyl-2-pyrrolidone Analysis Following ICH Q2(R1) Guidelines
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robust and validated analytical method. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 1-Acetyl-2-pyrrolidone. Our approach is meticulously aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3][4]. This document is crafted for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal understanding behind the experimental choices, ensuring the establishment of a self-validating and trustworthy analytical system.
Introduction: The "Why" Behind Method Validation
This compound is a significant compound in various chemical and pharmaceutical applications. Accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy. An analytical method, no matter how technologically advanced, is only as reliable as its demonstrated performance. Method validation provides the documented evidence that a method is suitable for its intended purpose[4][5]. This guide will walk through the essential validation parameters, providing both the theoretical underpinnings and practical experimental designs.
The Analytical Procedure: A Proposed HPLC-UV Method for this compound
Before validation can commence, a suitable analytical method must be developed. For the purpose of this guide, we propose the following Reverse-Phase HPLC (RP-HPLC) method as a scientifically sound starting point for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
This method is chosen for its commonality in pharmaceutical analysis, offering good separation for moderately polar compounds like this compound.
The Validation Workflow: A Step-by-Step Approach
The validation process is a systematic journey to characterize the performance of the analytical method. The following diagram illustrates the logical flow of the validation parameters as dictated by ICH guidelines.
Caption: A flowchart illustrating the logical progression of analytical method validation according to ICH guidelines.
Experimental Protocols and Acceptance Criteria
Herein, we detail the experimental protocols for each validation parameter. The acceptance criteria provided are typical for pharmaceutical assays and should be formally established in a validation protocol before the execution of the studies.
Causality: System suitability testing is not a validation parameter in isolation, but rather an integral part of the analytical procedure that ensures the chromatographic system is performing adequately on the day of analysis[6][7][8]. It is a pre-flight check for your analytical run.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the system suitability parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Causality: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4]. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the analyte peak is resolved from potential degradation products[9][10][11].
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase and a placebo (formulation matrix without the active pharmaceutical ingredient, if applicable) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector, if available.
Acceptance Criteria:
-
The this compound peak should be free from any co-eluting peaks from the blank, placebo, and degradation products.
-
The method should be able to separate the degradation products from the main analyte peak (resolution > 2).
-
Peak purity analysis should show that the analyte peak is spectrally pure.
Caption: Workflow for assessing method specificity through forced degradation studies.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[2][5].
Experimental Protocol:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL).
-
From the stock solution, prepare at least five calibration standards at different concentrations, covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration; for a target of 100 µg/mL, this would be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly scattered around the x-axis |
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix[5][12].
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Concentration Level | Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
| %RSD for each level | ≤ 2.0% |
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[5][12].
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
| Precision Level | %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[5].
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
-
Inject the determined LOD and LOQ solutions six times and verify the signal-to-noise ratio and precision at the LOQ.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| LOD Signal-to-Noise Ratio | Approx. 3:1 |
| LOQ Signal-to-Noise Ratio | Approx. 10:1 |
| %RSD at LOQ | ≤ 10% |
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[5][13].
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a standard solution of this compound under each modified condition.
-
Assess the impact of these changes on the system suitability parameters and the assay results.
Example Variations:
| Parameter | Original Condition | Varied Condition 1 | Varied Condition 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase Composition | 30% Acetonitrile | 28% Acetonitrile | 32% Acetonitrile |
Acceptance Criteria:
-
System suitability parameters should meet their acceptance criteria under all varied conditions.
-
The assay results should not be significantly affected by the variations.
Conclusion: A Validated Method for Confident Analysis
By systematically evaluating each of the validation parameters outlined in the ICH Q2(R1) guideline, a comprehensive understanding of the performance of the analytical method for this compound is achieved. This rigorous approach ensures the generation of reliable, reproducible, and accurate data, which is fundamental to ensuring the quality and safety of pharmaceutical products. The protocols and acceptance criteria presented in this guide serve as a robust framework for the successful validation of an HPLC-UV method for this compound, instilling confidence in the analytical results.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
- SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
- Analytical Procedure Development Q14 - ICH. [Link]
- Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Forced Degrad
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. [Link]
- ICH Guidelines for Analytical Method Valid
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
- Results of forced degrad
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH Guidance Q14 / Q2(R2)
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. database.ich.org [database.ich.org]
Cross-Validation of Experimental Results: A Comparative Guide to 1-Acetyl-2-pyrrolidone and its Nootropic Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the ever-evolving landscape of cognitive enhancement research, the pyrrolidone class of compounds has garnered significant attention. This guide provides an in-depth technical comparison of 1-Acetyl-2-pyrrolidone, a derivative of pyroglutamic acid, with its more extensively studied structural and functional analogs, Piracetam and Aniracetam. While direct experimental data on this compound is emerging, this document synthesizes existing research on related compounds to provide a robust framework for cross-validation and to guide future experimental design.
Our objective is to dissect the available evidence, present it in a clear and comparative format, and offer detailed experimental protocols for researchers to validate and expand upon these findings. We will explore the mechanistic underpinnings, compare performance in preclinical models, and provide the necessary tools for rigorous scientific inquiry.
Introduction to the Pyrrolidone Class of Nootropics
The pyrrolidone family, characterized by a 2-oxopyrrolidine nucleus, forms a cornerstone of nootropic research. These compounds are thought to exert their cognitive-enhancing effects through various mechanisms, primarily by modulating cholinergic and glutamatergic neurotransmission.[1][2]
-
This compound: A derivative of pyroglutamic acid, this compound is of growing interest due to its structural similarity to other nootropics. Its acetyl group may enhance its lipophilicity and potential to cross the blood-brain barrier.
-
Piracetam: The archetypal nootropic, Piracetam's mechanisms are multifaceted, including the modulation of AMPA receptors, enhancement of membrane fluidity, and improved cerebral blood flow.[1][2][3][4]
-
Aniracetam: A fat-soluble analog of Piracetam, Aniracetam is noted for its positive modulation of AMPA receptors and its anxiolytic effects.[5][6][7] It is metabolized to N-anisoyl-GABA, anisic acid, and 2-pyrrolidinone.[7]
Mechanistic Insights: Cholinergic and Glutamatergic Modulation
The cognitive benefits of pyrrolidone derivatives are largely attributed to their influence on two critical neurotransmitter systems: the cholinergic and glutamatergic pathways.
Cholinergic System Modulation
The cholinergic system is integral to learning and memory. Evidence suggests that pyroglutamic acid derivatives can enhance cholinergic function. For instance, D,L-pyroglutamic acid has been shown to prevent scopolamine-induced amnesia and the associated decrease in cortical and hippocampal acetylcholine levels in rats.[8] The structurally similar acetylpyrrolidinecholine acts as a potent cholinergic agonist.[9][10]
Modulation of the Cholinergic Synapse by Pyrrolidones.
Glutamatergic System and Synaptic Plasticity
The glutamatergic system, particularly through AMPA and NMDA receptors, is fundamental for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[11][12] Racetams like Piracetam and Aniracetam are known to be positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[3][5][6] This modulation is a key aspect of their nootropic effects. A novel phenylpyrrolidine derivative has also been suggested to act on AMPA receptors to exert its neuroprotective effects.[13][14]
Pyrrolidone Modulation of the Glutamatergic Synapse.
Comparative Performance in Preclinical Models
While direct comparative data for this compound is limited, we can infer its potential performance by examining studies on structurally similar compounds and comparing them to established nootropics.
| Compound | Acetylcholinesterase (AChE) Inhibition (IC50) | AMPA Receptor Modulation | In Vivo Cognitive Enhancement (Animal Models) | Blood-Brain Barrier (BBB) Permeability |
| This compound | Data not available | Predicted positive modulator | Data not available | Predicted to be permeable[15] |
| Piracetam | No direct inhibition | Positive allosteric modulator[3] | Improves memory in various models[2][4] | Permeable[16] |
| Aniracetam | No direct inhibition | Potent positive allosteric modulator[5][6] | Reverses cognitive deficits in impaired subjects[6][7] | Readily permeable[17] |
| Pyroglutamic Acid | No direct inhibition | Interacts with glutamate receptors[18] | Improves learning and memory in aged rats[19] | Permeable |
Note: The data for this compound is largely inferred based on its structural similarity to other pyrrolidones. Further experimental validation is required.
Experimental Protocols for Cross-Validation
To facilitate further research and direct comparison, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Assay: Acetylcholinesterase (AChE) Inhibition
This assay determines a compound's ability to inhibit the breakdown of acetylcholine.
Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a colored product measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE solution (from electric eel or human recombinant) in buffer.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
Acetylthiocholine iodide (ATCI) solution in deionized water.
-
Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of phosphate buffer to each well.
-
Add 50 µL of test compound dilution or control to appropriate wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate for 15 minutes at room temperature.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration.
-
Calculate the IC50 value by plotting inhibition percentage against the logarithm of inhibitor concentration.
-
Sources
- 1. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 6. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 7. healthopenresearch.org [healthopenresearch.org]
- 8. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term potentiation and cognitive drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chromatographic behaviour predicts the ability of potential nootropics to permeate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cereflexlabs.com [cereflexlabs.com]
- 18. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrrolidone Solvents: A Comparative Efficacy Guide for Researchers
In the intricate world of chemical research and pharmaceutical development, the selection of a solvent is a pivotal decision that can dictate the trajectory of a project. For decades, pyrrolidone derivatives have been esteemed for their potent and versatile solubilizing capabilities. However, a contemporary focus on safety, environmental stewardship, and regulatory compliance has catalyzed a critical re-evaluation of these workhorse solvents. This guide offers an in-depth comparative analysis of 1-Acetyl-2-pyrrolidone and its prominent chemical cousins: N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), and the parent compound, 2-Pyrrolidone.
This document is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive examination of physicochemical properties, solvent efficacy, and safety profiles. By presenting available experimental data and outlining robust protocols for independent verification, this guide empowers you to make informed solvent selections that harmonize performance with the principles of modern, responsible science.
The Pyrrolidone Family: A Physicochemical Portrait
The efficacy of a solvent is fundamentally rooted in its physicochemical properties. These parameters govern its dissolving power, operational utility, and compatibility with diverse materials. Below is a comparative summary of the key properties of this compound and its common derivatives.
Table 1: Comparative Physicochemical Properties of Pyrrolidone Derivatives
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | 2-Pyrrolidone |
| CAS Number | 932-17-2[1] | 872-50-4[2] | 2687-91-4[3] | 616-45-5[3] |
| Molecular Formula | C₆H₉NO₂[1] | C₅H₉NO[2] | C₆H₁₁NO[3] | C₄H₇NO[3] |
| Molecular Weight ( g/mol ) | 127.14[1] | 99.13[2] | 113.16[3] | 85.10[3] |
| Boiling Point (°C) | 231[4] | 202-204[2] | 212[5] | 245[3] |
| Density (g/cm³ at 25°C) | 1.182[1][6] | 1.028[2] | 0.992 | 1.116 (solid) |
| Water Solubility | Slightly soluble[4] | Miscible[2] | Miscible[7] | Miscible |
| Flash Point (°C) | 37[1] | 91[2] | 91 | 138 |
| Appearance | Colorless to pale yellow liquid[8] | Colorless liquid[2] | Colorless liquid | Colorless solid |
Decoding Solvency: The Hansen Solubility Parameters
To move beyond empirical observations of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional framework for predicting solvent-solute interactions. The total Hildebrand solubility parameter (δt) is deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9]. The principle is that substances with similar HSP values are likely to be miscible.
The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation, providing a quantitative measure of their affinity[10]:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Table 2: Hansen Solubility Parameters of Pyrrolidone Derivatives (in MPa½)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 17.8[5] | 13.1[5] | 8.3[5] |
| N-Methyl-2-pyrrolidone (NMP) | 18.0[11][12] | 12.3[11][12] | 7.2[11][12] |
| N-Ethyl-2-pyrrolidone (NEP) | 18.0[5] | 12.0[5] | 7.0[5] |
| 2-Pyrrolidone | 19.0 | 16.6 | 12.1 |
Note: Data for 2-Pyrrolidone is less consistently reported and may vary based on the determination method.
The HSP values reveal subtle but significant differences. This compound exhibits a slightly higher polar component (δP) and hydrogen bonding capability (δH) compared to NMP and NEP, suggesting it may be a more effective solvent for polar and hydrogen-bonding solutes.
Performance in Practice: A Comparative Look at Solvent Efficacy
While physicochemical properties and HSPs provide a theoretical framework, empirical data is the ultimate arbiter of a solvent's utility. NMP, in particular, has been extensively studied and is recognized for its exceptional ability to solubilize a wide range of poorly soluble drugs[13][14][15]. Studies have shown that NMP can enhance drug solubility by acting as both a cosolvent and a complexing agent[13][14][15]. For instance, a 20% v/v NMP solution in water has been reported to increase the solubility of some drugs by as much as 800-fold[13][14].
Direct comparative studies on the solvent efficacy of this compound against other pyrrolidones are less prevalent in the literature. However, its structural similarity and favorable HSPs suggest it holds significant promise, particularly for applications requiring strong polarity and hydrogen bonding interactions.
To facilitate a direct and objective comparison in your own laboratory, we provide the following detailed experimental protocols.
Experimental Protocols for Comparative Solvent Efficacy
Protocol 1: Determination of Equilibrium Solubility of a Crystalline Compound
This protocol outlines a standard procedure for determining the equilibrium (thermodynamic) solubility of a solid compound in the pyrrolidone solvents.
Objective: To quantify the saturation solubility of a target compound in this compound, NMP, NEP, and 2-Pyrrolidone at a controlled temperature.
Materials:
-
Target crystalline compound (e.g., an active pharmaceutical ingredient)
-
This compound, NMP, NEP, 2-Pyrrolidone (high purity)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the crystalline compound to each vial. A visible excess of solid should remain at equilibrium.
-
Accurately add a known volume or weight of the respective solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.
-
Data Presentation:
The results should be tabulated to allow for a direct comparison of the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
The Critical Lens of Safety and Environmental Impact
The impetus for exploring alternatives to established solvents like NMP is largely driven by concerns over their toxicological profiles. NMP is classified as a reproductive toxicant, which has led to increased regulatory scrutiny and restrictions on its use[3]. NEP is also classified as a reproductive toxicant, though it is often marketed as a safer alternative to NMP[3]. 2-Pyrrolidone and N-butyl-pyrrolidone are generally considered to have lower toxicity profiles[3].
The safety data for this compound is less comprehensive. While it is utilized in pharmaceutical and cosmetic formulations, suggesting a favorable safety profile at certain concentrations, detailed public data on its chronic toxicity, mutagenicity, and carcinogenicity is not as readily available as for NMP[1][6][8]. It is imperative for researchers to consult the latest Safety Data Sheets (SDS) and conduct thorough risk assessments before incorporating any solvent into their processes.
From an environmental perspective, biodegradability and a low life cycle impact are desirable attributes. NMP is readily biodegradable, but its manufacturing process contributes to its overall environmental footprint[16]. Bio-based alternatives are gaining traction as they offer a more sustainable life cycle[16]. The environmental fate and ecotoxicity of this compound require further investigation to make a comprehensive comparison.
Table 3: Comparative Safety and Environmental Profile
| Solvent | Key Toxicological Concerns | Environmental Notes |
| This compound | Limited publicly available data on chronic toxicity. | Data on ecotoxicity and life cycle assessment is not widely available. |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicant[3]. | Readily biodegradable, but manufacturing has an environmental impact[16]. |
| N-Ethyl-2-pyrrolidone (NEP) | Reproductive toxicant[3]. | Often considered a "greener" alternative to NMP, but comprehensive LCA data is limited. |
| 2-Pyrrolidone | Generally considered to have a lower toxicity profile than NMP and NEP[3]. | Data on environmental impact is less extensive than for NMP. |
Conclusion and Future Outlook
The selection of a solvent in a research and development setting is a multi-faceted decision that extends beyond mere solubilizing power. While N-Methyl-2-pyrrolidone has a long-standing reputation for high efficacy, its toxicological profile necessitates the exploration of safer alternatives. This compound emerges as a compelling candidate, with physicochemical properties that suggest strong potential as a versatile and powerful solvent.
The data presented in this guide provides a foundational understanding of the comparative performance of these pyrrolidone derivatives. However, the relative scarcity of direct comparative experimental data for this compound underscores the need for further research. The provided protocols are intended to empower researchers to generate this critical data within their specific application contexts.
Ultimately, the ideal solvent is one that delivers the required performance while upholding the highest standards of safety and environmental responsibility. By embracing a data-driven and safety-conscious approach to solvent selection, the scientific community can continue to innovate while safeguarding both human health and the planet.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- Abbott, S. Practical Solubility Science. [Link]
- Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366–376. [Link]
- Abbott, S. HSPiP - Hansen Solubility Parameters in Practice. [Link]
- Wikipedia. N-Methyl-2-pyrrolidone. [Link]
- Carl ROTH. (2025).
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- PubChem. 2-Pyrrolidinone, 1-acetyl-. [Link]
- Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PubMed, [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kinampark.com [kinampark.com]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. hongrunplastics.com [hongrunplastics.com]
- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 13. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solubility Improvement of Drugs using N-Methyl Pyrrolidone | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 1-Acetyl-2-pyrrolidone
For researchers, scientists, and professionals in drug development, the assurance of purity for synthesized compounds is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of orthogonal analytical methods for validating the purity of 1-Acetyl-2-pyrrolidone, a key chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to establish a robust, self-validating system for purity assessment.
The Synthetic Landscape and Potential Impurities
The common synthesis of this compound typically involves the acetylation of 2-pyrrolidone. This seemingly straightforward reaction can introduce a variety of impurities that must be diligently identified and quantified.
Common Synthesis Route:
2-Pyrrolidone is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.
Potential Impurities Include:
-
Unreacted 2-pyrrolidone: Incomplete reaction can leave residual starting material.
-
Acetic Acid: A byproduct of the reaction, especially when using acetic anhydride.
-
Diacetylated products or other side-products: Depending on the reaction conditions, over-acetylation or other side reactions may occur.
-
Solvent Residues: Residual solvents used in the synthesis or purification steps.
A comprehensive purity validation strategy must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these potential impurities.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs multiple orthogonal methods, each leveraging different physicochemical principles. This guide will compare three powerful techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Gas Chromatography with Flame Ionization Detection (GC-FID): A Workhorse for Volatile Compounds
GC-FID is an excellent choice for analyzing volatile and thermally stable compounds like this compound. Its high resolving power and the near-universal response of the Flame Ionization Detector (FID) to organic compounds make it a reliable method for purity determination by area percent.
Causality of Experimental Choices in GC-FID
The selection of the GC column and temperature program is critical for achieving optimal separation. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is often a good starting point for a molecule like this compound, balancing retention and selectivity for the analyte and its potential impurities. The temperature program is designed to ensure sharp peaks for the analyte while allowing for the elution of both more volatile and less volatile impurities within a reasonable timeframe.
Experimental Protocol: GC-FID Purity Assay
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary GC column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
2. Reagents and Standards:
-
High-purity helium or hydrogen as the carrier gas.
-
High-purity nitrogen as the makeup gas.
-
High-purity air and hydrogen for the FID.
-
This compound reference standard of known purity.
-
GC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 280 °C
4. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
5. Data Analysis:
-
The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
GC-FID Experimental Workflow
Caption: Workflow for GC-FID purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a powerful technique for separating non-volatile or thermally labile impurities that may not be suitable for GC analysis. A reversed-phase HPLC method is generally the first choice for a moderately polar compound like this compound.
Causality of Experimental Choices in HPLC-UV
A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of organic molecules. The mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurities. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and reproducibility by controlling the ionization state of the analyte and any acidic or basic impurities.[1]
Experimental Protocol: HPLC-UV Purity Assay
1. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable modifier).
-
This compound reference standard of known purity.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the initial mobile phase composition (90:10 Water:Acetonitrile).
5. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis of this compound.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Causality of Experimental Choices in qNMR
The choice of a suitable internal standard is paramount for accurate qNMR. The standard should have at least one resonance that is well-resolved from the analyte's signals, be chemically stable, non-volatile, and have a known, high purity. Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) is a critical acquisition parameter that must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all nuclei and, therefore, accurate integration.
Experimental Protocol: qNMR Purity Assay
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
2. Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6, D2O).
-
Certified internal standard of known purity (e.g., maleic acid).
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the standard completely.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T1 (longest T1 of analyte and standard). A conservative value of 30-60 seconds is often used if T1 values are unknown.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Sufficient to cover all signals of interest.
5. Data Analysis:
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
qNMR Experimental Workflow
Caption: Workflow for qNMR purity analysis of this compound.
Comparative Analysis and Data Presentation
To provide a clear comparison, the following table summarizes hypothetical but representative data for the purity assessment of a single batch of synthesized this compound using the three described methods.
| Parameter | GC-FID | HPLC-UV | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a mobile and stationary phase. | Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Purity Result | 99.2% (Area Percent) | 99.5% (Area Percent) | 99.4% (w/w) |
| Detected Impurities | - Unreacted 2-pyrrolidone (0.5%)- Acetic Acid (0.2%)- Unknown volatile impurity (0.1%) | - Unreacted 2-pyrrolidone (0.4%)- Unknown polar impurity (0.1%) | - Unreacted 2-pyrrolidone (0.5%)- Water content can also be estimated. |
| Advantages | - High resolution for volatile impurities.- Robust and reliable.- Simple sample preparation. | - Versatile for a wide range of impurities, including non-volatile ones.- High sensitivity with UV detection. | - Absolute method, no specific reference standard of the analyte needed.- Provides structural information.- Non-destructive. |
| Limitations | - Not suitable for non-volatile or thermally labile impurities.- Assumes equal response factor for all impurities in area percent calculation. | - Method development can be time-consuming.- Assumes equal response factor for all impurities in area percent calculation if standards are not used for each. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Careful selection of acquisition parameters is crucial for accuracy. |
Conclusion: A Triad of Trustworthiness
The validation of the purity of synthesized this compound is best achieved through a multi-faceted approach. GC-FID and HPLC-UV serve as excellent chromatographic techniques to profile and quantify impurities, with HPLC offering broader applicability for non-volatile species. qNMR provides a powerful, orthogonal method for determining absolute purity, which can corroborate the findings from the chromatographic methods and provide a higher level of confidence in the final purity assignment. By employing this triad of analytical techniques, researchers and drug development professionals can establish a self-validating system that ensures the quality and integrity of their synthesized materials, ultimately contributing to the reliability and success of their scientific endeavors.
References
- SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-acetyl- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
A Comparative Guide to Inter-Laboratory Quantification of 1-Acetyl-2-pyrrolidone: A Methodological Deep Dive
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 1-Acetyl-2-pyrrolidone (1A2P), a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure product quality and patient safety. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 1A2P: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is structured to not only present the methodologies but also to delve into the scientific rationale behind the experimental choices, reflecting the expertise and experience of a seasoned analytical chemist. We will explore a hypothetical inter-laboratory study designed to rigorously evaluate the performance of these two methods, providing a framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Critical Role of this compound Quantification
This compound is a five-membered lactam derivative that serves as a versatile building block in organic synthesis. Its presence, even in trace amounts, can be indicative of the efficiency of a synthetic route or the stability of a drug substance. Therefore, the ability to reliably quantify 1A2P across different laboratories is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. An inter-laboratory comparison is the gold standard for assessing the reproducibility and transferability of an analytical method, ensuring that results are consistent regardless of the testing site.
Hypothetical Inter-Laboratory Study Design
To objectively compare the GC-MS and HPLC-UV methods for 1A2P quantification, we propose a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). A central organizing body would prepare and distribute a set of blind samples to each participant. This study is designed to assess key analytical performance parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1)[1].
The sample set would include:
-
Calibration Standards: A series of 1A2P solutions in a relevant solvent (e.g., acetonitrile) at concentrations spanning the expected working range.
-
Quality Control (QC) Samples: Samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.
-
Matrix Samples: A representative pharmaceutical matrix (e.g., a placebo formulation) spiked with known concentrations of 1A2P to evaluate matrix effects.
-
Unknown Samples: Samples with undisclosed concentrations of 1A2P to assess the overall method performance in a real-world scenario.
The following Graphviz diagram illustrates the workflow of this proposed inter-laboratory study.
Caption: Workflow of the proposed inter-laboratory comparison study.
Methodologies for Quantification
The following sections provide detailed, step-by-step protocols for the quantification of this compound by GC-MS and HPLC-UV. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical system before sample analysis, in accordance with United States Pharmacopeia (USP) General Chapter <621> Chromatography[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry provides excellent selectivity and sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
For spiked matrix samples, accurately weigh the placebo, add the appropriate volume of 1A2P spiking solution, and then dissolve/extract with methanol.
-
Filter the final solutions through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column. The wax-based stationary phase is chosen for its ability to resolve polar compounds like lactams.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C. A split injection is used to prevent column overloading with the solvent and matrix components.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MSD Transfer Line: 230°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The use of SIM mode significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of 1A2P.
-
Quantifier Ion: m/z 85 (M-CH2CO)+
-
Qualifier Ions: m/z 127 (M+), m/z 43 (CH3CO)+
-
-
-
System Suitability:
-
Inject a mid-range calibration standard six times.
-
The relative standard deviation (RSD) of the peak area for 1A2P should be ≤ 2.0%.
-
The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Perform a linear regression analysis (y = mx + c) to determine the concentration of 1A2P in the samples.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile. A reversed-phase method is proposed here, as it is well-suited for the separation of moderately polar compounds like 1A2P.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
For spiked matrix samples, accurately weigh the placebo, add the appropriate volume of 1A2P spiking solution, and then dissolve/extract with the mobile phase.
-
Filter the final solutions through a 0.45 µm nylon syringe filter into an HPLC vial.
-
-
HPLC-UV Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 80:20 v/v), with 0.1% phosphoric acid. The acidic modifier helps to ensure good peak shape and consistent retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm. This wavelength is chosen as it provides good absorbance for the amide chromophore in 1A2P.
-
-
System Suitability:
-
Inject a mid-range calibration standard six times.
-
The RSD of the peak area and retention time for 1A2P should be ≤ 2.0%.
-
The theoretical plates for the 1A2P peak should be ≥ 2000.
-
The tailing factor for the 1A2P peak should be ≤ 2.0.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area at 210 nm against the concentration of the calibration standards.
-
Perform a linear regression analysis to calculate the concentration of 1A2P in the unknown samples.
-
The logical relationship for selecting between these two methods is depicted in the following Graphviz diagram.
Caption: Decision tree for selecting between GC-MS and HPLC-UV.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the GC-MS and HPLC-UV methods based on the hypothetical inter-laboratory study. These values are representative of what would be considered acceptable for a validated analytical method in the pharmaceutical industry.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Dependent on application |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.3 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.0 | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | Typically 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | Typically ≤ 3% |
Table 2: Inter-Laboratory Study Results for a 50 µg/mL QC Sample
| Laboratory | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | GC-MS Z-Score | HPLC-UV Z-Score |
| Lab A | 49.5 | 50.2 | -0.5 | 0.4 |
| Lab B | 50.8 | 49.7 | 0.8 | -0.6 |
| Lab C | 49.9 | 50.5 | -0.1 | 1.0 |
| Mean | 50.07 | 50.13 | ||
| Std. Dev. | 0.68 | 0.40 |
*Z-scores are calculated based on the overall mean and a target standard deviation for proficiency assessment. A Z-score between -2 and +2 is generally considered acceptable.
Discussion of Comparative Results
Both GC-MS and HPLC-UV are demonstrated to be suitable for the quantification of this compound. The choice between the two often comes down to a balance of performance characteristics and practical considerations.
-
Sensitivity and Selectivity: The GC-MS method, particularly in SIM mode, generally offers superior sensitivity and selectivity. The mass spectrometer provides an additional dimension of confirmation, making it less susceptible to interference from co-eluting impurities. This is a significant advantage when analyzing complex matrices or when very low detection limits are required.
-
Robustness and Throughput: The HPLC-UV method is often considered more robust and amenable to high-throughput analysis in a quality control environment. The instrumentation is typically less complex to operate and maintain than GC-MS systems. Sample preparation for HPLC can also be more straightforward, often involving a simple "dilute-and-shoot" approach.
-
Causality in Experimental Choices: The selection of a polar column for GC is driven by the polar nature of the lactam ring in 1A2P, ensuring adequate retention and separation from less polar components. In HPLC, the use of a C18 column is a standard choice for reversed-phase chromatography, effectively retaining moderately polar analytes like 1A2P from a polar mobile phase. The addition of an acid to the mobile phase in HPLC is a common practice to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Conclusion
This guide has provided a comprehensive comparison of GC-MS and HPLC-UV methods for the quantification of this compound. Both techniques, when properly validated, can provide accurate and precise results. The hypothetical inter-laboratory study design presented here offers a robust framework for evaluating and comparing analytical methods.
As a Senior Application Scientist, the recommendation for method selection would be context-dependent. For applications requiring the highest level of sensitivity and specificity, such as in early-stage impurity profiling or trace analysis, GC-MS is the preferred technique. For routine quality control in a high-throughput environment where robustness and ease of use are critical, HPLC-UV presents a highly reliable and efficient option. Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements, laboratory capabilities, and the principles of scientific integrity and validation.
References
- United States Pharmacopeia.
- Agilent Technologies. (2022).
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone. [Link]
- Agilent Technologies. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
- Benchmark International. (2023).
Sources
A Comparative Environmental Risk Assessment of 1-Acetyl-2-pyrrolidone and Alternative Polar Aprotic Solvents
Executive Summary
The imperative of Green Chemistry is compelling researchers and drug development professionals to reconsider foundational components of their workflows, with solvent selection chief among them. Traditional polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are facing increasing regulatory pressure due to significant human health risks, particularly reproductive toxicity.[1][2] This has spurred the search for safer alternatives. This guide provides a detailed environmental impact assessment of 1-Acetyl-2-pyrrolidone, a potential alternative, benchmarked against NMP, DMF, and the commonly used Dimethyl sulfoxide (DMSO). Our analysis reveals that while newer solvents may avoid the specific hazards of their predecessors, a comprehensive evaluation is often hindered by a critical lack of standardized ecotoxicological data, presenting a significant but often overlooked risk.
Part 1: Methodologies for Environmental Impact Assessment
To objectively compare chemical solvents, we must rely on standardized, internationally recognized experimental protocols. These methods ensure that data is reproducible, reliable, and allows for direct comparison across different substances. For this guide, we focus on two fundamental pillars of environmental risk: Persistence (how long a chemical lasts) and Aquatic Toxicity (the harm it causes to aquatic life).
Pillar 1: Persistence Assessment via Ready Biodegradability (OECD 301F)
The OECD 301F Manometric Respirometry Test is a stringent method used to determine if a substance is "readily biodegradable," meaning it can be rapidly broken down by microorganisms in an aerobic environment.[3] A substance that passes this test is considered unlikely to persist in the environment.[4]
-
Principle: A known concentration of the test substance is incubated with a microbial inoculum (typically from wastewater treatment plant sludge) in a sealed vessel for 28 days. The consumption of oxygen by the microorganisms as they metabolize the substance is measured over time.
-
Pass Criteria: A substance is classified as readily biodegradable if it achieves ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[5][6]
Pillar 2: Acute Aquatic Toxicity Assessment (OECD 202)
The OECD 202, Daphnia sp. Acute Immobilisation Test, is a cornerstone of aquatic ecotoxicology. It assesses the short-term toxicity of a substance to freshwater invertebrates (Daphnia magna, or water fleas), which are crucial indicator species for environmental health.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[7] The primary endpoint is immobilization, defined as the inability to swim after gentle agitation.
-
Key Metric (EC50): The result is expressed as the EC50 (Median Effective Concentration), which is the concentration in mg/L that causes 50% of the daphnids to become immobilized within the 48-hour exposure period. A higher EC50 value indicates lower toxicity.
The following workflow illustrates the logical process of generating the key data points for our comparative assessment.
Part 2: Comparative Analysis of Physicochemical and Ecotoxicological Properties
The following table synthesizes available data for this compound and its common alternatives. The stark contrast in data availability is a primary finding of this guide.
| Parameter | This compound | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| CAS Number | 932-17-2 | 872-50-4 | 68-12-2 | 67-68-5 |
| Boiling Point | 105-107 °C (at 11 mmHg) | 202 °C | 153 °C | 189 °C |
| GHS Health Hazards | Not Classified | |||
| Key Human Hazards | Skin/Eye Irritation | Reproductive Toxicity (Cat 1B) | Reproductive Toxicity (Cat 1B) [8] | Low Systemic Toxicity |
| Regulatory Status | No specific restrictions noted | SVHC under REACH [9] | SVHC under REACH [8][10] | Generally Unrestricted |
| Ready Biodegradability | Data Not Publicly Available | Yes (>70% in 28d, OECD 301C)[11] | Yes (100% in 21d, OECD 301E)[10][12][13] | No (31% in 28d, OECD 301D)[2][5][14] |
| Acute Aquatic Toxicity | Data Not Publicly Available | Low (4,897 mg/L)[7] | Very Low (13,100 - 15,700 mg/L)[10] | Very Low (24,600 mg/L)[2][5] |
Part 3: Discussion - A Senior Scientist's Perspective
The Enigma of this compound: A Hazard of Omission
The most striking finding for this compound is the absence of standardized environmental data. Multiple safety data sheets explicitly state "no data available" for ecotoxicity.[13] From a risk management perspective, no data is not good data . For professionals in regulated fields like drug development, adopting a solvent without a clear environmental profile is untenable. While it may not carry the known reproductive toxicity of NMP or DMF, its persistence and potential for long-term environmental effects are complete unknowns. The burden of proof for safety and environmental benignity lies with the manufacturer and promoter of a new chemical, and in this case, that burden has not been met in the public domain.
NMP and DMF: Known Devils with High Environmental Clearance
NMP and DMF represent a classic environmental trade-off. Both are effective, well-understood solvents. Critically, they are readily biodegradable , meaning they are efficiently removed in wastewater treatment and do not persist in the environment.[10] Their acute aquatic toxicity is also low.[7] However, their significant human health risks, particularly as reproductive toxicants, have rightly led to their designation as Substances of Very High Concern (SVHC) under European REACH regulations, severely restricting their use.[9] The decision to replace them is driven entirely by occupational health and safety, not environmental persistence.
DMSO: The "Green" Solvent with a Persistence Problem
DMSO is often lauded as a green alternative due to its remarkably low human and acute aquatic toxicity.[2][5] It is derived from a renewable resource (wood pulp) and is an excellent solvent for many applications. However, our deep dive into standardized data reveals a critical, often-overlooked flaw: DMSO is not readily biodegradable .[5][14] With only 31% degradation in 28 days, it fails the OECD 301 standard. This means that while it is less toxic upon initial release, it will persist in the environment for a longer duration than NMP or DMF, allowing for greater transport and potential for unforeseen chronic effects.
A Framework for Rational Solvent Selection
Choosing a truly sustainable solvent requires a multi-faceted risk assessment. A solvent cannot be declared "green" based on a single attribute. The following decision framework, presented as a DOT graph, illustrates a more holistic approach.
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A Comparative Guide to Solubilizing Excipients: Evaluating Alternatives to 1-Acetyl-2-pyrrolidone in Modern Pharmaceutical Formulations
In the landscape of pharmaceutical development, the selection of an appropriate solvent or solubilizing agent is a cornerstone of successful formulation. It dictates not only the solubility and bioavailability of the active pharmaceutical ingredient (API) but also the stability, safety, and manufacturability of the final drug product. For years, 1-Acetyl-2-pyrrolidone (NAP) has been utilized as an effective solvent and excipient, prized for its ability to enhance the solubility of poorly soluble drugs.[1][2]
However, the relentless pursuit of enhanced safety profiles, improved performance, and a clearer regulatory landscape compels formulation scientists to continuously evaluate and identify superior alternatives. The limited availability of comprehensive toxicological data for this compound, in particular, presents a significant challenge for its broader application in regulated pharmaceutical products.[3] This guide provides an in-depth comparative analysis of prominent alternatives, equipping researchers and drug development professionals with the objective data and experimental frameworks needed to make informed decisions that balance solvency power with critical safety and regulatory considerations.
We will dissect the performance of four key alternatives: the structurally similar N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone , the powerful and well-established Dimethyl Sulfoxide (DMSO) , and the high-purity penetration enhancer Transcutol® P (DEGEE) .
Section 1: The Contenders: A Physicochemical Overview
The first step in solvent selection is a thorough understanding of the fundamental physicochemical properties that govern their behavior. These parameters influence everything from solvency and viscosity to volatility and interactions with other formulation components.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | 2-Pyrrolidone | Dimethyl Sulfoxide (DMSO) | Transcutol® P (DEGEE) |
| CAS Number | 932-17-2[4] | 872-50-4[5] | 616-45-5[6] | 67-68-5[7] | 111-90-0[8] |
| Molecular Weight | 127.14 g/mol [4] | 99.13 g/mol [9] | 85.11 g/mol [6] | 78.13 g/mol [7] | 134.17 g/mol [10] |
| Boiling Point | ~238 °C | 202 °C[9] | 245 °C[6] | 189 °C[7] | 202 °C[8] |
| Solvent Type | Polar Aprotic | Polar Aprotic[9] | Polar Protic | Polar Aprotic[7] | Protic/Hydroalcoholic[8] |
| Miscibility | Water, Organic Solvents[2] | Water, Alcohols, Ketones[9] | Water, Most Organic Solvents[6] | Water, Wide Range of Organic Solvents | Miscible with most topical excipients[11] |
| Key Feature | Good Solvency[2] | Strong Solubilizing Agent[9][12] | High Polarity, Humectant[13] | Powerful Solvent & Penetration Enhancer[14][15] | Exceptional Solubilizer & Penetration Enhancer[16] |
Section 2: Performance Deep Dive: Solvency, Permeation, and Formulation Utility
Beyond basic properties, an excipient's true value is revealed in its performance within a formulation. This section compares the alternatives based on their ability to solubilize APIs and enhance their delivery, particularly in challenging topical and transdermal systems.
Solvency Power
The primary function of these excipients is to act as powerful solubilizers for APIs that exhibit poor water solubility.
-
NMP & 2-Pyrrolidone: Both are excellent solvents for a wide range of organic compounds and polymers.[13][17][18] NMP, in particular, is noted for its high solvency power.[9] 2-Pyrrolidone has been shown to significantly improve the bioavailability of low-solubility active ingredients.[19]
-
DMSO: Recognized for its exceptional ability to dissolve both polar and nonpolar compounds, DMSO is a versatile solvent in drug discovery and formulation.[7][14] It is frequently used to solubilize difficult-to-dissolve materials for both topical and parenteral applications.[14][20]
-
Transcutol® P: A key feature of Transcutol® P is its remarkable capacity to solubilize both lipophilic and hydrophilic APIs.[16] This dual capability is due to the presence of both an ether and an alcohol functional group in its structure, making it highly effective for ensuring adequate drug concentration at the target site.[11][16]
Penetration and Permeation Enhancement
For topical and transdermal formulations, the ability of a solvent to enhance the penetration of an API through the skin's formidable stratum corneum is critical.
-
NMP: Widely documented as a chemical penetration enhancer for both hydrophilic and hydrophobic drugs.[9] It has been successfully used in topical formulations to deliver effective concentrations of drugs like griseofulvin and lidocaine.[9]
-
DMSO: A well-established transdermal penetration enhancer.[7][15] Its mechanism involves reversibly altering the structure of the stratum corneum, thereby increasing its permeability to associated APIs.
-
Transcutol® P: Acts as a highly efficient penetration and permeation enhancer through multiple mechanisms.[16] These include increasing drug solubility in the vehicle, enhancing drug partitioning into the stratum corneum, and interacting with intercellular water without disrupting the lipid bilayer structure.[16][21] This makes it a preferred choice for delivering APIs effectively into and through the skin.[8]
Below is a typical workflow for screening and selecting a suitable solvent based on solubility and permeation performance.
Section 3: The Critical Filter: Safety, Toxicology, and Regulatory Standing
While performance is key, the safety and regulatory acceptance of an excipient are non-negotiable. This is where the alternatives to this compound show significant differentiation.
| Solvent | Key Toxicological Profile & Safety Considerations | Regulatory Status |
| This compound | Limited publicly available toxicological data, creating a hurdle for use in regulated human pharmaceuticals.[22][23] | Not widely listed in major pharmacopeias for pharmaceutical use. |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity is a major concern , leading to increasing regulatory restrictions (e.g., REACH in Europe).[5][24] Its use is tightly regulated.[5] | Used in some pharmaceutical applications, but its toxicity profile requires careful risk assessment and handling.[9][12][17] |
| 2-Pyrrolidone | Generally considered to have a lower toxicity profile than NMP.[25] It is relatively innocuous with a high LD50.[6] | Used as a pharmaceutical intermediate and solvent.[26][13][27] |
| Dimethyl Sulfoxide (DMSO) | Favorable and well-documented toxicological profile.[14] Approved as an API itself and widely used as an excipient.[14][28] Can cause a characteristic garlic-like breath upon skin absorption.[15] | Listed in the USP and Ph. Eur.[20] Included in numerous FDA-approved topical and parenteral products.[20][28] |
| Transcutol® P (DEGEE) | Has a long history of safe use in cosmetic and topical pharmaceutical products.[21] High-purity grades (like Transcutol® HP) are available for all routes of administration.[8][10] | Approved by the FDA for use as an excipient and listed in the USP/NF and European Pharmacopeia.[8] |
The following decision-making framework illustrates how safety and regulatory factors should guide the solvent selection process.
Section 4: Experimental Protocols for Comparative Evaluation
To ensure a self-validating and objective comparison, standardized protocols are essential. The following methodologies provide a framework for evaluating alternatives in your laboratory.
Protocol 1: Determination of Saturation Solubility
Objective: To quantitatively determine the maximum concentration (saturation solubility) of a model API in each candidate solvent.
Causality: This experiment is foundational. A higher saturation solubility provides a greater thermodynamic driving force for processes like skin permeation, as described by Fick's law, and can enable higher drug loading in liquid formulations.
Methodology:
-
Preparation: Add an excess amount of the solid API to 2 mL of each solvent (this compound, NMP, 2-Pyrrolidone, DMSO, Transcutol P) in separate 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid material.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand for 2 hours to let the undissolved solids settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the API concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.
-
Calculation: Determine the solubility in mg/mL based on the dilution factor and the quantified concentration.
Protocol 2: In Vitro Skin Permeation Study
Objective: To compare the effect of each solvent on the rate and extent of API permeation through a skin membrane.
Causality: This functional assay directly measures the performance of the solvent as a penetration enhancer. It provides crucial data for predicting in vivo performance of a topical or transdermal product.
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred and maintained at 37°C.
-
Formulation Preparation: Prepare simple formulations by dissolving the API at 80% saturation in each of the top candidate solvents identified in Protocol 1.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and immediately replace the volume with fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the API concentration in the collected samples using a validated and sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the cumulative amount of API permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Section 5: Synthesis and Recommendations
The choice to move away from this compound is driven by the need for excipients with robust safety data and broad regulatory acceptance. The analysis of the alternatives provides a clear path forward for formulators.
| Feature | NMP | 2-Pyrrolidone | DMSO | Transcutol® P |
| Solvency Power | Very High | High | Very High | Very High |
| Penetration Enhancement | High | Moderate | Very High | Very High |
| Safety Profile | Poor (Reprotoxic) | Good | Very Good | Excellent |
| Regulatory Acceptance | Restricted | Moderate | High | High |
| Primary Use Case | High-solvency needs where risk can be mitigated (e.g., veterinary, non-parenteral). | Intermediate, solvent for oral/topical formulations. | Topical/parenteral formulations requiring high solvency and penetration. | Topical/transdermal and oral formulations requiring solvency and superior penetration enhancement. |
Recommendations:
-
For High-Performance Topical & Transdermal Systems: DMSO and Transcutol® P stand out as superior alternatives.[8][15][16] Both offer excellent solvency and proven penetration enhancement backed by extensive safety data and widespread regulatory approval.[10][14][21][28] Transcutol® P may be preferred in cosmetic or aesthetic formulations where the potential for DMSO-induced odor is a concern.
-
For Oral Liquid Formulations: 2-Pyrrolidone and Transcutol® P (HP grade) are strong candidates. 2-Pyrrolidone's good safety profile and solvency make it a viable option.[6][19] Transcutol® HP is specifically designed for high-purity applications, including oral use.[8][10]
-
Regarding N-Methyl-2-pyrrolidone (NMP): Due to significant reproductive toxicity concerns, NMP should be considered a last resort in human pharmaceuticals.[5] Its use requires rigorous justification and stringent safety measures that are often prohibitive in modern drug development.
Ultimately, the ideal replacement for this compound depends on the specific demands of the API, the intended route of administration, and the target product profile. By leveraging the comparative data and experimental protocols in this guide, scientists can confidently select a safer, more effective, and regulatory-compliant excipient to accelerate their development timelines.
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A Comparative Guide to the Statistical Validation of 1-Acetyl-2-pyrrolidone in Neurocentric Biological Assays
Introduction
The quest for effective cognitive enhancers, or nootropics, has driven significant research into compounds that can modulate the intricate signaling pathways of the central nervous system.[1][2] Among the vast landscape of synthetic molecules, pyrrolidinone derivatives have garnered considerable attention, largely pioneered by the development of Piracetam.[3] This guide focuses on a related but less characterized compound, 1-Acetyl-2-pyrrolidone (A-P), providing a rigorous framework for its biological validation.[4]
This document eschews a conventional, rigid structure in favor of a narrative built on scientific causality. As researchers, our goal is not merely to follow steps but to understand the rationale behind them. Here, we present a multi-assay platform to dissect the potential neuroactive properties of this compound, comparing it directly against the archetypal nootropic, Piracetam. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a framework for interpreting the resulting data. The objective is to equip fellow scientists with a self-validating system to objectively assess the biological footprint of A-P and similar compounds.
Section 1: Compound Selection & Rationale
The validity of any comparative study rests on the appropriate selection of its subjects. Our investigation is centered on two key molecules:
-
Test Compound: this compound (A-P): A simple derivative of the 2-pyrrolidinone core, its structural features suggest potential interaction with neurological targets.[4][5] Its limited characterization in the public domain makes it a prime candidate for foundational biological screening.
-
Comparator Compound: Piracetam: The first synthetic nootropic, Piracetam serves as an ideal benchmark.[6][7] While its precise mechanism remains a subject of debate, its effects are believed to involve the modulation of cholinergic and glutamatergic neurotransmission, as well as enhancing cell membrane fluidity.[6][8] Comparing A-P to Piracetam provides a valuable context for interpreting any observed biological activity.
The central hypothesis is that the acetyl group modification on the pyrrolidinone ring of A-P may alter its biological activity relative to Piracetam, potentially enhancing its potency or changing its mechanism of action.
Section 2: Experimental Design: A Multi-Pronged Approach
To construct a meaningful biological profile, a single assay is insufficient. We must probe multiple, relevant pathways implicated in cognitive function. Our experimental workflow is designed to assess three core areas of neuroactivity: cholinergic modulation, neuroprotection, and glutamatergic signaling.
Causality Behind Assay Selection:
-
Cholinergic System: The cholinergic system is fundamental to memory and learning.[3] A common strategy for cognitive enhancement is to increase acetylcholine levels in the synaptic cleft by inhibiting acetylcholinesterase (AChE), the enzyme responsible for its degradation.[9][10] The AChE Inhibition Assay directly tests this hypothesis.
-
Neuronal Health: Cognitive decline is often associated with neuronal damage from stressors like oxidative stress. A compound that protects neurons from such insults may preserve cognitive function. The MTT Assay for cell viability provides a robust measure of a compound's potential neuroprotective effects.[11]
-
Glutamatergic System: As the primary excitatory neurotransmitter system, the glutamatergic system, particularly AMPA and NMDA receptors, is crucial for synaptic plasticity (the cellular basis of learning).[12][13] Many nootropics are thought to act as positive allosteric modulators (PAMs) of these receptors.[14][15] An assay for Glutamate Receptor Modulation explores this advanced mechanism.
Section 3: Detailed Methodologies & Self-Validating Protocols
Trustworthy data comes from meticulously executed and internally validated protocols. Each procedure described below includes controls and steps designed to ensure the reliability of the results.
Assay 1: Acetylcholinesterase (AChE) Activity Assay
Principle: This colorimetric assay is based on the Ellman method.[16] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to create a yellow-colored product (TNB), the absorbance of which is measured at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development. The kit from Sigma-Aldrich (MAK119) provides a reliable, optimized version of this method.[16]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer, Calibrator, and Reagent as per the manufacturer's instructions (Sigma-Aldrich, MAK119).[16]
-
Prepare a stock solution of this compound and Piracetam (e.g., 100 mM in DMSO).
-
Create a serial dilution series for each compound in Assay Buffer to determine the IC50 (e.g., final concentrations ranging from 1 µM to 10 mM). Include a "vehicle control" containing only DMSO at the highest concentration used.
-
-
Assay Execution (96-well plate format):
-
Assay Blank: Add 200 µL of deionized water.
-
Calibrator: Add 200 µL of the Calibrator solution.
-
Samples (No Inhibition Control): Add 10 µL of Assay Buffer.
-
Vehicle Control: Add 10 µL of the DMSO vehicle solution.
-
Test Wells: Add 10 µL of each compound dilution.
-
Enzyme Addition: To all wells except the Assay Blank and Calibrator, add a pre-determined amount of AChE enzyme solution (e.g., 25 mU/mL).
-
Initiate Reaction: Prepare a fresh Working Reagent containing the substrate and DTNB. Add 190 µL of this Working Reagent to all sample, vehicle, and control wells.[16] Tap the plate gently to mix.
-
-
Data Acquisition & Analysis:
-
Immediately after adding the Working Reagent, start kinetic measurements on a microplate reader at 412 nm.
-
Take an initial reading at 2 minutes (A412_initial) and a final reading at 10 minutes (A412_final).[16]
-
Calculate AChE Activity: Use the formula provided by the manufacturer, which is based on the change in absorbance over time, corrected for the blank and calibrated.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Activity_vehicle - Activity_compound) / Activity_vehicle
-
-
Statistical Validation: Plot the % Inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Assay 2: Neuroprotective Effects via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[17] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in the appropriate medium until they reach approximately 80% confluency.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
-
Treatment and Stress Induction:
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of A-P or Piracetam (e.g., 1 µM to 100 µM). Include a "vehicle control" (DMSO) and a "no treatment" control. Incubate for 2 hours.
-
Induce Oxidative Stress: Introduce an oxidative stressor. A common and effective choice is hydrogen peroxide (H2O2). Add H2O2 to all wells (except the "no treatment" control) to a final concentration that induces ~50% cell death (this concentration must be optimized beforehand, typically 100-300 µM).
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
MTT Assay Execution:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17] Purple formazan crystals should become visible in living cells.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate Percent Viability:
-
% Viability = 100 * (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)
-
The "control" here is the "no treatment" well, representing 100% viability.
-
-
Statistical Validation: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the viability of cells treated with A-P or Piracetam against the H2O2-only stressed group.
-
Section 4: Potential Signaling Pathways & Comparative Data
The data generated from these assays allow for a direct, quantitative comparison of this compound and Piracetam. The diagram below illustrates the potential pathways being investigated.
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Unveiling the Degradation Landscape of 1-Acetyl-2-pyrrolidone: A Comparative Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, a thorough understanding of a compound's stability and degradation profile is paramount. This guide provides a comprehensive technical overview for confirming the structure of degradation products of 1-Acetyl-2-pyrrolidone, a key intermediate and solvent. We will delve into the anticipated degradation pathways under various stress conditions and compare the analytical methodologies best suited for their identification and quantification, supported by established scientific principles and experimental insights.
The Chemistry of this compound and Its Susceptibility to Degradation
This compound is an N-acylated lactam, a cyclic amide. Its structure, featuring both an amide and a ketone functional group within a five-membered ring, presents several potential sites for chemical transformation. Understanding these reactive centers is crucial for predicting the likely degradation products that may arise under stress conditions such as hydrolysis, oxidation, heat, and light.
The primary modes of degradation are anticipated to be:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This is often the most common degradation pathway for molecules containing this functional group.[1][2][3]
-
Oxidation: The pyrrolidone ring, particularly the methylene groups adjacent to the nitrogen and carbonyl groups, can be susceptible to oxidation.
-
Thermal Degradation: Elevated temperatures can induce decomposition, potentially leading to decarboxylation or other fragmentation pathways.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic cleavage of bonds within the molecule.
Anticipated Degradation Pathways and Products
Based on fundamental organic chemistry principles and studies on related compounds, we can postulate the primary degradation products of this compound.
Hydrolytic Degradation
Acid- and Base-Catalyzed Hydrolysis: The most probable degradation pathway involves the hydrolysis of the N-acetyl group and the lactam ring.
-
Initial Hydrolysis: Under both acidic and basic conditions, the exocyclic amide bond is expected to cleave first, yielding Acetic Acid and 2-Pyrrolidone .[1][2][3][4][5]
-
Secondary Hydrolysis: Under more stringent conditions, the endocyclic amide bond of the resulting 2-pyrrolidone can also hydrolyze. This ring-opening reaction would produce 4-aminobutanoic acid .[1]
Diagram: Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation
While specific studies on the oxidative degradation of this compound are limited, research on the related compound N-methylpyrrolidone (NMP) provides valuable insights. In one study, this compound was identified as a minor degradation product of NMP under oxidative conditions, suggesting that the pyrrolidone ring is susceptible to oxidation. Potential oxidative degradation products of this compound itself could include hydroxylated species or further ring-opened products.
Thermal and Photolytic Degradation
The degradation of lactams under thermal and photolytic stress can be complex.[6][7][8][9] For this compound, these conditions could potentially lead to:
-
Decarbonylation: Loss of the acetyl group's carbonyl as carbon monoxide.
-
Ring Cleavage: Fragmentation of the pyrrolidone ring.
-
Polymerization: Under certain conditions, reactive intermediates could lead to the formation of polymeric byproducts.
A Comparative Guide to Analytical Methodologies
The selection of an appropriate analytical technique is critical for the successful separation, identification, and quantification of this compound and its degradation products. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for studying the degradation of this compound.[10]
Comparison of HPLC Methods:
| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol gradients) | Apolar organic solvent with a small amount of aqueous buffer |
| Analyte Elution | Polar compounds elute first. | Polar compounds are retained and elute later. |
| Suitability for this compound & Degradants | Excellent for separating the relatively non-polar this compound from the more polar 2-pyrrolidone and acetic acid. | Highly effective for retaining and separating the very polar 4-aminobutanoic acid.[11] |
Recommended Approach: A stability-indicating HPLC method would ideally employ a single chromatographic run capable of separating the parent compound from all potential degradation products. A reversed-phase method is a good starting point, and optimization of the mobile phase gradient and pH will be crucial for achieving the desired separation. For the analysis of the highly polar 4-aminobutanoic acid, a separate HILIC method or derivatization followed by RP-HPLC may be necessary.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with a high aqueous percentage and gradually increase the organic modifier to elute compounds of increasing hydrophobicity. A representative gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 5% B (re-equilibration)
-
-
Detection: A Photodiode Array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent and degradation products. Mass Spectrometric (MS) detection provides mass information for identification.
-
Forced Degradation Sample Analysis: Inject samples from hydrolytic, oxidative, thermal, and photolytic stress studies to evaluate the method's ability to separate the degradation products from the parent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity, making it suitable for identifying certain degradation products.
Applicability to this compound and its Degradants:
-
This compound and 2-Pyrrolidone: Both are amenable to GC analysis.
-
Acetic Acid: Can be analyzed by GC, often with derivatization to improve peak shape and sensitivity.
-
4-aminobutanoic acid: This is a non-volatile amino acid and requires derivatization (e.g., silylation or esterification) to be analyzed by GC.
Recommended Approach: GC-MS is particularly useful for confirming the identity of volatile degradation products. A headspace GC-MS method could be employed to detect low molecular weight volatiles formed during thermal degradation.
Experimental Protocol: GC-MS Analysis of Volatile Degradants
-
Column Selection: A mid-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point.
-
Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 50°C (hold for 2 min)
-
Ramp: 10°C/min to 250°C (hold for 5 min)
-
-
Injection: Splitless injection is preferred for trace analysis.
-
Detection: Mass spectrometry provides fragmentation patterns that are crucial for structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown degradation products. Both 1H and 13C NMR, along with 2D techniques like COSY and HSQC, can provide detailed information about the connectivity of atoms in a molecule.
Application in this Study:
-
Confirmation of Known Degradants: NMR can confirm the identity of expected degradation products like acetic acid, 2-pyrrolidone, and 4-aminobutanoic acid by comparing their spectra to those of reference standards.
-
Identification of Unknown Degradants: For novel degradation products formed under oxidative, thermal, or photolytic stress, NMR is essential for determining their complete chemical structure.
Experimental Data Summary and Comparison
| Stress Condition | Expected Primary Degradation Products | Primary Analytical Technique | Confirmatory Technique |
| Acid Hydrolysis | Acetic Acid, 2-Pyrrolidone | HPLC-PDA/MS | GC-MS (for volatiles), NMR |
| Base Hydrolysis | Acetate, 2-Pyrrolidone | HPLC-PDA/MS | GC-MS (for volatiles), NMR |
| Strong Acid/Base | 4-aminobutanoic acid | HILIC-MS or Derivatization-HPLC | NMR |
| Oxidation | Hydroxylated derivatives, Ring-opened products | LC-MS/MS | NMR |
| Thermal | Volatile fragments (e.g., CO), Polymerization products | Headspace GC-MS, Size Exclusion Chromatography (SEC) | NMR |
| Photolytic | Radical-induced fragments, Isomers | LC-MS/MS | NMR |
Conclusion and Recommendations
Confirming the structure of this compound degradation products requires a multi-faceted approach. A systematic forced degradation study under various stress conditions is the first essential step. Based on the chemical nature of the parent molecule and its expected degradation products, a combination of analytical techniques should be employed.
-
For routine analysis and stability testing , a well-validated, stability-indicating HPLC-PDA/MS method is the workhorse.
-
For the identification of volatile and thermally induced degradants , GC-MS is a powerful complementary tool.
-
For the definitive structural elucidation of any unknown degradation products , isolation followed by NMR spectroscopy is indispensable.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the degradation profile of this compound, ensuring the quality, safety, and efficacy of their products.
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This guide provides a comprehensive comparative toxicological overview of 1-Acetyl-2-pyrrolidone and its key structural analogs. In the landscape of industrial chemicals and pharmaceutical intermediates, understanding the toxicological profile of a compound is paramount for ensuring safety and guiding research and development. While extensive data exists for several pyrrolidone derivatives, information on this compound is notably scarce. This document aims to bridge this knowledge gap by presenting a detailed comparison with its better-studied relatives, thereby offering a predictive toxicological perspective and underscoring the necessity for empirical testing.
The following analysis is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the known toxicities of related compounds, detailed protocols for essential toxicological assays, and a framework for approaching the safety assessment of this compound.
Introduction to this compound and Its Analogs
This compound is a five-membered lactam derivative. Its core structure, the pyrrolidone ring, is a common motif in a variety of industrial solvents and pharmaceutical agents. The toxicological properties of such compounds can be significantly influenced by the nature of the substituent on the nitrogen atom. This guide will focus on a comparative analysis of this compound against the following structurally related compounds:
-
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a well-documented toxicological profile, including reproductive and developmental toxicity.[1][2][3][4]
-
N-Ethyl-2-pyrrolidone (NEP): Another N-alkyl pyrrolidone derivative often considered as a potential replacement for NMP.
-
2-Pyrrolidone: The parent compound of the series, lacking a substituent on the nitrogen atom.
-
N-Butyl-2-pyrrolidone (NBP): A derivative with a larger alkyl group, providing insight into the effects of increasing lipophilicity.
-
N-Vinyl-2-pyrrolidone (NVP): An analog with an unsaturated substituent, which can alter its reactivity and toxicological properties.
The primary challenge in assessing the toxicology of this compound is the lack of publicly available, in-depth studies. Much of the available information is limited to safety data sheets which often state that the toxicological properties have not been thoroughly investigated.[5] Therefore, this guide will leverage the extensive data on its analogs to infer potential hazards and to propose a robust testing strategy.
Comparative Toxicological Data
The following tables summarize the available acute toxicity, genotoxicity, and reproductive toxicity data for this compound and its selected analogs. It is crucial to note the significant data gaps for this compound.
Acute Toxicity
| Compound | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |
| This compound | No data available | No data available | No data available |
| N-Methyl-2-pyrrolidone (NMP) | 3500-4320 mg/kg | 8000 mg/kg | >5.1 mg/L (4h) |
| N-Ethyl-2-pyrrolidone (NEP) | ~3200 mg/kg | >2000 mg/kg | >5.1 mg/L (4h) |
| 2-Pyrrolidone | 6500 mg/kg | >2000 mg/kg | >0.061 mg/L (8h) (LC0) |
| N-Butyl-2-pyrrolidone (NBP) | >300 - <2000 mg/kg | >2000 mg/kg | No data available |
| N-Vinyl-2-pyrrolidone (NVP) | 1043 mg/kg | 1040 mg/kg | 3070 mg/m³ (4h) |
Data compiled from various sources.
Genotoxicity (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[6]
| Compound | Ames Test Result |
| This compound | No data available |
| N-Methyl-2-pyrrolidone (NMP) | Negative[7] |
| N-Ethyl-2-pyrrolidone (NEP) | No data available |
| 2-Pyrrolidone | Negative[8] |
| N-Butyl-2-pyrrolidone (NBP) | No data available |
| N-Vinyl-2-pyrrolidone (NVP) | Negative[9] |
Reproductive and Developmental Toxicity
| Compound | Reproductive/Developmental Toxicity |
| This compound | No data available |
| N-Methyl-2-pyrrolidone (NMP) | Developmental toxicity observed, including decreased fetal body weights.[7][10] Classified as a reproductive toxicant.[1] |
| N-Ethyl-2-pyrrolidone (NEP) | Embryotoxic and teratogenic at maternally toxic doses in rats.[2] |
| 2-Pyrrolidone | Developmental toxicity only at maternally toxic levels.[8] |
| N-Butyl-2-pyrrolidone (NBP) | Evidence of reproductive toxicity in a one-generation study.[11] |
| N-Vinyl-2-pyrrolidone (NVP) | Developmental toxicity at maternally toxic concentrations.[12] |
Experimental Protocols
To address the data gaps for this compound and to facilitate a direct comparison with its analogs, the following standardized experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][4][13] This initial screening provides a quantitative measure of a compound's toxicity to cells in culture.
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended application) in appropriate medium in a 96-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the analog compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a bacterial assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6]
Protocol:
-
Bacterial Strains:
-
Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.
-
-
Metabolic Activation:
-
Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations with the bacterial culture and molten top agar.
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
-
Developmental and Reproductive Toxicology (DART) Screening
Rationale: DART studies are designed to detect any adverse effects of a substance on the reproductive cycle, from conception to the development of the next generation. A screening-level DART study can provide initial information on the potential for reproductive and developmental toxicity.
Protocol (based on OECD Test Guideline 421):
-
Animal Model:
-
Use a rodent species, typically Sprague-Dawley rats.
-
-
Dosing:
-
Administer the test compound (e.g., via oral gavage) to both male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Include a control group and at least three dose levels.
-
-
Observations:
-
Monitor adult animals for clinical signs of toxicity, body weight changes, and effects on mating performance and fertility.
-
Evaluate pregnancy outcomes, including the number of live and dead pups, and pup weight.
-
Observe the growth and development of the offspring.
-
-
Endpoints:
-
Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight.
-
Gross necropsy of adult animals and histopathological examination of reproductive organs are also performed.
-
Visualizing Comparative Toxicology
The following diagrams illustrate the relationships between the compounds and a proposed workflow for their toxicological evaluation.
Caption: Structural relationships of this compound and its analogs.
Caption: Proposed workflow for the toxicological evaluation of this compound.
Discussion and Conclusion
The comparative analysis of this compound and its structural analogs reveals a significant data gap for the target compound. While its analogs, particularly NMP, have undergone extensive toxicological evaluation, this compound remains largely uncharacterized.
Based on the available data for the analogs, several potential toxicological concerns for this compound can be inferred. The N-alkyl-2-pyrrolidones (NMP, NEP, NBP) generally exhibit low to moderate acute toxicity. However, a consistent finding across several of these analogs is the potential for reproductive and developmental toxicity. This is a critical endpoint that warrants thorough investigation for this compound. The acetyl group in this compound may be subject to hydrolysis in vivo, potentially leading to the formation of 2-pyrrolidone and acetic acid, which could influence its toxicological profile.
Given the lack of empirical data, it is imperative that this compound undergoes a comprehensive toxicological assessment before its widespread use in any application. The experimental protocols outlined in this guide provide a standardized approach to generating the necessary data for a robust risk assessment. By following a systematic evaluation process, from in vitro screening to in vivo studies, the potential hazards of this compound can be thoroughly characterized, ensuring the safety of researchers, consumers, and the environment.
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- 6. Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. EU Pesticides Database [ec.europa.eu]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Acetyl-2-pyrrolidone
This document provides essential procedural guidance for the safe and compliant disposal of 1-Acetyl-2-pyrrolidone (CAS No. 932-17-2). As a versatile solvent and reagent in pharmaceutical and agrochemical research, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations.[1][2] This guide is designed for laboratory professionals to ensure that disposal practices protect both personnel and the environment, aligning with the highest standards of laboratory safety and regulatory compliance.
Core Principles: Hazard Assessment and Precautionary Measures
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics and the necessary precautions is paramount. This compound is a colorless to pale yellow liquid soluble in water and various organic solvents.[1] While it possesses good thermal stability and low volatility, safety data indicates that it may cause irritation upon contact with skin or eyes and should be handled with care.[1]
The causality behind stringent handling protocols is rooted in risk mitigation. All personal protective equipment (PPE) must be worn not only during experimentation but also throughout the entire waste collection and disposal process.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes and potential irritants.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact and irritation.[3][4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5][6] |
| Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination.[4] |
| Respiratory | Work in a certified chemical fume hood or well-ventilated area. | To avoid the inhalation of any vapors or aerosols.[4][7] |
The Regulatory Framework: "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical solvents is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[3][10]
A critical first step is to determine if the this compound waste is classified as hazardous.[9][11] Waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3] As a standard practice, spent laboratory solvents should be managed as hazardous waste to ensure full compliance.[10][12]
Under no circumstances should this compound or its waste be discharged into the sewer system.[10][13] This is a strict prohibition, regardless of its solubility in water, to prevent environmental contamination and disruption of water treatment facilities.[10]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and compliance at each stage.
Step 1: Waste Segregation and Collection
The principle of segregation is crucial for safe and efficient disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process for your facility's licensed waste contractor.
-
Liquid Waste:
-
Designate a specific, leak-proof, and shatter-proof container for all liquid waste containing this compound. High-density polyethylene (HDPE) or appropriate glass containers are recommended.
-
The container must be clearly and securely labeled. The label must include the words "Hazardous Waste" and the full chemical name, "this compound" .[4]
-
Keep the waste container tightly sealed when not in use to prevent the escape of vapors.
-
-
Contaminated Solid Waste:
-
All consumables that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads, contaminated wipes) must be collected in a separate, clearly labeled container.
-
This container should also be labeled as "Hazardous Waste" and specify its contents (e.g., "Solid Waste Contaminated with this compound").
-
Step 2: Temporary On-Site Storage
Proper storage of hazardous waste pending pickup is a key component of laboratory safety and regulatory compliance.
-
Store all hazardous waste containers in a designated, secondary containment area.
-
This area must be well-ventilated and away from sources of ignition, heat, or incompatible chemicals (e.g., strong oxidizing agents, acids).[14]
-
Ensure the storage area is secure and only accessible to trained personnel.
Step 3: Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals.
-
Engage a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed and permitted hazardous waste disposal company. This is a legal requirement, as you must ensure the transporter and the disposal facility are permitted to handle your specific waste stream.[10]
-
Preferred Disposal Method: The most common and environmentally sound method for solvent waste is controlled incineration at a licensed chemical destruction plant.[12][13] This high-temperature process converts the solvent into less harmful byproducts.[12] Other potential methods used by disposal facilities include fuel blending.
-
Documentation: Ensure you receive and retain all documentation, such as the hazardous waste manifest, which tracks the waste from your facility to its final destination.[11]
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Disposal Workflow for this compound Waste.
Protocol for Accidental Spills
In the event of a small-scale laboratory spill, immediate and correct action is required to mitigate exposure and prevent contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE detailed in Table 1.
-
Containment: Cover the spill with a liquid-binding absorbent material, such as diatomite or a universal binder.[7] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment.
-
Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in Section 3.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring the highest standards of safety, environmental stewardship, and regulatory compliance.
References
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- Proper Disposal of Solvents: A Guide to Safe and Responsible Practices. Enviro-Safe. [Link]
- Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]
- How to Dispose of Solvents: Safe and Responsible Methods. Quest Waste Management. [Link]
- Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Lab Alley. [Link]
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
- Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
- 1-Vinyl-2-pyrrolidone Priority Existing Chemical Assessment Report. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Screening Assessment for 2-Pyrrolidinone, 1-ethenyl-. Canada.ca. [Link]
- Biological Monitoring and Health Effects of Low-Level Exposure to N-methyl-2-pyrrolidone: A Cross-Sectional Study. PubMed. [Link]
- Screening-Level Hazard Characterization for 2-Pyrrolidone. ChemView, EPA. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. epa.gov [epa.gov]
- 12. ecolink.com [ecolink.com]
- 13. echemi.com [echemi.com]
- 14. lobachemie.com [lobachemie.com]
Navigating the Unknown: A Guide to Safely Handling 1-Acetyl-2-pyrrolidone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Acetyl-2-pyrrolidone. Our directive is to treat this compound as potentially hazardous, adopting rigorous personal protection, handling, and disposal protocols to ensure the well-being of all laboratory personnel.[3]
The Precautionary Principle: Assuming Hazard in the Absence of Data
When definitive toxicological data is unavailable, the cornerstone of laboratory safety is the precautionary principle.[1] We must assume that a substance could be hazardous until proven otherwise. For this compound, this means anticipating potential risks based on its chemical structure—a pyrrolidone ring with an acetyl group. Related compounds in the pyrrolidone family are known to cause skin, eye, and respiratory tract irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution to mitigate any unforeseen adverse effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with chemicals of unknown toxicity. The following table outlines the recommended PPE for handling this compound, designed to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly-sealed chemical safety goggles are mandatory to protect against splashes. An 8-inch minimum face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Employ proper glove removal techniques to avoid contaminating the skin. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides a critical barrier against accidental spills and splashes. |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Preparation and Handling:
-
Designated Work Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Careful Dispensing : When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use appropriate tools such as a pipette or a spatula.
-
Container Management : Keep containers of this compound tightly sealed when not in use to minimize the release of vapors.
Post-Procedure and Decontamination:
-
Decontaminate Surfaces : Upon completion of your work, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent, such as ethanol, followed by a thorough wash with soap and water, is recommended.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact with the chemical.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Procedures: Be Prepared for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spill : In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams. Collect all liquid and solid waste (e.g., contaminated gloves, paper towels) in separate, clearly labeled, and sealed containers.[3]
-
Labeling : Label waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[3]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their work environment.
References
- Purdue University Environmental Health and Safety. Unknown Chemicals.
- University of California, Berkeley, College of Chemistry. Novel Chemicals with Unknown Hazards SOP.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. National Academies Press (US).
- PubChem. 2-Pyrrolidinone, 1-acetyl-.
- International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE.
Sources
- 1. twu.edu [twu.edu]
- 2. Page loading... [guidechem.com]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 5. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
